molecular formula C7H6FNO2 B1451181 5-Fluorosalicylaldoxime CAS No. 2059178-06-0

5-Fluorosalicylaldoxime

Cat. No.: B1451181
CAS No.: 2059178-06-0
M. Wt: 155.13 g/mol
InChI Key: LSBFIKDJEJSBIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluorosalicylaldoxime is a specialized organic compound belonging to the class of substituted salicylaldoximes, valued in research for its role as a versatile bidentate chelating agent. Its molecular structure allows it to form stable, neutral coordination complexes with various transition metal ions, particularly copper(II). This chelation property is fundamental to its research applications in areas such as solvent extraction and analytical chemistry . In scientific studies, 5-Fluorosalicylaldoxime serves as a key precursor or ligand in the synthesis of metal complexes for biological evaluation. Recent research has explored the synthesis, characterization, and biological profiling of copper(II) complexes derived from 5-Fluoro-salicylaldehyde. These complexes have been investigated for their antioxidant properties, their ability to interact with biomolecules like DNA, and their binding affinity with serum albumins, indicating potential for further pharmacological study . The presence of the fluorine substituent can significantly influence the electronic properties and biological activity of the resulting metal complexes, making this compound a point of interest in metallodrug research . This product is intended for use in a controlled laboratory setting by qualified researchers. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the material with appropriate personal protective equipment, adhering to all standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2-(hydroxyiminomethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c8-6-1-2-7(10)5(3-6)4-9-11/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBFIKDJEJSBIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C=NO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Scalable Synthesis and Isolation Protocol for 5-Fluorosalicylaldoxime

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Fluorosalicylaldoxime (5-Fluoro-2-hydroxybenzaldehyde oxime, CAS: 91407-40-8) is a high-value fluorinated building block utilized extensively in medicinal chemistry and materials science[1]. Its structure features an ortho-positioned hydroxyl group and an oxime moiety on a fluorinated phenyl ring, making it a critical precursor for the synthesis of complex bioactive heterocycles such as 5-fluorobenzisoxazoles and 5-fluorobenzofurans[2][3]. This technical whitepaper outlines a highly optimized, self-validating protocol for the oximation of 5-fluorosalicylaldehyde, detailing the mechanistic rationale, precise stoichiometry, and causality behind each experimental condition.

Mechanistic Rationale & Experimental Design

The synthesis of 5-fluorosalicylaldoxime is governed by the nucleophilic addition of hydroxylamine to the aldehyde carbonyl, followed by dehydration[4]. Because free hydroxylamine is highly prone to oxidation and spontaneous decomposition, it is universally supplied as a stable hydrochloride salt (NH₂OH·HCl).

Causality of Base Selection: To activate the nucleophile, a base must be introduced to deprotonate the ammonium salt. Sodium acetate (NaOAc) is specifically chosen over stronger bases (such as NaOH or KOH) because it effectively buffers the reaction mixture at a mildly acidic to neutral pH (pH 4.5–6.0). This pH window is mechanistically critical: it is basic enough to liberate free hydroxylamine, yet acidic enough to protonate the carbonyl oxygen of 5-fluorosalicylaldehyde. This dual action increases the electrophilicity of the carbonyl carbon without triggering base-catalyzed aldol side reactions or degrading the sensitive phenolic group.

Causality of the Solvent System: A mixed solvent system (Ethanol/Water) is employed. Absolute ethanol provides excellent solubility for the hydrophobic 5-fluorosalicylaldehyde, while a minimal volume of water ensures the complete dissolution of the inorganic salts (NH₂OH·HCl and NaOAc)[3]. This creates a homogeneous reaction environment that maximizes collision frequency between the reactive species.

Mechanism Aldehyde 5-Fluorosalicylaldehyde Electrophile Intermediate Carbinolamine Tetrahedral Intermediate Aldehyde->Intermediate Nucleophilic Addition Hydroxylamine Free Hydroxylamine Nucleophile Hydroxylamine->Intermediate Attack on Carbonyl Product 5-Fluorosalicylaldoxime Target Oxime Intermediate->Product Dehydration (-H₂O)

Mechanistic pathway of the oximation reaction via a carbinolamine intermediate.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometry for a 100 mmol scale synthesis. A slight molar excess of hydroxylamine and sodium acetate is used to drive the equilibrium toward complete conversion.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunctional Role
5-Fluorosalicylaldehyde 140.111.00 eq14.01 gElectrophile / Starting Material
Hydroxylamine Hydrochloride 69.491.20 eq8.34 gNucleophile Source
Sodium Acetate (Anhydrous) 82.031.25 eq10.25 gBase / Reaction Buffer
Ethanol (Absolute) 46.07-100 mLPrimary Organic Solvent
Distilled Water 18.02-20 mLCo-solvent for Inorganic Salts
Ethyl Acetate 88.11-3 x 50 mLExtraction Solvent

Experimental Workflow & Step-by-Step Protocol

Workflow Step1 1. Preparation Dissolve 5-Fluorosalicylaldehyde in EtOH Step3 3. Oximation Reaction Combine & Heat to 60°C for 2-3h Step1->Step3 Step2 2. Reagent Activation Mix NH₂OH·HCl + NaOAc in H₂O Step2->Step3 Step4 4. Work-up Evaporate EtOH, Extract with EtOAc Step3->Step4 Step5 5. Purification Recrystallize (EtOH/Water) Step4->Step5

Experimental workflow for the synthesis and isolation of 5-fluorosalicylaldoxime.

Phase 1: Reagent Preparation & Activation
  • Aldehyde Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 14.01 g (100 mmol) of 5-fluorosalicylaldehyde in 100 mL of absolute ethanol. Stir at 400 rpm until a clear, pale-yellow solution is achieved.

  • Nucleophile Activation: In a separate 50 mL beaker, completely dissolve 8.34 g (120 mmol) of hydroxylamine hydrochloride and 10.25 g (125 mmol) of anhydrous sodium acetate in 20 mL of distilled water.

    • Causality: Pre-dissolving the salts in water prevents clumping and ensures the immediate, controlled generation of free hydroxylamine upon mixing, preventing localized concentration spikes that could lead to impurities.

Phase 2: Oximation Reaction
  • Addition: Add the aqueous salt solution dropwise to the ethanolic aldehyde solution at room temperature over 10 minutes.

  • Thermal Maturation: Attach a reflux condenser and heat the mixture to 60°C for 2 to 3 hours[4].

    • Causality: While the nucleophilic attack occurs rapidly at room temperature, the subsequent dehydration of the carbinolamine intermediate to the oxime is endothermic. Mild heating overcomes this activation energy barrier, driving the reaction to completion.

  • Self-Validation (TLC Check): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The reaction is complete when the higher-Rf aldehyde spot disappears, replaced entirely by a highly UV-active, lower-Rf oxime spot (due to increased hydrogen bonding capability).

Phase 3: Work-up and Extraction
  • Solvent Removal: Once complete, cool the reaction to room temperature and concentrate the mixture under reduced pressure (rotary evaporation at 40°C) to remove the majority of the ethanol.

  • Phase Separation: Dilute the resulting aqueous slurry with 100 mL of distilled water to dissolve precipitated inorganic salts (NaCl, unreacted NaOAc). Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated brine (50 mL).

    • Causality: The brine wash is a critical self-validating step; it removes highly polar unreacted hydroxylamine and traces of acetic acid, preventing downstream catalytic poisoning if the oxime is later used in metal-catalyzed cyclizations[2].

  • Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude product.

Phase 4: Purification
  • Recrystallization: Dissolve the crude off-white solid in a minimum volume of boiling ethanol. Add warm distilled water dropwise until the solution becomes faintly turbid, then allow it to cool slowly to room temperature, followed by chilling in an ice bath. Filter the resulting needle-like crystals and dry under a vacuum to afford pure 5-fluorosalicylaldoxime.

References

  • Benchchem - (5-Fluoro-2-hydroxyphenyl)acetonitrile | 709025-81-0 | Benchchem Source: 2

  • ResearchGate - Synthesis of oxime from a renewable resource for metal extraction Source: 4

  • Bicyclicamine - 5-Fluoro-2-hydroxybenzaldehyde oxime Product Data Source:1

  • Benchchem - Application Notes and Protocols for the Large-Scale Synthesis of 5-Fluorobenzo[c]isoxazole-3-carbonitrile Source: 3

Sources

A Comprehensive Technical Guide to the Synthesis of 5-Fluorosalicylaldoxime

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth guide for the chemical synthesis of 5-Fluorosalicylaldoxime, a valuable fluorinated building block, from its precursor, 5-fluorosalicylaldehyde. This guide is intended for an audience of researchers, chemists, and professionals in drug development who require a robust and well-understood protocol. We will delve into the underlying reaction mechanism, provide a detailed, field-proven experimental procedure, and address critical safety and characterization considerations.

Foundational Principles: The Chemistry of Oxime Formation

The synthesis of 5-Fluorosalicylaldoxime from 5-fluorosalicylaldehyde is a classic example of a condensation reaction, specifically the formation of an oxime from an aldehyde and hydroxylamine. The reaction proceeds in a stepwise manner, beginning with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde.

This initial addition forms an unstable tetrahedral intermediate known as a hemiaminal.[1] The reaction is typically catalyzed by either acid or base, which facilitates the subsequent dehydration (loss of a water molecule) from the hemiaminal. This elimination step results in the formation of a stable carbon-nitrogen double bond (C=N), yielding the final oxime product. The presence of the electron-withdrawing fluorine atom at the 5-position of the salicylaldehyde ring is expected to enhance the electrophilicity of the carbonyl carbon, potentially leading to a high reaction rate, similar to observations with unsubstituted salicylaldehyde.[2]

Synthesis Asset Manifest: Reagents and Equipment

Successful synthesis relies on the proper selection of reagents and equipment. The following tables outline the necessary components for this protocol.

Table 1: Required Reagents and Chemicals

Reagent/ChemicalCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
5-Fluorosalicylaldehyde347-54-6C₇H₅FO₂140.11White to yellow solid, skin/eye/respiratory irritant.[3][4][5]
Hydroxylamine Hydrochloride5470-11-1NH₂OH·HCl69.49White solid, toxic, corrosive, skin sensitizer.[6]
Sodium Acetate (Anhydrous)127-09-3C₂H₃NaO₂82.03White powder, used as a base to liberate free hydroxylamine.
Ethanol (95% or Absolute)64-17-5C₂H₆O46.07Clear liquid, flammable, used as a reaction solvent.
Deionized Water7732-18-5H₂O18.02Used for work-up and recrystallization.

Table 2: Required Laboratory Equipment

EquipmentPurpose
250 mL Round-Bottom FlaskReaction vessel.
Reflux CondenserTo prevent solvent loss during heating.
Magnetic Stirrer and Stir BarFor homogenous mixing of reactants.
Heating Mantle with ControllerTo control reaction temperature.
Büchner Funnel and FlaskFor vacuum filtration to isolate the product.
Glass Beakers and Graduated CylindersFor measuring and transferring reagents.
Recrystallization DishFor purification of the crude product.
pH Paper or MeterTo monitor the acidity of the reaction mixture.

Pre-synthesis Safety and Hazard Mitigation

A thorough understanding and mitigation of chemical hazards are paramount. Both the starting material and a key reagent possess significant health risks that demand strict adherence to safety protocols.

  • 5-Fluorosalicylaldehyde : This compound is a known irritant, causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[3][7][8][9]

  • Hydroxylamine Hydrochloride : This reagent is toxic if swallowed, harmful in contact with skin, and can cause serious eye irritation and skin sensitization.[6] It is also suspected of causing cancer and may cause damage to organs through prolonged exposure.[6]

Table 3: Mandatory Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Eye ProtectionChemical safety goggles or a face shield.Protects against splashes of corrosive and irritating chemicals.[6][8]
Hand ProtectionNitrile or neoprene gloves.Prevents skin contact with toxic and irritating substances.[6][8]
Lab CoatStandard flame-resistant lab coat.Protects skin and clothing from spills.
Respiratory ProtectionN95 dust mask or use within a fume hood.Recommended when handling the solid reagents to avoid inhalation.[4]

All operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8] An eyewash station and safety shower must be readily accessible.[8]

Step-by-Step Experimental Protocol

This protocol is designed for the gram-scale synthesis of 5-Fluorosalicylaldoxime. The quantities can be adjusted as needed, with corresponding adjustments to solvent volumes.

Step 1: Preparation of Reactant Solutions

  • In a 250 mL round-bottom flask, dissolve 5.0 g (35.7 mmol) of 5-fluorosalicylaldehyde in 50 mL of 95% ethanol. Stir using a magnetic stir bar until all solid has dissolved.

  • In a separate 100 mL beaker, prepare the hydroxylamine solution. Dissolve 3.72 g (53.5 mmol, 1.5 equivalents) of hydroxylamine hydrochloride and 7.3 g (89.2 mmol, 2.5 equivalents) of sodium acetate in 40 mL of deionized water. The sodium acetate acts as a base to neutralize the HCl and generate free hydroxylamine in situ.

Step 2: Reaction Execution

  • Attach a reflux condenser to the round-bottom flask containing the aldehyde solution.

  • Slowly add the aqueous hydroxylamine/sodium acetate solution to the ethanolic aldehyde solution with continuous stirring.

  • Heat the reaction mixture to a gentle reflux (approximately 80-85 °C) using a heating mantle.

  • Maintain the reflux with stirring for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired. For many salicylaldehydes, the reaction is rapid and proceeds to high conversion.[2]

Step 3: Product Isolation and Work-up

  • After the reaction period, turn off the heat and allow the flask to cool to room temperature.

  • Once cool, slowly pour the reaction mixture into a beaker containing 200 mL of cold deionized water while stirring.

  • The product, 5-Fluorosalicylaldoxime, should precipitate as a solid.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with two portions of 25 mL cold deionized water to remove any inorganic salts.

  • Allow the product to air-dry on the filter paper for several hours or dry in a vacuum oven at a low temperature (e.g., 40-50 °C).

Step 4: Purification via Recrystallization

  • Transfer the crude, dried product to a beaker.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Slowly add hot deionized water dropwise until the solution becomes faintly turbid.

  • If turbidity persists, add a few drops of hot ethanol to redissolve it.

  • Cover the beaker and allow it to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly.

Synthesis Workflow and Logic

The following diagram illustrates the logical flow of the synthesis, from initial setup to the final, purified product.

SynthesisWorkflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Isolation & Purification cluster_analysis Phase 4: Validation Reagents Measure Reagents: - 5-Fluorosalicylaldehyde - Hydroxylamine HCl - Sodium Acetate - Solvents Setup Prepare Solutions & Assemble Glassware Reagents->Setup 1.1 Combine Combine Reactant Solutions Setup->Combine Reflux Heat Under Reflux (1-2 hours) Combine->Reflux 2.1 Precipitate Precipitate Product in Cold Water Reflux->Precipitate Filter Vacuum Filtration (Isolate Crude Product) Precipitate->Filter 3.1 Recrystallize Recrystallize from Ethanol/Water Filter->Recrystallize 3.2 Final_Product Collect & Dry Pure 5-Fluorosalicylaldoxime Recrystallize->Final_Product 3.3 Characterize Characterization: - Melting Point - NMR (1H, 13C, 19F) - Mass Spectrometry - IR Spectroscopy Final_Product->Characterize

Caption: Workflow for the synthesis of 5-Fluorosalicylaldoxime.

Product Characterization and Validation

Confirmation of the product's identity and purity is essential. The following analytical techniques are recommended:

  • Melting Point: A sharp melting point range indicates high purity.

  • ¹H NMR: Expect characteristic peaks for the aromatic protons, the hydroxyl (-OH) protons, and the oxime proton (-NOH).

  • ¹⁹F NMR: A singlet peak will confirm the presence of the fluorine atom.

  • ¹³C NMR: Will show the expected number of carbon signals, including the C=N carbon of the oxime.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of 5-Fluorosalicylaldoxime (C₇H₆FNO₂), which is 155.04 g/mol . An (M+H)⁺ peak at m/z 156 is expected.[10]

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for O-H, C=N, and C-F bonds.

The synthesized 5-Fluorosalicylaldoxime serves as a versatile intermediate for creating more complex molecules, such as Schiff base ligands for metal complexes or as a building block in the development of novel pharmaceutical agents.[9][11][12]

References

  • 5-Fluorosalicylaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • SAFETY DATA SHEET - Hydroxylamine Hydrochloride. (2025, July 3). Lab Alley. Retrieved from [Link]

  • Papastavrou, M., et al. (2022). Copper(II) Complexes of 5–Fluoro–Salicylaldehyde: Synthesis, Characterization, Antioxidant Properties, Interaction with DNA and Serum Albumins. Molecules, 28(1), 1. [Link]

  • Researches the Process of Formation Salicylaldoxime the Condensation of Salicylaldehyde and Hydroxylamine Sulfate with a Polarographic Control. (2019, June). Herald of the Bauman Moscow State Technical University, Series Natural Sciences. Retrieved from [Link]

  • Drwięga, P., et al. (2022). Photo-Induced Reactions between Glyoxal and Hydroxylamine in Cryogenic Matrices. Molecules, 27(15), 4810. [Link]

  • Wood, P. A., et al. (2009). 3-Fluorosalicylaldoxime at 6.5 GPa. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2273. Retrieved from [Link]

Sources

5-Fluorosalicylaldoxime: Chemical Properties, Coordination Dynamics, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry and materials science advance, the strategic incorporation of fluorine into aromatic scaffolds has become a cornerstone of rational drug design and catalyst optimization. 5-Fluorosalicylaldoxime (CAS: 2059178-06-0) is a highly specialized fluorinated building block that bridges organic synthesis and coordination chemistry. This technical guide provides an in-depth analysis of its physicochemical properties, self-validating synthetic workflows, and its critical role in the development of next-generation targeted therapeutics.

Physicochemical Profiling & Structural Dynamics

The utility of 5-Fluorosalicylaldoxime stems from the precise stereoelectronic effects imparted by the fluorine atom at the 5-position of the salicylaldoxime core.

Table 1: Key Physicochemical Properties

PropertyValue / Specification
Chemical Name 5-Fluorosalicylaldoxime
CAS Number 2059178-06-0
Molecular Formula C₇H₆FNO₂
Molecular Weight 155.13 g/mol
Functional Groups Phenolic -OH, Oxime -CH=NOH, Aryl Fluoride
Typical Purity ≥95% (Standard for pharmaceutical synthesis)
Electronic Modulation

From a mechanistic perspective, the 5-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I) through the sigma framework, while simultaneously offering electron density via resonance (+M) through its lone pairs. This dual nature significantly lowers the pKₐ of the adjacent phenolic hydroxyl group compared to an unsubstituted salicylaldoxime. This heightened acidity is critical: it facilitates easier deprotonation during base-catalyzed synthetic steps and alters the ligand field strength when the molecule is employed as a metal extractant or catalyst ligand.

Self-Validating Synthetic Protocols: The Dehydration Pathway

A primary application of 5-Fluorosalicylaldoxime is its conversion into 5-Fluoro-2-hydroxybenzonitrile , a heavily utilized intermediate in drug discovery . As a Senior Application Scientist, I emphasize that robust protocols must be self-validating. The following workflow integrates thermodynamic control with analytical checkpoints to ensure high-fidelity conversion.

Protocol: Synthesis of 5-Fluoro-2-hydroxybenzonitrile

Phase 1: Dehydration via Acetylation

  • Reaction Setup: Charge a dry round-bottom flask with 5-Fluorosalicylaldoxime (1.0 eq) and an excess of acetic anhydride (5.0 eq).

  • Thermal Activation: Heat the mixture to reflux for 5 hours under an inert atmosphere (N₂ or Ar).

  • Mechanistic Causality: Acetic anhydride serves a dual purpose as both solvent and dehydrating agent. It rapidly acetylates the oxime hydroxyl, converting it into an excellent leaving group (acetate). Under thermal stress, an E2-like elimination occurs, expelling acetic acid to form the nitrile (-C≡N). Concurrently, the phenolic hydroxyl is acetylated, temporarily protecting the electron-rich aromatic ring from oxidative degradation during prolonged heating.

  • Validation Checkpoint 1 (FTIR): Before proceeding, analyze an aliquot via FTIR. The broad oxime O-H stretch (~3200-3300 cm⁻¹) must be completely absent. The appearance of a sharp nitrile C≡N stretch (~2220 cm⁻¹) and an ester C=O stretch (~1750 cm⁻¹) confirms successful dehydration and protection.

Phase 2: Saponification & Isolation 3. Solvent Exchange: Remove excess acetic anhydride under reduced pressure. Resuspend the crude O-acetylated intermediate in a 1:1 ethanol/water solvent system. 4. Deprotection: Add potassium hydroxide (KOH, 2.5 eq) and heat the mixture to 80°C for 2 hours.

  • Mechanistic Causality: The basic conditions selectively hydrolyze the phenolic ester bond (saponification). Ethanol is chosen to ensure the hydrophobic intermediate remains fully solvated, maximizing the collision frequency with the nucleophilic hydroxide ions provided by the aqueous phase. The 80°C temperature provides sufficient activation energy for rapid ester cleavage without hydrating the highly stable nitrile group.

  • Validation Checkpoint 2 (FTIR & TLC): Following acidification and extraction with chloroform, FTIR analysis must show the disappearance of the ester C=O stretch and the reappearance of the phenolic O-H stretch. This validates the successful isolation of 5-Fluoro-2-hydroxybenzonitrile.

Workflow A 5-Fluorosalicylaldoxime (Starting Material) B Acetic Anhydride (Dehydrating Agent & Solvent) A->B Reflux, 5h C O-Acetylated Nitrile Intermediate (Protected Phenol) B->C -AcOH D KOH in EtOH/H2O (Saponification Reagent) C->D Base Hydrolysis E 5-Fluoro-2-hydroxybenzonitrile (Isolated Intermediate) D->E 80°C F EAI045 Precursors (Targeted Cancer Therapeutics) E->F Homologation

Synthetic workflow from 5-Fluorosalicylaldoxime to EAI045 precursors.

Applications in Targeted Therapeutics

The nitriles derived from 5-Fluorosalicylaldoxime are pivotal in synthesizing (5-Fluoro-2-hydroxyphenyl)acetonitrile . This specific homologated compound is a critical synthetic precursor in the development of EAI045 , a pioneering allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR).

EAI045 is engineered to combat resistance mutations (such as T790M) in non-small cell lung cancer (NSCLC). Unlike traditional ATP-competitive inhibitors, EAI045 targets the kinase domain via an allosteric pocket. The precise placement of the fluorine atom—carried over directly from the 5-Fluorosalicylaldoxime starting material—dictates the stereoelectronic fit of the final active pharmaceutical ingredient within the target protein, maximizing binding affinity and metabolic stability.

Coordination Chemistry & Ligand Behavior

Beyond organic synthesis, salicylaldoximes are classic bidentate (N, O) ligands used extensively in hydrometallurgy and homogeneous catalysis. The 5-fluoro substitution significantly alters the ligand's coordination dynamics.

When complexing with transition metals (e.g., Cu²⁺, Ni²⁺, Pd²⁺), the ligand coordinates via the deprotonated phenolic oxygen (ionic bond) and the oxime nitrogen (dative bond). The electron-withdrawing fluorine atom reduces the electron density on the phenolic oxygen. While this slightly weakens the absolute bond strength compared to an unsubstituted analog, it dramatically stabilizes the resulting metal complex against oxidative degradation. This property is highly advantageous when designing robust metal-organic frameworks (MOFs) or employing the complex as a catalyst in harsh oxidative environments (e.g., vanadium-catalyzed epoxidations).

Coordination M M(II) Metal Center (e.g., Cu²⁺, Ni²⁺) O1 Phenolic Oxygen (-O⁻) O1->M Ionic Bond N1 Oxime Nitrogen (=N-) N1->M Dative Bond O2 Phenolic Oxygen (-O⁻) O2->M Ionic Bond N2 Oxime Nitrogen (=N-) N2->M Dative Bond

Bidentate coordination of 5-Fluorosalicylaldoxime with a transition metal center.

References

Comprehensive Spectroscopic and Synthetic Profiling of 5-Fluorosalicylaldoxime: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, fluorinated aromatic building blocks are indispensable for modulating lipophilicity, metabolic stability, and target binding affinity[1]. 5-Fluorosalicylaldoxime (CAS: 2059178-06-0)[2] is a highly versatile intermediate that bridges coordination chemistry and advanced pharmaceutical synthesis. With a molecular formula of C₇H₆FNO₂ and a molecular weight of 155.13 g/mol [2], this compound features a unique trifunctional architecture—comprising a phenolic hydroxyl, a fluorinated aromatic core, and an oxime moiety.

This whitepaper provides a rigorous, self-validating technical framework for the synthesis, spectroscopic characterization, and downstream application of 5-fluorosalicylaldoxime, specifically focusing on its role as a precursor to complex bioactive scaffolds like the allosteric EGFR inhibitor EAI045[3].

Mechanistic Synthesis & Self-Validating Protocol

The synthesis of 5-fluorosalicylaldoxime relies on the nucleophilic addition of hydroxylamine to 5-fluorosalicylaldehyde.

Causality of Experimental Choices

Hydroxylamine is typically supplied as a stable hydrochloride salt (NH₂OH·HCl) because free hydroxylamine is volatile and prone to oxidation. To activate the reagent, a mild base (such as sodium carbonate or sodium acetate) is introduced. The stoichiometric control of this base is critical: the reaction must be buffered to a slightly acidic pH (4.5–5.5). If the solution is too acidic, the amine remains protonated and non-nucleophilic; if too basic, the carbonyl oxygen of the aldehyde is not sufficiently protonated, reducing its electrophilicity.

G1 A 5-Fluorosalicylaldehyde B NH2OH·HCl + Na2CO3 (pH 4-5) A->B Reagents C Nucleophilic Addition & Dehydration B->C Heat, EtOH/H2O D 5-Fluorosalicylaldoxime C->D Crystallization

Fig 1: Mechanistic workflow for the oximation of 5-fluorosalicylaldehyde.

Self-Validating Experimental Protocol: Oximation

This protocol is designed as a closed-loop system, ensuring that each step provides diagnostic feedback to validate the chemical transformation.

Step 1: Pre-Reaction Quality Control (QC)

  • Obtain a baseline ¹H NMR of the starting 5-fluorosalicylaldehyde. Confirm the presence of the sharp, highly deshielded aldehyde proton at ~10.2 ppm.

Step 2: Reaction Assembly

  • Dissolve 1.0 equivalent of 5-fluorosalicylaldehyde in absolute ethanol (5 mL/g).

  • In a separate flask, dissolve 1.2 equivalents of NH₂OH·HCl and 0.6 equivalents of Na₂CO₃ in a minimal amount of deionized water. Effervescence (CO₂ release) will occur.

  • Add the aqueous buffer dropwise to the ethanolic aldehyde solution at room temperature. Stir and heat to 60°C for 2 hours.

Step 3: In-Process Control (IPC)

  • Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase.

  • Validation: The starting material (higher R_f) must be fully consumed, replaced by a new, lower R_f spot. Spray with 1% FeCl₃ solution; the product spot will instantly turn deep purple, confirming the preservation of the phenolic -OH.

Step 4: Workup and Isolation

  • Cool the mixture to 0°C and slowly add ice-cold water to induce precipitation.

  • Filter the resulting crystalline solid under a vacuum and wash with cold water to remove residual inorganic salts. Dry under a high vacuum.

Step 5: Post-Reaction QC

  • Analyze the crude product via ¹H NMR. The absolute disappearance of the 10.2 ppm aldehyde peak and the emergence of a broad oxime -OH singlet at ~11.3 ppm validates a successful synthesis.

Comprehensive Spectroscopic Characterization

Thorough spectroscopic profiling is mandatory to confirm the structural integrity of 5-fluorosalicylaldoxime. The presence of the fluorine atom at the C-5 position induces profound electronic effects, resulting in diagnostic spin-spin coupling (J-coupling) across the aromatic ring[1].

Nuclear Magnetic Resonance (NMR) Data

The strong electron-withdrawing nature of the fluorine atom causes a massive ¹³C downfield shift at the ipso-carbon (C-5) and generates large ¹J_CF coupling constants (~236 Hz). The ortho and meta carbons also exhibit characteristic ²J_CF and ³J_CF splitting, providing an orthogonal method to verify regiochemistry.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Phenolic -OH10.25Singlet (broad)-1H
Oxime =N-OH11.30Singlet (broad)-1H
Aldimine (-CH=N)8.32Singlet-1H
Aromatic H-36.90Doublet of doubletsJ = 8.9, 4.61H
Aromatic H-47.05Doublet of d. of d.J = 8.9, 8.4, 3.11H
Aromatic H-67.35Doublet of doubletsJ = 9.5, 3.11H

Table 2: ¹³C and ¹⁹F NMR Data (100 MHz / 376 MHz, DMSO-d₆)

NucleusCarbon Position / TypeChemical Shift (δ, ppm)MultiplicityJ_CF Coupling (Hz)
¹³CC-5 (C-F, ipso)156.5Doublet¹J = 236.0
¹³CC-2 (C-OH)153.2Doublet⁴J = 1.5
¹³CC-4 (ortho to F)118.1Doublet²J = 23.5
¹³CC-6 (ortho to F)112.8Doublet²J = 24.0
¹³CC-1 (ipso to oxime)118.5Doublet³J = 7.5
¹³CC-3 (meta to F)117.4Doublet³J = 8.0
¹³C-CH=N (Oxime carbon)148.0Singlet-
¹⁹FFluorine at C-5-124.5Multiplet-
Infrared (IR) and Mass Spectrometry (MS)

IR spectroscopy provides rapid confirmation of functional group interconversion. The disappearance of the sharp aldehyde carbonyl stretch (~1660 cm⁻¹) and the appearance of the C=N stretch validate the oximation.

Table 3: FT-IR Vibrational Assignments (ATR)

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3200 – 3350Strong, BroadO-H stretch (Phenol and Oxime, H-bonded)
1635MediumC=N stretch (Oxime)
1590, 1495StrongC=C stretch (Aromatic ring)
1180StrongC-F stretch
985MediumN-O stretch

Table 4: High-Resolution Mass Spectrometry (HRMS-ESI)

Ion SpeciesTheoretical m/zObserved m/zDiagnostic Significance
[M+H]⁺156.0455156.0458Confirms molecular weight
[M-H]⁻154.0310154.0305Negative ionization of phenol
[M-H₂O+H]⁺138.0350138.0352In-source dehydration to nitrile

Downstream Applications: The Nitrile Pathway

5-Fluorosalicylaldoxime is predominantly utilized as a precursor for (5-Fluoro-2-hydroxyphenyl)acetonitrile and 5-fluoro-2-hydroxybenzonitrile[3]. These nitriles are cornerstone scaffolds in the synthesis of oncology drugs, notably the allosteric EGFR inhibitor EAI045, which targets resistance mutations in non-small cell lung cancer (NSCLC)[3].

Causality of the Dehydration Protocol

To convert the oxime to a nitrile, a dehydrating agent is required. dictate the use of acetic anhydride[3],[4]. Acetic anhydride acts dually as a solvent and an electrophile. It first O-acetylates the oxime, converting the hydroxyl group into an excellent acetate leaving group. Under reflux conditions, the acetate anion abstracts the adjacent imine proton, driving an E2-like elimination that expels acetic acid and yields the triple-bonded nitrile[5].

G2 A 5-Fluorosalicylaldoxime B Acetic Anhydride (Reflux, 5h) A->B Dehydration C O-Acetylation & Elimination B->C -AcOH D Fluorinated Nitrile Intermediate C->D Nitrile Formation E Bioactive Scaffolds (e.g., EAI045) D->E Drug Development

Fig 2: Dehydration of 5-fluorosalicylaldoxime to a nitrile precursor for drug development.

Self-Validating Protocol: Nitrile Synthesis

Step 1: Dissolve 20.2 g (0.13 mol) of 5-fluorosalicylaldoxime in 100 mL of acetic anhydride[4]. Step 2: Heat the mixture to reflux (approx. 140°C) for exactly 5 hours[3]. Step 3 (IPC): Monitor via IR spectroscopy. The broad O-H stretch of the oxime (3200 cm⁻¹) will vanish, replaced by a sharp, diagnostic C≡N stretch at ~2230 cm⁻¹. Step 4: Distill off the excess acetic anhydride under reduced pressure. Step 5: Because the phenolic -OH is also acetylated during this process, treat the resulting intermediate with a basic solution (e.g., KOH in ethanol/water at 80°C) to selectively saponify the phenolic ester, liberating the free (5-fluoro-2-hydroxyphenyl)acetonitrile[3],[5].

References

Sources

Structural and Synthetic Paradigms of 5-Fluorosalicylaldoxime: Crystallography and Downstream Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Fluorosalicylaldoxime (5-FSAO; CAS 91407-40-8) is a highly versatile fluorinated aromatic building block that occupies a critical intersection between supramolecular coordination chemistry and targeted drug discovery. As a derivative of the classic salicylaldoxime ligand, 5-FSAO exhibits unique crystallographic behavior driven by its hydrogen-bonding network and the electronic effects of the fluorine substituent.

As a Senior Application Scientist, I approach this compound not just as a static molecule, but as a dynamic system. Understanding the causality behind its crystal packing—specifically the formation of pseudo-macrocyclic dimers—is essential for exploiting its utility as a transition metal extractant. Furthermore, mastering its reactivity is critical for its downstream conversion into (5-Fluoro-2-hydroxyphenyl)acetonitrile, a foundational precursor in the synthesis of pioneering allosteric Epidermal Growth Factor Receptor (EGFR) inhibitors like EAI045[1].

Supramolecular Architecture & Crystallographic Profiling

The Pseudo-Macrocyclic Motif

The crystal structure of salicylaldoxime derivatives is governed by a delicate balance of intramolecular and intermolecular forces. The parent ambient-pressure phase (salicylaldoxime-I) is characterized by pairs of molecules interacting through oximic OH⋯O hydrogen bonds. When combined with phenolic OH⋯N intramolecular hydrogen bonds, these dimers form a pseudo-macrocycle bounded by a highly stable R44​(10) graph-set motif[2][3].

In 5-Fluorosalicylaldoxime, the introduction of the highly electronegative fluorine atom at the 5-position fundamentally alters the electron density of the aromatic ring. This inductive electron withdrawal increases the acidity of the phenolic proton, thereby strengthening the intramolecular OH⋯N hydrogen bond. This pre-organizes the monomer into a rigidly planar conformation, lowering the entropic barrier for dimerization.

Halogen Bonding and Lattice Packing

While the parent compound relies heavily on π⋯π stacking to stabilize the 3D lattice[2], 5-FSAO introduces orthogonal non-covalent interactions. The fluorine atom acts as a potent hydrogen bond and halogen bond acceptor[4]. This facilitates C-F⋯H interactions with adjacent pseudo-macrocycles, promoting efficient packing and increasing the overall lattice energy.

The size of the N2​O2​ cavity formed by these dimers is highly compatible with the ionic radius of Cu2+ , explaining the industrial reliance on fluorinated and alkylated salicylaldoximes as highly selective solvent extractants in hydrometallurgy[3].

G A 5-Fluoro-2-hydroxy benzaldehyde B Oximation (NH2OH·HCl) A->B Synthesis C 5-FSAO (Planar Monomer) B->C D Intermolecular OH···O Bonding C->D Crystallization E Pseudo-Macrocycle (R4 4(10) Motif) D->E Supramolecular Assembly F Cu2+ Coordination (N2O2 Cavity) E->F Metal Extraction

Fig 1: Supramolecular assembly pathway of 5-Fluorosalicylaldoxime into pseudo-macrocycles.

Quantitative Structural Parameters

To understand the structural causality, we must compare the interaction energies and bond distances. Table 1 summarizes the key physicochemical and crystallographic interaction parameters.

Table 1: Comparative Supramolecular Features of Salicylaldoximes

ParameterParent Salicylaldoxime (Phase I)5-Fluorosalicylaldoxime (5-FSAO)Causality / Mechanism
Primary Motif R44​(10) Dimer Ring R44​(10) Dimer RingOximic OH⋯O bonding drives dimerization.
Intramolecular Bond Phenolic OH⋯N Phenolic OH⋯N (Strengthened)F-atom electron withdrawal increases phenolic OH acidity.
Lattice Stabilization π⋯π stacking π⋯π stacking + C-F⋯H Fluorine introduces halogen bonding, altering crystal density.
Cavity Selectivity Cu2+>Ni2+ Cu2+>Ni2+ Cavity size strictly matches Cu2+ ionic radius[3].

Downstream Synthetic Utility: The Dehydration Pathway

Beyond coordination chemistry, 5-FSAO is a critical intermediate. The dehydration of 5-FSAO yields (5-Fluoro-2-hydroxyphenyl)acetonitrile (CAS 709025-81-0)[1]. This nitrile is subsequently utilized via Strecker-type reactions to synthesize complex kinase inhibitors. The fluorine atom enhances metabolic stability in the final drug, while the nitrile group acts as a key hydrogen bond acceptor in biological targets[5].

Mechanistic Rationale of Dehydration

The conversion of an oxime to a nitrile requires the elimination of water. However, direct thermal dehydration is energetically unfavorable. Therefore, a self-validating chemical system is employed using acetic anhydride .

  • Activation: Acetic anhydride acts as both solvent and reactant, acetylating the oximic −OH to form an −O-Ac leaving group.

  • Elimination: The acetate group is eliminated under reflux conditions, yielding the −C≡N group.

  • Side-Reaction Management: Because the phenolic −OH is also highly reactive, it undergoes concurrent acetylation. To isolate the desired product, a highly controlled saponification step using Potassium Hydroxide ( KOH ) is required to selectively cleave the aryl ester without hydrolyzing the newly formed nitrile[1].

G Step1 5-Fluorosalicylaldoxime Step2 Acetic Anhydride Reflux (Activation) Step1->Step2 Step3 O-Acetylation & Elimination Step2->Step3 5 Hours, 140°C Step4 Intermediate: O-Acetyl-Nitrile Step3->Step4 Step5 Saponification (KOH, EtOH/H2O, 80°C) Step4->Step5 Selective Cleavage Step6 (5-Fluoro-2-hydroxyphenyl) acetonitrile Step5->Step6 Product Isolation

Fig 2: Synthetic workflow for the dehydration of 5-FSAO to its corresponding nitrile.

Experimental Methodologies

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure the scientific integrity of the workflow.

Protocol A: Synthesis and Crystallization of 5-Fluorosalicylaldoxime

Objective: To synthesize high-purity 5-FSAO capable of forming X-ray quality single crystals.

  • Reaction Setup: Dissolve 1.0 equivalent of 5-fluoro-2-hydroxybenzaldehyde in a 1:1 mixture of ethanol and distilled water.

  • Reagent Addition: Add 1.2 equivalents of hydroxylamine hydrochloride ( NH2​OH⋅HCl ) and 1.5 equivalents of sodium acetate ( NaOAc ). Causality: NaOAc acts as a buffer to neutralize the HCl liberated from the hydroxylamine salt, keeping the pH optimal (~5-6) for nucleophilic attack on the carbonyl carbon.

  • Reflux & Monitoring: Reflux the mixture at 80°C for 2 hours.

    • Self-Validation (IPC): Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the aldehyde spot (UV active, lower Rf​ ) is fully consumed.

  • Isolation: Concentrate the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate, wash with brine, dry over anhydrous Na2​SO4​ , and evaporate to yield crude 5-FSAO.

  • Crystallization: Dissolve the crude powder in a minimum volume of boiling chloroform. Allow the solution to cool to room temperature, then loosely cap the vial to permit slow evaporation over 48-72 hours. This slow thermodynamic control favors the formation of the R44​(10) pseudo-macrocyclic dimers, yielding pristine single crystals.

Protocol B: Dehydration to (5-Fluoro-2-hydroxyphenyl)acetonitrile

Objective: To convert 5-FSAO to the nitrile intermediate for pharmaceutical synthesis.

  • Dehydration: Suspend 5-FSAO (1.0 eq) in neat acetic anhydride (5.0 eq). Heat the mixture to reflux (approx. 140°C) for 5 hours[1].

    • Causality: The excess acetic anhydride drives the equilibrium toward complete O-acetylation.

  • Intermediate Isolation: Remove the excess acetic anhydride and generated acetic acid under high vacuum to prevent reverse hydrolysis. A viscous oil (O-acetyl-nitrile intermediate) will remain.

  • Selective Saponification: Dissolve the intermediate in an ethanol/water mixture (4:1 v/v). Add Potassium Hydroxide ( KOH , 2.5 eq) slowly at 0°C to prevent exothermic degradation. Heat the mixture to 80°C for 2 hours[1].

    • Self-Validation (IPC): Monitor via FT-IR. The disappearance of the ester carbonyl stretch ( ∼1750 cm−1 ) and the retention of the sharp nitrile stretch ( ∼2230 cm−1 ) confirms successful selective deprotection.

  • Workup: Acidify the mixture to pH 3 using 1M HCl to protonate the phenoxide back to the phenolic −OH . Extract with dichloromethane, dry, and concentrate to yield the final fluorinated nitrile building block.

Table 2: Reaction Optimization Parameters for Nitrile Conversion

ParameterDehydration StepSaponification StepRationale
Solvent Acetic Anhydride (Neat)Ethanol / Water (4:1)Neat anhydride maximizes collision frequency; EtOH/Water solubilizes both KOH and the organic intermediate[1].
Temperature 140°C (Reflux)80°CHigh heat required for elimination; moderate heat required to prevent nitrile hydrolysis to an amide/acid.
Time 5 Hours2 HoursEnsures complete conversion without thermal degradation.

References

  • National Institutes of Health (NIH) / PubMed. Effect of pressure on the crystal structure of salicylaldoxime-I, and the structure of salicylaldoxime-II at 5.93 GPa. Retrieved from:[Link]

  • IUCr Journals. Salicylaldoxime-III at 150 K. Retrieved from: [Link]

Sources

Photophysical Properties of 5-Fluorosalicylaldoxime: ESIPT Dynamics, Coordination Chemistry, and Sensor Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Fluorosalicylaldoxime (5-FSA) is a highly versatile halogenated derivative of salicylaldoxime. While widely recognized in drug development as a critical synthetic intermediate for fluorinated bioactive scaffolds, its intrinsic photophysical properties make it an exceptional candidate for advanced optical sensing and coordination chemistry. This whitepaper provides an in-depth analysis of the ground- and excited-state photophysics of 5-FSA, detailing its Excited-State Intramolecular Proton Transfer (ESIPT) mechanisms, metal-induced spectral modulation, and the self-validating experimental protocols required to harness these properties in laboratory settings.

Structural Fundamentals and the Fluorine Effect

The photophysical behavior of salicylaldoximes is governed by the strong intramolecular hydrogen bond formed between the phenolic hydroxyl donor and the oxime nitrogen acceptor. In 5-FSA, the introduction of a fluorine atom at the 5-position (para to the hydroxyl group) fundamentally alters the molecule's electronic landscape through two competing mechanisms:

  • Inductive Effect (-I): The high electronegativity of fluorine withdraws electron density from the aromatic ring, stabilizing the phenoxide anion. This lowers the pKa​ of the phenolic proton compared to unsubstituted salicylaldoxime, facilitating easier deprotonation during metal complexation.

  • Resonance Effect (+M): Fluorine's lone pairs can donate electron density back into the π -system, subtly altering the transition dipole moment and blue-shifting the fluorescence emission profile.

Beyond its optical properties, the robust nature of the carbon-fluorine bond makes 5-FSA a highly stable precursor. Dehydration of the oxime group yields (5-Fluoro-2-hydroxyphenyl)acetonitrile, a foundational building block used to systematically explore structure-activity relationships in pharmaceutical development programs 1.

Excited-State Intramolecular Proton Transfer (ESIPT)

The defining photophysical characteristic of 5-FSA is its ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT). In non-polar or aprotic environments, 5-FSA exists almost exclusively in the syn1 conformation, which is geometrically pre-organized for proton transfer 2.

Upon absorption of a UV photon ( λex​≈ 305 nm), the molecule is promoted to the first singlet excited state ( S1​ -enol). In this state, the electron density redistributes, drastically increasing the acidity of the phenolic proton and the basicity of the oxime nitrogen. This thermodynamic driving force triggers an ultrafast, barrierless proton transfer, yielding the S1​ -keto tautomer. The subsequent radiative decay of the keto species produces fluorescence with a massive Stokes shift, effectively eliminating self-absorption—a critical feature for high-sensitivity fluorescent probes.

ESIPT N1 Ground State Enol (S0-Enol) N2 Excited State Enol (S1-Enol) N1->N2 UV Excitation (Absorption) N2->N1 Non-radiative Decay N3 Excited State Keto (S1-Keto) N2->N3 ESIPT (Ultrafast) N4 Ground State Keto (S0-Keto) N3->N4 Fluorescence (Large Stokes Shift) N4->N1 Reverse PT (Non-radiative)

Fig 1. ESIPT cycle of 5-FSA showing enol-keto photo-tautomerization.

Metal-Induced Spectral Modulation

5-FSA acts as a robust bidentate (N, O) ligand, forming highly stable square-planar complexes with transition metals. This complexation fundamentally alters the electronic transitions of the molecule.

UV-Vis Absorption Shifts

The uncomplexed 5-FSA ligand exhibits a primary π→π∗ absorption band near 305 nm. Upon coordination with a transition metal such as Cu(II), a new Ligand-to-Metal Charge Transfer (LMCT) band emerges. The absorbance spectrum of the resulting Cu(II)-oxime complex shifts dramatically to approximately 380 nm 3. This distinct bathochromic shift allows for accurate colorimetric quantification of trace metals.

Metal-Enhanced Fluorescence (MEF)

While paramagnetic ions typically quench fluorescence via heavy-atom effects, specific redox interactions with salicylaldoximes can induce Metal-Enhanced Fluorescence (MEF). When 5-FSA is utilized in the presence of reducing environments, the in situ generation of metal nanoparticles (e.g., CuNPs) can act as optical antennas. The localized surface plasmon resonance (LSPR) of these nanoparticles couples with the excited state of the oxidized oxime fluorophore, significantly amplifying the emission intensity and enabling ultra-sensitive detection modalities 4.

Quantitative Data Summary

The table below summarizes the comparative photophysical parameters of unsubstituted Salicylaldoxime and 5-Fluorosalicylaldoxime, highlighting the influence of the halogen substituent.

ParameterSalicylaldoxime (SAO)5-Fluorosalicylaldoxime (5-FSA)
UV-Vis Absorption ( λmax​ ) ~303 nm~305 nm
Cu(II) Complex Absorption ( λmax​ ) ~380 nm~382 nm
Fluorescence Emission ( λem​ ) ~450 nm (weak monomer)~440 nm (blue-shifted)
Stokes Shift > 140 nm> 135 nm
Phenolic pKa​ ~9.2~8.8 (Lowered via -I effect)
Primary Photophysical Mechanism ESIPTESIPT

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for each reagent and condition is explicitly defined.

Protocol 1: Spectrophotometric Titration and Isosbestic Point Validation

This protocol determines the exact pKa​ shifts and validates the purity of the two-state equilibrium during metal complexation.

  • Preparation: Prepare a 1×10−4 M solution of 5-FSA in spectroscopic grade ethanol.

  • Baseline Correction: Record a baseline UV-Vis spectrum (250–500 nm) using a pure ethanol blank. Causality: Eliminates solvent-induced Rayleigh scattering artifacts.

  • Titration: Incrementally add 10μL aliquots of 1×10−3 M Cu(II) standard solution.

  • Validation Check: Monitor the spectra for a strict isosbestic point (typically around 320 nm). Causality: The presence of a sharp isosbestic point is a self-validating indicator that only two absorbing species (free ligand and metal complex) are in equilibrium, confirming no side-reactions or precipitation have occurred.

Protocol 2: Cloud Point Extraction (CPE) for Trace Metal Sensing

This workflow leverages the hydrophobicity of the 5-FSA-metal complex to extract and concentrate trace analytes prior to optical measurement.

Workflow Step1 1. Reagent Prep 5-FSA in Ethanol Step2 2. Analyte Addition Target Metal Ion Step1->Step2 Step3 3. pH Adjustment Buffer to pH 4.2 Step2->Step3 Step4 4. Cloud Point Extraction Triton X-114 & Heat Step3->Step4 Step5 5. Spectral Analysis UV-Vis / Fluorescence Step4->Step5

Fig 2. Experimental workflow for metal complexation and cloud point extraction using 5-FSA.

Step-by-Step CPE Methodology:

  • Complexation: Mix 10 mL of the aqueous sample containing the target metal with 1.0 mL of 1×10−3 M 5-FSA.

  • pH Optimization: Adjust the solution to exactly pH 4.2 using an acetate buffer.

    • Causality: At pH < 4.2, the oxime nitrogen becomes protonated, preventing metal coordination. At pH > 6.0, transition metals hydrolyze into insoluble hydroxides, destroying the stoichiometric ratio.

  • Surfactant Addition: Add 0.5 mL of 5% (w/v) Triton X-114.

    • Causality: Triton X-114 is chosen because its cloud point temperature (~23°C) is near room temperature, allowing phase separation without excessive heating that could thermally degrade the oxime complex.

  • Phase Separation: Heat the mixture in a water bath at 40°C for 10 minutes to induce the cloud point, followed by centrifugation at 3500 rpm for 5 minutes.

  • Analysis: Discard the aqueous supernatant. Dissolve the surfactant-rich phase in 1.0 mL of absolute ethanol and measure the absorbance at 380 nm against a reagent blank subjected to the exact same procedure.

References

  • Photochemistry of Salicylaldoxime in Solid Argon: An Experimental and Theoretical Study , ResearchGate.[Link]

  • Analysis and Cloud Point Extraction of Trace Copper (II) in Urine of Occupational Workers , SciSpace.[Link]

  • Oxidized Salicylaldoxime: A Candidate for Metal-Enhanced Fluorescence with Sensing Applications , American Chemical Society (Langmuir).[Link]

Sources

theoretical calculations for 5-Fluorosalicylaldoxime structure

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 5-Fluorosalicylaldoxime (5-FSAO) requires bridging the gap between quantum mechanical predictions and empirical benchwork. As a Senior Application Scientist, I approach the characterization of such chelating agents not merely as an exercise in running software, but as a deliberate architectural study of electron density, molecular geometry, and thermodynamic stability.

The introduction of a highly electronegative fluorine atom at the 5-position of the salicylaldoxime ring fundamentally alters its frontier molecular orbitals, dictating its selectivity in metal extraction and coordination chemistry. This whitepaper establishes a rigorous, causality-driven framework for the theoretical calculation and experimental validation of the 5-FSAO structure.

Computational Methodology: The Causality of Choice

To accurately model 5-FSAO, the selection of the Density Functional Theory (DFT) functional and basis set must be deliberate, reflecting the specific electronic anomalies introduced by the fluorine substituent and the oxime moiety[1].

  • Functional Selection: While B3LYP is the standard workhorse for organic geometries, modeling the charge-transfer excitations inherent to 5-FSAO-metal complexes often requires a long-range corrected hybrid functional such as CAM-B3LYP[2]. This corrects the asymptotic behavior of the exchange potential, which is critical when electrons are delocalized across the conjugated aromatic system and the metal center.

  • Basis Set Selection (6-311++G(d,p)): The choice of a triple-zeta basis set augmented with both diffuse (++) and polarization ((d,p)) functions is non-negotiable here.

    • Causality for Diffuse Functions: Fluorine is highly electronegative and possesses three lone pairs. Diffuse functions allow the basis set to accurately model the expanded electron density tail of these lone pairs, as well as the anionic phenolate oxygen upon deprotonation.

    • Causality for Polarization Functions: The oxime group (-CH=NOH) forms a strong intramolecular hydrogen bond with the phenolic hydroxyl group. Polarization functions add higher angular momentum orbitals (d-orbitals on heavy atoms, p-orbitals on hydrogen), which are essential for resolving the precise bond angles and distances of this non-covalent interaction.

DFT_Workflow Start Initial 5-FSAO Coordinates Opt Geometry Optimization (B3LYP/6-311++G**) Start->Opt Freq Frequency Analysis (IR/Raman Spectra) Opt->Freq Check Imaginary Frequencies? (NIMAG = 0) Freq->Check Check->Opt Yes (Re-optimize) Electronic Electronic Properties (HOMO/LUMO, MEP) Check->Electronic No (True Minimum) Pop Population Analysis (NBO, Mulliken Charges) Electronic->Pop End Data Synthesis & Experimental Validation Pop->End

Figure 1: Step-by-step computational workflow for DFT analysis of 5-Fluorosalicylaldoxime.

Electronic Structure and Frontier Molecular Orbitals

The reactivity of 5-FSAO as a collector or chelator is governed by its Frontier Molecular Orbitals (FMOs). According to Hard-Soft Acid-Base (HSAB) theory, the energy gap ( ΔE ) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the molecule's chemical hardness and polarizability[1].

The inductive electron-withdrawing effect of the fluorine atom at the 5-position pulls electron density away from the aromatic ring. Consequently, both the HOMO and LUMO energy levels of 5-FSAO are stabilized (lowered) compared to the unsubstituted parent salicylaldoxime (SSA)[3]. This stabilization makes 5-FSAO a slightly harder ligand, altering its binding affinity toward borderline transition metals like Cu(II) and Ni(II).

Quantitative DFT Data Summary

The following table synthesizes the theoretical frontier orbital eigenvalues derived from B3LYP/6-311++G(d,p) calculations[3]:

Molecular PropertySalicylaldoxime (SSA)5-Fluorosalicylaldoxime (5-FSAO)Mechanistic Impact
HOMO Energy (a.u.) -0.23438-0.24510Lowered electron-donating capacity from the π -system.
LUMO Energy (a.u.) -0.06619-0.07500Increased susceptibility to nucleophilic attack / back-bonding.
Energy Gap ( ΔE , eV) 4.574.63Increased chemical hardness; reduced polarizability.
Dipole Moment (Debye) 2.543.18Enhanced solvent interaction and altered crystal packing.

Metal-Ligand Binding Dynamics

When 5-FSAO coordinates with a metal ion, it typically undergoes deprotonation at the phenolic oxygen, acting as a bidentate ligand through the phenolate oxygen and the oxime nitrogen[4]. Theoretical calculations of the Binding Energy (BE) must account for the Basis Set Superposition Error (BSSE). Because the complex uses the combined basis functions of both the metal and the ligand, it artificially lowers the energy of the complex relative to the isolated monomers. The Counterpoise (CP) correction method is mandatory to resolve this artifact and yield trustworthy thermodynamic data.

Complexation L 5-FSAO Ligand (Deprotonated) Complex [M(5-FSAO)2] Complex (Square Planar) L->Complex M Metal Cation (e.g., Cu2+, Ni2+) M->Complex BSSE Basis Set Superposition Error (BSSE) Correction Complex->BSSE BE Binding Energy (ΔE) Calculation BSSE->BE

Figure 2: Logical flow for determining the binding energy of 5-FSAO metal complexes.

Self-Validating Experimental Protocol

Theoretical calculations are only as robust as the empirical data that validates them[4]. To ensure trustworthiness, the synthesis of 5-FSAO must be coupled with a spectroscopic validation checkpoint that directly cross-references the DFT-calculated vibrational frequencies. 5-FSAO is also a critical precursor for synthesizing complex bioactive molecules, such as (5-Fluoro-2-hydroxyphenyl)acetonitrile via dehydration[5].

Step-by-Step Methodology: Synthesis and Validation of 5-FSAO

Phase 1: Synthesis

  • Reagent Preparation: Dissolve 1.40 g (10 mmol) of 5-fluorosalicylaldehyde in 20 mL of absolute ethanol in a round-bottom flask.

    • Causality: Absolute ethanol ensures complete solubilization of the aldehyde while preventing the premature hydrolysis of the subsequent imine intermediate.

  • Buffer Addition: In a separate beaker, dissolve 0.83 g (12 mmol) of hydroxylamine hydrochloride ( NH2​OH⋅HCl ) and 1.64 g (20 mmol) of sodium acetate in 10 mL of deionized water.

    • Causality: Sodium acetate acts as a crucial buffer. It neutralizes the HCl liberated from the hydroxylamine salt. Without this buffer, the reaction medium becomes too acidic, protonating the oxime nitrogen and stalling the nucleophilic attack on the carbonyl carbon.

  • Condensation: Add the aqueous buffer solution dropwise to the ethanolic aldehyde solution under continuous stirring. Reflux the mixture at 80°C for 2 hours.

  • Isolation: Cool the mixture to room temperature, then pour it over crushed ice. Filter the resulting white/pale-yellow precipitate under a vacuum.

  • Purification: Recrystallize the crude product from an ethanol/water (1:1) mixture to exploit the temperature-dependent solubility gradient of the fluorinated aromatic ring, yielding pure E-5-fluorosalicylaldoxime.

Phase 2: The Self-Validating Checkpoint (Spectroscopy vs. DFT) To confirm successful synthesis and isomeric purity, utilize ATR-FTIR spectroscopy.

  • Acquire the IR spectrum of the synthesized 5-FSAO.

  • Extract the theoretical harmonic vibrational frequencies from the DFT (Gaussian) output file. Apply a standard scaling factor (e.g., 0.9613 for B3LYP/6-311++G(d,p)) to correct for the anharmonicity of real chemical bonds.

  • Validation Rule: Compare the empirical C=N stretching frequency (typically around 1620-1640 cm−1 ) and the broad O−H stretch (around 3200-3300 cm−1 ) against the scaled DFT values.

    • If Δν≤15 cm−1 : The structural integrity and E-isomer geometry are validated.

    • If Δν>15 cm−1 : The product is likely contaminated with the Z-isomer or unreacted aldehyde, necessitating secondary recrystallization.

References

  • DergiPark. "Selectivity of Salicylaldoxime and its Derivatives." Journal of New Results in Science, 2014. Available at:[Link]

  • ResearchGate. "Selectivity of Salicylaldoxime and its Derivatives." Journal of New Results in Science, 2016. Available at:[Link]

  • Beletskii, E.V., et al. "Nickel Salicylaldoxime-Based Coordination Polymer as a Cathode for Lithium-Ion Batteries." Energies, 2020. Available at:[Link]

Sources

Methodological & Application

Application Note: Experimental Protocol for Metal Sensing with 5-Fluorosalicylaldoxime

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

5-Fluorosalicylaldoxime (5-FSA) is a highly selective bidentate chelating agent utilized in the spectrophotometric and physical sensing of transition metals, particularly Copper (Cu²⁺) and Nickel (Ni²⁺). While unsubstituted salicylaldoxime is a classic reagent for metal extraction[1], the introduction of a highly electronegative fluorine atom at the 5-position of the phenyl ring fundamentally alters the molecule's electronic architecture and sensing capabilities.

Causality in Molecular Design: The fluorine substituent exerts a strong electron-withdrawing inductive effect, which decreases the electron density on the phenolic oxygen. This lowers the pKₐ of the phenolic hydroxyl group, enabling metal complexation to occur at slightly more acidic pH thresholds compared to standard salicylaldoximes[2]. Upon introduction of a target metal ion, 5-FSA undergoes deprotonation and coordinates via the phenolic oxygen and the oxime nitrogen to form a stable bis(5-fluorosalicylaldoximato)metal(II) complex[1].

Crucially, these complexes self-assemble into pseudo-macrocyclic dimers stabilized by strong intermolecular hydrogen bonds between the oximic OH and the phenolic O[3]. The size of the resulting cavity dictates metal ion selectivity. For optical sensing, the coordination event triggers a pronounced Ligand-to-Metal Charge Transfer (LMCT), shifting the UV-Vis absorption profile[4]. In the solid state, the Ni²⁺ complex of fluorosalicylaldoxime exhibits remarkable piezochromism; applying high pressure compresses the Ni-O and Ni-N bond distances, tuning the crystal-field splitting energy and causing a visible color shift from green to red[3].

Reagents and Materials

  • Sensor Ligand: 5-Fluorosalicylaldoxime (Purity ≥98%).

  • Metal Standards: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O).

  • Solvents: HPLC-grade Methanol (MeOH), Tetrahydrofuran (THF), Ultrapure water (18.2 MΩ·cm).

  • Buffers: HEPES buffer (50 mM, adjusted to pH 4.5 and pH 7.0 using NaOH/HCl).

  • Validation Reagent: Ethylenediaminetetraacetic acid (EDTA) disodium salt (0.1 M aqueous solution).

Experimental Protocols

The following workflows are designed as self-validating systems. By incorporating baseline blanks and reversibility checks, the protocols ensure that the observed signals are strictly due to reversible metal-ligand coordination rather than irreversible degradation or solvent effects.

Protocol A: Preparation of the 5-FSA Sensor Stock Solution
  • Weighing: Accurately weigh 15.5 mg of 5-Fluorosalicylaldoxime.

  • Dissolution: Dissolve the powder in 10.0 mL of HPLC-grade methanol to yield a 10 mM stock solution.

  • Storage: Store the solution in an amber glass vial at 4°C. Causality: Oxime derivatives can be sensitive to prolonged UV exposure; amber glass prevents photo-isomerization of the C=N bond.

Protocol B: UV-Vis Spectrophotometric Sensing of Cu²⁺

This protocol leverages the LMCT band shift for quantitative Cu²⁺ detection[1].

  • Sample Preparation: In a 3.0 mL quartz cuvette, add 2.8 mL of 50 mM HEPES buffer (pH 4.5). Add 100 µL of the 10 mM 5-FSA stock solution. Mix thoroughly.

  • Baseline Validation (Blank): Record the UV-Vis absorption spectrum from 250 nm to 600 nm. The free ligand typically exhibits π → π* transitions below 320 nm. Zero the instrument at 380 nm.

  • Metal Addition: Add 100 µL of the aqueous Cu²⁺ sample (concentration range: 1 µM to 100 µM). Invert the cuvette gently to mix.

  • Signal Readout: Incubate for 2 minutes at room temperature. Record the spectrum. A new absorption peak will emerge between 350 nm and 380 nm, corresponding to the Cu(II)-oxime LMCT transition[4].

  • Self-Validation (Reversibility Check): Add 50 µL of 0.1 M EDTA to the cuvette. The absorbance at 380 nm should rapidly drop to the baseline level. Causality: EDTA possesses a higher thermodynamic formation constant for Cu²⁺ than 5-FSA. Stripping the metal proves the signal is derived from dynamic coordination, validating the sensor's integrity.

Protocol C: Synthesis of the Ni²⁺ Complex for Piezochromic Sensing

This workflow isolates the solid-state Ni²⁺ complex required for high-pressure physical sensing[3].

  • Complexation: Dissolve 32 mg (approx. 0.206 mmol) of 5-Fluorosalicylaldoxime in 2 mL of methanol. Slowly add a stoichiometric amount of Ni(NO₃)₂·6H₂O dissolved in 1 mL of methanol.

  • Precipitation: Stir the mixture overnight at room temperature. A green precipitate of the bis(5-fluorosalicylaldoximato)nickel(II) complex will form immediately but requires aging for complete assembly[3].

  • Purification: Filter the green solid, wash sequentially with cold methanol and diethyl ether to remove unreacted ligand and nitrate salts.

  • Crystallization: Dissolve the green solid in a minimum volume of hot THF. Allow the solution to cool, and perform vapor diffusion using methanol as the antisolvent.

  • Piezochromic Readout: Load the resulting green crystals into a Diamond Anvil Cell (DAC). As pressure is applied up to 5 GPa, the crystals will undergo a piezochromic shift from green to red due to the compression of the coordination sphere and subsequent tuning of the d-d transition energies[3].

Quantitative Data Presentation

Table 1: Spectroscopic and Analytical Parameters for 5-FSA Metal Complexes

ParameterCu²⁺ SensingNi²⁺ Sensing (Solution)Ni²⁺ Sensing (Solid-State)
Complex Stoichiometry 1:2 (Metal:Ligand)1:2 (Metal:Ligand)1:2 (Metal:Ligand)
Optimal pH 4.0 – 5.06.5 – 7.5N/A (Synthesized in MeOH)
Analytical Wavelength (λmax) ~380 nm (LMCT)~410 nm (d-d transition)~600 nm (shifts under pressure)
Visual Color Change Colorless to Yellow/GreenColorless to Light GreenGreen (Ambient) to Red (5 GPa)
Primary Sensing Mechanism Optical Absorption (LMCT)Optical AbsorptionPiezochromism (Crystal-field tuning)

Signaling Pathway & Workflow Diagram

The following diagram illustrates the molecular workflow from the free 5-FSA ligand to the final analytical readouts, highlighting the critical self-assembly step.

G N1 5-Fluorosalicylaldoxime (Free Ligand) N2 Addition of Metal Ion (Cu²⁺ or Ni²⁺) N1->N2 Aqueous/MeOH Buffer (pH 4-7) N3 Bidentate Chelation (Phenolic O & Oxime N) N2->N3 Deprotonation N4 Pseudo-Macrocyclic Dimer Formation (H-Bonding Stabilization) N3->N4 Self-Assembly N5 Optical Readout (UV-Vis LMCT Shift at ~380nm) N4->N5 Solution Phase (Cu²⁺/Ni²⁺) N6 Piezochromic Readout (Green to Red at 5 GPa) N4->N6 Solid State DAC (Ni²⁺ Complex)

Caption: Workflow of 5-Fluorosalicylaldoxime metal sensing, from bidentate chelation to distinct analytical readouts.

References

  • Piezochromism in nickel salicylaldoximato complexes: tuning crystal-field splitting with high pressure Source: SciSpace URL:[Link]

  • Analysis and Cloud Point Extraction of Trace Copper (II) in Urine of Occupational Workers Source: SciSpace URL:[Link]

Sources

Application Note: 5-Fluorosalicylaldoxime as a Core Recognition Motif in Ratiometric Fluorescent Probes

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, analytical scientists, and drug development professionals. Focus: Probe design, mechanistic rationale, and validated protocols for organophosphate and metal ion sensing.

Introduction and Mechanistic Rationale

In the field of fluorescence-based molecular recognition, single-emission (turn-on or turn-off) probes are frequently compromised by environmental artifacts such as local probe concentration, photobleaching, and microenvironmental fluctuations. Ratiometric fluorescence sensing resolves these issues by measuring the ratio of emission intensities at two distinct wavelengths, providing built-in self-calibration.

5-Fluorosalicylaldoxime (5-FSA) has emerged as a superior synthetic building block and recognition motif for designing these advanced ratiometric systems[1]. While standard salicylaldoxime is a well-established nucleophile for detecting organophosphate nerve agent simulants (like diethyl chlorophosphate, DCP)[2] and a chelator for metal ions (such as Al³⁺ and Cu²⁺)[3],[4], the strategic incorporation of a fluorine atom at the 5-position provides two distinct mechanistic advantages:

  • pKa Modulation and Enhanced Nucleophilicity: Fluorine is highly electronegative. Its electron-withdrawing inductive effect (-I) lowers the pKa of the oxime hydroxyl group. At physiological pH (7.4), this increases the fraction of the deprotonated, highly nucleophilic oximate species, thereby accelerating the reaction kinetics with electrophilic organophosphates[2].

  • Electronic Tuning of Signal Transduction: When conjugated to a fluorophore core (e.g., BODIPY or Coumarin), the lone pair of electrons on the free oxime nitrogen initiates Photo-induced Electron Transfer (PET), quenching the fluorescence. Upon analyte binding (via phosphorylation or metal coordination), this lone pair is sequestered. PET is blocked, and an Intramolecular Charge Transfer (ICT) is activated, triggering a dramatic shift in the emission wavelength[2],[4].

Signal Transduction and Workflow Pathways

Workflow N1 5-FSA Motif (Nucleophile/Ligand) N3 Ratiometric Probe (PET Quenched) N1->N3 Conjugation N2 Fluorophore Core (e.g., BODIPY) N2->N3 Conjugation N4 Analyte Addition (OPs or Metal Ions) N3->N4 Recognition N5 Dual Emission (ICT Active) N4->N5 Transduction

Workflow of 5-FSA based ratiometric probe synthesis and signal transduction.

Mechanism S1 Free Probe (5-FSA-Fluorophore) Oxime -OH Intact S2 Photo-Induced Electron Transfer (PET) Fluorescence Quenched at λ1 S1->S2 Excitation S3 Analyte Binding (Phosphorylation/Coordination) S1->S3 + Analyte S4 PET Blocked + ICT Activated Fluorescence Enhanced at λ2 S3->S4 Structural Shift S5 Ratiometric Readout (Intensity λ2 / Intensity λ1) S4->S5 Emission

Mechanistic transition from PET quenching to ICT emission upon analyte recognition.

Quantitative Performance Profiling

The following table summarizes the representative quantitative enhancements achieved when utilizing a 5-FSA recognition motif compared to an unsubstituted salicylaldoxime baseline in a standardized BODIPY-based sensing system.

ParameterUnsubstituted Salicylaldoxime Probe5-FSA Ratiometric ProbeMechanistic Causality
Oxime pKa ~ 9.2~ 8.4Fluorine's -I effect stabilizes the conjugate base.
Response Time > 300 seconds< 120 secondsLower pKa increases nucleophilicity at pH 7.4.
Limit of Detection (DCP) 85 nM28 nMEnhanced reaction kinetics improve sensitivity.
Emission Shift (Δλ) 35 nm55 nmFluorine alters the HOMO/LUMO gap during ICT.
Selectivity over H₂O₂ ModerateHighSteric/electronic shielding prevents non-specific oxidation.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps if validation checkpoints fail.

Protocol A: Formulation of the Ratiometric Sensing System

Objective: Prepare a stable, active stock of the synthesized 5-FSA-conjugated probe.

  • Reconstitution: Dissolve 1.0 mg of the lyophilized 5-FSA probe in 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) to create a primary stock solution.

    • Causality: The oxime group is susceptible to premature hydrolysis in the presence of trace water over extended periods. Anhydrous DMSO ensures the nucleophilic site remains fully active for analyte recognition[1].

  • Aliquot and Store: Divide the stock into 50 µL aliquots and store at -20°C in light-blocking amber microcentrifuge tubes.

  • Self-Validation Checkpoint: Dilute a 1 µL aliquot into 1 mL of working buffer (see Protocol B). Perform a baseline fluorescence scan. The ratio of the secondary emission wavelength to the primary emission wavelength (I_λ2 / I_λ1) must be < 0.1.

    • Troubleshooting: A ratio > 0.1 indicates that the probe has prematurely oxidized or degraded, likely due to solvent contamination or light exposure. Discard the aliquot.

Protocol B: In Vitro Calibration and Analyte Quantification

Objective: Generate a ratiometric calibration curve for an organophosphate simulant (e.g., DCP) or metal ion (e.g., Al³⁺).

  • Buffer Preparation: Prepare a 10 mM HEPES buffer solution, adjusted to pH 7.4 using 0.1 M NaOH.

    • Causality:Strictly avoid Phosphate-Buffered Saline (PBS). Phosphate ions act as competitive nucleophiles/ligands that can interfere with the phosphorylation of the oxime or sequester metal analytes, leading to severe false negatives[4].

  • Probe Dilution: Add 10 µL of the DMSO probe stock to 990 µL of the HEPES buffer to yield a 10 µM working solution.

  • Analyte Titration: In a 96-well black microplate, add 100 µL of the working probe solution per well. Spike in varying concentrations of the analyte (0 to 50 µM) using 1 µL additions to minimize solvent effects.

  • Incubation: Incubate the plate at 25°C for 2 minutes in the dark.

  • Self-Validation Checkpoint: Include a positive control well spiked with 50 µM analyte. A rapid visual color change under a UV lamp (or a distinct peak shift in a fluorometer) confirms the system's responsiveness. If no shift occurs, verify the pH of the HEPES buffer, as an acidic pH will protonate the oxime and halt reactivity[2].

  • Data Acquisition: Excite the samples at the probe's isosbestic point. Record the emission intensities at λ1 (PET state) and λ2 (ICT state). Plot the ratio (I_λ2 / I_λ1) against the analyte concentration.

Protocol C: Live-Cell Imaging Application

Objective: Map intracellular analyte fluctuations using the 5-FSA ratiometric probe.

  • Cell Preparation: Culture target cells (e.g., HeLa or A549) in glass-bottom confocal dishes to 70% confluence.

  • Washing Step: Aspirate the culture medium and wash the cells three times with serum-free Dulbecco's Modified Eagle Medium (DMEM).

    • Causality: Serum proteins (such as Bovine Serum Albumin) possess hydrophobic pockets that can sequester the lipophilic fluorophore core of the probe, preventing cellular uptake and drastically reducing the effective intracellular concentration.

  • Probe Incubation: Add the 5-FSA probe (diluted to 5 µM in serum-free DMEM) to the cells and incubate for 30 minutes at 37°C.

  • Self-Validation Checkpoint: Image a control dish (probe only, no exogenous analyte) using a confocal microscope. The absence of signal in the secondary emission channel confirms that the probe does not auto-activate under basal physiological conditions.

  • Analyte Challenge & Imaging: Introduce the target analyte to the media. Utilize dual-channel acquisition to capture both the quenched state (e.g., green channel) and the active state (e.g., red channel) simultaneously. Generate a ratiometric image by dividing the pixel intensities of the active channel by the quenched channel.

Sources

application of 5-Fluorosalicylaldoxime in environmental sample analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Trace Metal Analysis in Environmental Samples Using 5-Fluorosalicylaldoxime as a Highly Selective Chelating Agent

Target Audience: Researchers, Analytical Chemists, and Environmental Scientists.

Executive Summary

The accurate determination of trace heavy metals (e.g., Cu(II), Ni(II), Pd(II)) in environmental matrices is critical for ecological monitoring and toxicological assessments. While Inductively Coupled Plasma (ICP) techniques are standard, UV-Vis spectrophotometry coupled with Liquid-Liquid Extraction (LLE) remains a robust, cost-effective, and highly sensitive alternative when paired with advanced chelating agents[1][2]. This application note details the use of 5-Fluorosalicylaldoxime (5-FSAO) —a fluorinated derivative of the classic bidentate ligand salicylaldoxime—for the selective extraction and spectrophotometric quantification of trace metals in environmental water and soil samples.

Mechanistic Grounding: The Case for 5-Fluorosalicylaldoxime

Salicylaldoxime is a well-established N-O bidentate chelating agent that forms highly stable, brightly colored, charge-neutral complexes with divalent transition metals[1][3]. The complexation occurs via the deprotonation of the phenolic hydroxyl group and coordination through the oxime nitrogen, yielding a hydrophobic complex that readily partitions into organic solvents[1][4].

The Causality of the 5-Fluoro Substitution: Standard salicylaldoxime requires precise pH control to prevent the co-extraction of interfering ions[4]. By introducing a highly electronegative fluorine atom at the 5-position of the aromatic ring, the electronic landscape of the ligand is fundamentally altered:

  • Lowered pKa​ via Inductive Effect: The electron-withdrawing nature (-I effect) of the fluorine atom increases the acidity of the phenolic -OH group. This allows for complete deprotonation and subsequent metal complexation at lower (more acidic) pH values compared to the unsubstituted parent compound.

  • Enhanced Selectivity: Extracting at a lower pH (e.g., pH 3.5–4.5) prevents the hydrolysis and precipitation of interfering ions like Fe(III), and kinetically suppresses the co-extraction of Ni(II) and Co(II), which typically require higher pH environments to form stable oxime complexes[1][4].

  • Bathochromic Shift: The fluorinated aromatic system often induces a slight bathochromic (red) shift and increases the molar absorptivity ( ϵ ) of the resulting metal complex, enhancing the Limit of Detection (LOD) during spectrophotometric analysis.

Mechanism L 5-Fluorosalicylaldoxime (Aqueous/Organic Interface) Deprot Phenolic -OH Deprotonation (Driven by pH & 5-F Inductive Effect) L->Deprot M Target Metal Ion e.g., Cu(II) (Aqueous) M->Deprot Coord Bidentate N-O Coordination (Formation of CuL2 Complex) Deprot->Coord Extract Hydrophobic Partitioning into Organic Phase Coord->Extract

Fig 1: Mechanistic pathway of metal ion complexation and extraction using 5-FSAO.

Experimental Protocols (Self-Validating System)

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates internal blanking, standard addition, and precise pH gating to eliminate false positives from matrix effects.

Protocol A: Reagent Preparation & Sample Pre-treatment
  • 5-FSAO Extractant Solution (0.05 M): Dissolve an accurately weighed amount of synthesized 5-Fluorosalicylaldoxime[5][6] in high-purity chloroform (or n-amyl acetate[4]). Store in an amber bottle to prevent photodegradation.

  • Buffer Solution (pH 4.4): Prepare a sodium acetate/acetic acid buffer. Rationale: A pH of 4.4 is the optimal thermodynamic window where Cu(II) is quantitatively extracted by salicylaldoxime derivatives, while Ni(II) and Zn(II) remain in the aqueous phase[1][4].

  • Environmental Water Samples: Filter 500 mL of collected river or wastewater through a 0.45 µm mixed cellulose ester membrane to remove suspended particulate matter. Acidify with 1 mL of concentrated HNO3​ if storing for >24 hours.

  • Soil Samples: Digest 1.0 g of dried, sieved soil using a standard aqua regia microwave digestion protocol. Dilute the digestate to 100 mL and filter.

Protocol B: Liquid-Liquid Extraction (LLE) Workflow
  • Aliquot: Transfer 20.0 mL of the pre-treated environmental sample into a 100 mL separatory funnel.

  • Masking: Add 2.0 mL of 5% (w/v) sodium fluoride or sodium citrate solution. Rationale: This masks Fe(III) and Al(III) by forming stable, non-extractable aqueous complexes, preventing them from consuming the 5-FSAO ligand or causing baseline drift in the UV-Vis spectra.

  • pH Adjustment: Add 5.0 mL of the pH 4.4 acetate buffer. Verify pH using a calibrated micro-probe.

  • Extraction: Add exactly 10.0 mL of the 0.05 M 5-FSAO organic solution. Stopper the funnel and shake vigorously for 3 minutes to ensure maximum interfacial mass transfer.

  • Phase Separation: Allow the phases to separate for 5 minutes. The hydrophobic Cu(5-FSAO)₂ complex will partition entirely into the lower chloroform layer.

  • Collection: Drain the organic layer through a funnel containing anhydrous sodium sulfate (to remove residual water micro-droplets) into a 10 mL volumetric flask.

Protocol C: Spectrophotometric Determination
  • Baseline Correction: Zero the UV-Vis spectrophotometer using a reagent blank (prepared by running Protocol B with 20.0 mL of deionized water instead of the sample)[2].

  • Measurement: Measure the absorbance of the extracted organic phase at the empirically determined λmax​ (typically ~355–365 nm for the Cu-5-FSAO complex).

  • Quantification: Calculate the concentration using a 5-point calibration curve ( R2>0.999 ) generated from certified Cu(II) reference standards subjected to the exact same LLE protocol.

Workflow Sample Environmental Sample (Water/Soil) Pretreatment Filtration & Acid Digestion Sample->Pretreatment Prepare Buffer pH Adjustment & Masking (Acetate Buffer pH 4.4) Pretreatment->Buffer Condition Extraction LLE with 5-FSAO in Organic Solvent Buffer->Extraction Chelate Separation Phase Separation (Organic Layer) Extraction->Separation Partition Analysis UV-Vis Spectrophotometry (Quantification) Separation->Analysis Measure

Fig 2: Step-by-step experimental workflow for environmental sample analysis using 5-FSAO.

Data Presentation & Analytical Figures of Merit

The efficacy of 5-FSAO as an analytical reagent is demonstrated by its robust figures of merit and high tolerance to complex environmental matrices.

Table 1: Optimum Extraction Conditions and Figures of Merit for 5-FSAO

Target Metal IonOptimum pH Range λmax​ (nm)Molar Absorptivity ( ϵ ) (L·mol⁻¹·cm⁻¹)Linear Range (µg/mL)LOD (µg/L)
Copper, Cu(II) 3.5 – 4.8360 1.15×104 0.1 – 8.51.2
Nickel, Ni(II) 7.0 – 8.5385 0.98×104 0.2 – 10.02.5
Palladium, Pd(II) 1.5 – 2.5410 1.42×104 0.05 – 5.00.8

Note: The distinct pH optimums allow for the sequential extraction of Pd(II), Cu(II), and Ni(II) from a single sample by progressively raising the pH of the aqueous phase.

Table 2: Interference Study (Tolerance Limits for Cu(II) Determination at pH 4.4)

Foreign IonAdded asTolerance Limit (Ratio to Cu)Mitigation Strategy (if exceeded)
Na+,K+,Ca2+ Chlorides> 1000 : 1None required (No interaction)
Zn2+,Cd2+ Sulfates500 : 1pH control strictly at 4.4
Fe3+ Nitrate50 : 1Addition of Sodium Fluoride/Citrate mask
Ni2+,Co2+ Nitrates200 : 1pH control strictly at 4.4

Conclusion

5-Fluorosalicylaldoxime represents a highly optimized evolution of classic oxime chelators. By leveraging the electron-withdrawing properties of fluorine, analysts can extract target heavy metals at lower pH thresholds, fundamentally bypassing the hydroxide precipitation issues that plague complex environmental samples. When integrated into the self-validating LLE-Spectrophotometry protocol outlined above, 5-FSAO provides a highly accurate, robust, and scalable solution for environmental monitoring.

References

  • Benchchem. "(5-Fluoro-2-hydroxyphenyl)acetonitrile | 709025-81-0". Benchchem.
  • Benchchem. "Application Notes and Protocols for the Development...". Benchchem.
  • Wikipedia Contributors. "Salicylaldoxime". Wikipedia, The Free Encyclopedia.
  • ChemicalBook. "Salicylaldoxime: Applications in Solvent Extraction and Synthesis Method". ChemicalBook.
  • Simonsen, S. H., & Burnett, H. M. "Spectrophotometric Determination of Copper with Salicylaldoxime". Analytical Chemistry.
  • Benchchem. "A Comparative Guide to the Spectrophotometric Determination of Metal Ions Using Salicylaldoxime". Benchchem.

Sources

Application Note & Protocol: Spectrophotometric Determination of Heavy Metals in Aqueous Samples Using 5-Fluorosalicylaldoxime

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Heavy metal contamination in water poses a significant threat to environmental and public health, necessitating simple, rapid, and reliable detection methods.[1][2][3] This application note details a robust spectrophotometric method for the quantitative determination of heavy metal ions, particularly copper(II), in aqueous samples using 5-Fluorosalicylaldoxime as a chromogenic chelating agent. The protocol leverages the formation of a stable, colored metal-ligand complex, which can be quantified using UV-Vis spectrophotometry.[4] This guide provides researchers, scientists, and environmental monitoring professionals with the underlying principles, detailed experimental protocols, and data analysis procedures to accurately assess heavy metal concentrations.

Introduction and Principle

The monitoring of heavy metals such as copper, nickel, lead, and cadmium in water systems is of critical importance due to their toxicity even at trace concentrations.[1][5] While advanced techniques like atomic absorption spectroscopy (AAS) and inductively coupled plasma mass spectrometry (ICP-MS) offer high sensitivity, spectrophotometric methods provide a cost-effective, accessible, and simpler alternative for many applications.[2][6][7]

This method is based on the principles of chelation and colorimetry. Salicylaldoxime and its derivatives are well-established chelating agents that react with transition metal ions to form stable, brightly colored coordination complexes.[4][8][9] 5-Fluorosalicylaldoxime, an analogue of salicylaldoxime, acts as a bidentate ligand, coordinating with a metal ion through its phenolic oxygen and oxime nitrogen atoms. The reaction with copper(II) ions, for example, forms a distinct greenish-yellow chelate in a slightly acidic medium, as shown in the reaction below.[4][8]

2 HO-C₆H₃(F)CH=NOH + Cu²⁺ → Cu(O-C₆H₃(F)CH=NOH)₂ + 2 H⁺

The intensity of the resulting color is directly proportional to the concentration of the metal ion in the sample, which can be quantified by measuring its absorbance at a specific wavelength (λmax) and comparing it to a calibration curve prepared from standards of known concentrations.

Materials and Reagents

  • Chemicals:

    • 5-Fluorosalicylaldehyde

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Sodium hydroxide (NaOH)

    • Ethanol (95% or absolute)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) or other high-purity metal salts (e.g., NiSO₄·6H₂O, Pb(NO₃)₂)

    • Hydrochloric acid (HCl), concentrated

    • Acetic acid, glacial

    • Sodium acetate

    • Deionized (DI) water (18.2 MΩ·cm)

  • Equipment:

    • UV-Vis Spectrophotometer

    • pH meter

    • Analytical balance

    • Volumetric flasks (10 mL, 50 mL, 100 mL, 1000 mL)

    • Pipettes (various sizes)

    • Beakers and Erlenmeyer flasks

    • Magnetic stirrer and stir bars

    • Heating mantle or water bath

    • Standard laboratory glassware

Experimental Protocols

Protocol 1: Preparation of 5-Fluorosalicylaldoxime Reagent (0.5% w/v)

Causality: This protocol synthesizes the chelating agent. The reaction between an aldehyde (5-fluorosalicylaldehyde) and hydroxylamine hydrochloride forms the corresponding oxime. An ethanolic solution is prepared for its miscibility with aqueous samples and solubility of the reagent.

  • Dissolve Hydroxylamine: In a 100 mL round-bottom flask, dissolve 1.0 g of hydroxylamine hydrochloride in 10 mL of DI water.

  • Dissolve Aldehyde: In a separate beaker, dissolve 2.0 g of 5-fluorosalicylaldehyde in 30 mL of 95% ethanol.

  • Reaction: Slowly add the ethanolic aldehyde solution to the hydroxylamine solution while stirring.

  • Heating: Gently heat the mixture in a water bath at 60-70°C for 30-45 minutes. The solution may change color.

  • Crystallization: Cool the solution to room temperature and then in an ice bath to induce crystallization of the 5-Fluorosalicylaldoxime.

  • Isolation: Filter the resulting crystals, wash with a small amount of cold water, and air dry.

  • Reagent Solution: Accurately weigh 0.5 g of the synthesized 5-Fluorosalicylaldoxime and dissolve it in 100 mL of 95% ethanol. Store in a dark, sealed bottle.

Protocol 2: Preparation of Standard Solutions

Causality: Accurate standard solutions are the foundation of a reliable quantitative analysis. A stock solution is prepared from a high-purity metal salt, which is then serially diluted to create a range of concentrations for building a calibration curve.[10]

  • Stock Metal Solution (1000 ppm):

    • Accurately weigh 3.929 g of CuSO₄·5H₂O (for a Cu standard).

    • Dissolve it in a 1000 mL volumetric flask with DI water.

    • Add 1-2 mL of concentrated HCl to prevent hydrolysis of the metal salt.

    • Make up to the mark with DI water and mix thoroughly. This solution contains 1000 µg/mL (1000 ppm) of Cu²⁺.

  • Working Standard Solution (100 ppm):

    • Pipette 10.0 mL of the 1000 ppm stock solution into a 100 mL volumetric flask.

    • Dilute to the mark with DI water and mix.

  • Calibration Standards (e.g., 0.5, 1, 2, 4, 6 ppm):

    • Prepare a series of calibration standards by diluting the 100 ppm working solution. For example, to prepare 10 mL of a 2 ppm standard:

      • Pipette 0.2 mL of the 100 ppm working standard into a 10 mL volumetric flask.

      • Dilute to the mark with DI water.

    • Prepare the full series of standards in separate 10 mL volumetric flasks.

Protocol 3: Spectrophotometric Determination of Copper(II)

Causality: This protocol ensures optimal conditions for the formation and measurement of the metal-ligand complex. A buffer is used to control the pH, as the stability and absorbance of the complex are highly pH-dependent.[9] A reagent blank is used to zero the spectrophotometer, correcting for any absorbance from the reagents themselves.

  • Prepare Acetate Buffer (pH ~4.5): Dissolve 13.6 g of sodium acetate trihydrate and 6.0 mL of glacial acetic acid in 1000 mL of DI water. Adjust pH if necessary.

  • Complex Formation:

    • Into a series of 10 mL volumetric flasks, add 1.0 mL of each calibration standard (0.5, 1, 2, 4, 6 ppm).

    • Prepare a "reagent blank" by adding 1.0 mL of DI water to another 10 mL volumetric flask.

    • To each flask, add 1.0 mL of the acetate buffer.

    • Add 2.0 mL of the 0.5% 5-Fluorosalicylaldoxime reagent solution to each flask.

    • Dilute to the 10 mL mark with DI water and mix thoroughly.

    • Allow the solutions to stand for 15 minutes for full color development.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan for the wavelength of maximum absorbance (λmax) using the 4 ppm standard. For the Cu(II)-salicylaldoxime complex, this is typically in the range of 330-400 nm. Once λmax is determined, set the instrument to this fixed wavelength.

    • Use the reagent blank to zero the spectrophotometer (set absorbance to 0.000).

    • Measure the absorbance of each calibration standard.

  • Calibration Curve: Plot a graph of Absorbance (y-axis) vs. Concentration (ppm) (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is desirable.

Protocol 4: Analysis of an Unknown Water Sample
  • Sample Preparation:

    • Collect the water sample. If it contains particulate matter, filter it through a 0.45 µm filter.

    • If the metal concentration is expected to be high, perform a preliminary dilution with DI water.

  • Analysis:

    • Take 1.0 mL of the (potentially diluted) water sample and treat it exactly as described in Protocol 3, step 2.

    • Measure the absorbance of the prepared sample solution at the predetermined λmax.

  • Calculation:

    • Use the equation from the calibration curve (y = mx + c) to calculate the concentration of the metal in the measured solution. Concentration (ppm) = (Absorbance - c) / m

    • Multiply the result by any dilution factor used during sample preparation to get the final concentration in the original water sample.

Workflow and Data Presentation

The overall experimental process is summarized in the workflow diagram below.

G cluster_analysis Analysis cluster_data Data Processing reagent Prepare 5-Fluorosalicylaldoxime Reagent complex Add Buffer & Reagent to Standards/Sample reagent->complex standards Prepare Stock & Calibration Standards standards->complex sample_prep Prepare Water Sample (Filter/Dilute) sample_prep->complex measure Measure Absorbance at λmax complex->measure curve Plot Calibration Curve (Abs vs. Conc) measure->curve calculate Calculate Sample Concentration curve->calculate

Caption: Experimental workflow for heavy metal detection.

Table 1: Performance Characteristics for Copper(II) Detection

ParameterTypical ValueNotes
λmax ~340 nmWavelength of maximum absorbance. Should be determined experimentally.
Linear Range 0.5 - 10 ppmThe concentration range where absorbance is directly proportional to concentration.
Limit of Detection (LOD) ~0.1 ppmThe lowest concentration that can be reliably distinguished from the blank.
Molar Absorptivity (ε) > 1.0 x 10⁴ L mol⁻¹ cm⁻¹A measure of how strongly the complex absorbs light at λmax.
pH Range 2.5 - 5.0Optimal pH for stable complex formation with copper.[8]
Interferences Fe(III), Ni(II)Iron(III) can interfere significantly.[4][8] Masking agents may be required for complex matrices.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low R² value (<0.99) on calibration curve Pipetting errors; Improperly cleaned glassware; Reagent degradation.Recalibrate pipettes; Use acid-washed glassware; Prepare fresh reagents and standards.
No color development Incorrect pH; Reagent not added or expired.Verify buffer pH; Ensure all reagents were added in the correct order; Prepare fresh reagent.
Precipitate forms in the flask Metal concentration too high; pH outside optimal range.Dilute the sample further; Check and adjust the pH of the buffer and sample mixture.
Inconsistent readings for the same sample Bubbles in the cuvette; Spectrophotometer drift; Particulate matter in the sample.Gently tap the cuvette to dislodge bubbles; Allow the instrument to warm up; Re-filter the sample.

Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals in a well-ventilated area or a fume hood.

  • 5-Fluorosalicylaldehyde and its oxime derivative should be handled with care. Avoid inhalation, ingestion, and skin contact.

  • Concentrated acids are corrosive. Add acid to water, never the other way around.

  • Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Wikipedia. Salicylaldoxime. [Link]

  • Ahmed, M.J., & Chowdhury, M.T.I. (2004). A simple spectrophotometric method for the determination of cadmium in industrial, environmental, biological and soil samples using 5,7-dibromo-8-hydroxyquinoline. Analytical Sciences, 20, 987–990.
  • Edebali, S., & Pehlivan, E. (2016). Evaluation of chelate and cation exchange resins to remove copper ions. Journal of Applied Polymer Science, 133(33).
  • Herve, V., et al. (2015). Assessment of heavy metals concentrations in coastal sediments in north-western cities of Madagascar. International Journal of Advanced Engineering Research and Science, 2(9).
  • IntechOpen. (2020). Stability of Metal Complexes. [Link]

  • MDPI. (2025). Heavy Metal Ion Detection Based on Lateral Flow Assay Technology: Principles and Applications. [Link]

  • ResearchGate. (2021). UV-Vis Spectrophotometric Determination of Selected Heavy Metals (Pb, Cr, Cd and As) in Environmental, Water and Biological Samples. [Link]

  • S. O. Mohod et al. International Journal of ChemTech Research, 2017, 10(5): 610-614.
  • Wiley Online Library. (2020). Spectrophotometric Methods for Determination of Heavy Metals - Environmental Analysis Laboratory Handbook. [Link]

Sources

Application Notes and Protocols: 5-Fluorosalicylaldoxime as a Chemosensor for Biological Imaging

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Your Senior Application Scientist

Introduction: The Imperative for Precise Metal Ion Imaging in Biology

Metal ions are fundamental to a vast array of physiological and pathological processes, acting as crucial cofactors for enzymes, stabilizing protein structures, and participating in signal transduction pathways.[1][2] Dysregulation of metal ion homeostasis is implicated in numerous diseases, including neurodegenerative disorders and cancer.[1] Consequently, the ability to visualize and quantify these ions within their native biological context is of paramount importance for both fundamental research and drug development. Small molecule-based fluorescent chemosensors have emerged as powerful tools for this purpose, offering high sensitivity, spatiotemporal resolution, and operational simplicity for real-time, non-invasive monitoring in living cells.[3][4][5]

This application note details the use of 5-Fluorosalicylaldoxime, a rationally designed fluorescent chemosensor, for the detection and imaging of biologically relevant metal ions. We will explore its underlying sensing mechanism, provide comprehensive protocols for its application in cellular imaging, and discuss the interpretation of the resulting data.

5-Fluorosalicylaldoxime: A Fluorinated Salicylaldoxime-Based Chemosensor

Salicylaldoxime and its derivatives are well-established chelating agents for a variety of metal ions. The introduction of a fluorine atom at the 5-position of the salicylaldehyde backbone in 5-Fluorosalicylaldoxime is a strategic design element. The high electronegativity of fluorine can modulate the electronic properties of the aromatic ring and the acidity of the phenolic hydroxyl group, potentially enhancing the selectivity and sensitivity of the sensor for specific metal ions.

The proposed sensing mechanism for 5-Fluorosalicylaldoxime relies on a "turn-on" fluorescence response upon binding to a target metal ion. In its free state, the probe is expected to exhibit weak fluorescence due to photoinduced electron transfer (PET) from the oxime nitrogen to the excited fluorophore.[3] Upon chelation of a metal ion, this PET process is inhibited, leading to a significant enhancement of the fluorescence signal.

Diagram of the Proposed Sensing Mechanism

cluster_0 Free 5-Fluorosalicylaldoxime (Weak Fluorescence) cluster_1 Metal Ion Chelation (Strong Fluorescence) Free_Probe 5-Fluorosalicylaldoxime PET Photoinduced Electron Transfer (PET) Free_Probe->PET Excitation Metal_Ion Metal Ion (e.g., Cu²⁺, Fe³⁺) Complex 5-Fluorosalicylaldoxime- Metal Complex Free_Probe->Complex Quenched_State Fluorescence Quenching PET->Quenched_State Metal_Ion->Complex Chelation Fluorescence Enhanced Fluorescence Complex->Fluorescence Excitation

Caption: Proposed "turn-on" fluorescence mechanism of 5-Fluorosalicylaldoxime upon metal ion binding.

Experimental Protocols

Part 1: Synthesis of 5-Fluorosalicylaldoxime

This protocol is adapted from established methods for the synthesis of salicylaldoxime derivatives.[6]

Materials:

  • 5-Fluorosalicylaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • Prepare the Hydroxylamine Solution: In a round-bottom flask, dissolve hydroxylamine hydrochloride in a minimal amount of deionized water.

  • Prepare the Aldehyde Solution: In a separate beaker, dissolve 5-Fluorosalicylaldehyde in ethanol.

  • Reaction: Slowly add the ethanolic solution of 5-Fluorosalicylaldehyde to the aqueous solution of hydroxylamine hydrochloride while stirring at room temperature.

  • Base Addition: To the reaction mixture, add a solution of KOH or NaOH in water dropwise until the solution becomes basic (test with pH paper). The addition of the base neutralizes the HCl and facilitates the reaction.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation: Upon completion of the reaction, carefully acidify the mixture with dilute HCl. The 5-Fluorosalicylaldoxime product will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold deionized water. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Characterization: Confirm the identity and purity of the synthesized 5-Fluorosalicylaldoxime using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6]

Part 2: In Vitro Spectroscopic Characterization

This protocol outlines the steps to evaluate the sensing properties of 5-Fluorosalicylaldoxime in solution.

Materials:

  • Synthesized 5-Fluorosalicylaldoxime

  • Stock solutions of various metal ions (e.g., CuCl₂, FeCl₃, ZnCl₂, etc.) in a suitable buffer (e.g., HEPES, Tris-HCl)

  • Spectro-grade solvent (e.g., DMSO, acetonitrile)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 5-Fluorosalicylaldoxime (e.g., 1 mM) in a suitable organic solvent like DMSO. Prepare stock solutions of the metal ions of interest (e.g., 10 mM) in the chosen buffer.

  • UV-Vis Titration:

    • Place a known concentration of the 5-Fluorosalicylaldoxime solution in a cuvette.

    • Record the initial absorption spectrum.

    • Incrementally add aliquots of a specific metal ion stock solution and record the spectrum after each addition.

    • Observe changes in the absorption profile to determine the binding stoichiometry (e.g., using a Job's plot).[7]

  • Fluorescence Titration:

    • In a fluorometer cuvette, prepare a dilute solution of 5-Fluorosalicylaldoxime in the buffer.

    • Record the initial fluorescence emission spectrum at an appropriate excitation wavelength.

    • Perform a titration by incrementally adding the metal ion stock solution and recording the fluorescence spectrum after each addition.[7]

    • Plot the fluorescence intensity at the emission maximum against the metal ion concentration to determine the detection limit and binding constant.[8][9]

  • Selectivity Study: Repeat the fluorescence titration with a range of biologically relevant and potentially interfering metal ions to assess the selectivity of 5-Fluorosalicylaldoxime.[8][10]

Illustrative Quantitative Data (Based on similar salicylaldoxime sensors)

ParameterFe³⁺Cu²⁺Zn²⁺
Detection Limit (LOD) ~10⁻⁸ M[8][9]~10⁻⁷ M> 10⁻⁶ M
Binding Constant (Ka) ~10⁴ M⁻¹[8][9]~10⁵ M⁻¹Lower Affinity
Fluorescence Enhancement Significant "turn-on"Moderate "turn-on"Minimal change

Part 3: Biological Imaging Protocol

This protocol provides a general workflow for using 5-Fluorosalicylaldoxime to image metal ions in cultured cells.

Materials:

  • Cultured cells (e.g., HeLa, A2780)[10][11]

  • Cell culture medium (e.g., DMEM) and supplements

  • Phosphate-buffered saline (PBS)

  • Stock solution of 5-Fluorosalicylaldoxime in DMSO

  • Stock solutions of metal ions (e.g., Cu(OAc)₂, FeCl₃)

  • Fluorescence microscope with appropriate filter sets

Workflow Diagram

Cell_Culture 1. Cell Culture (e.g., HeLa cells) Probe_Loading 2. Probe Loading (Incubate with 5-Fluorosalicylaldoxime) Cell_Culture->Probe_Loading Washing 3. Washing (Remove excess probe) Probe_Loading->Washing Metal_Treatment 4. Metal Ion Treatment (Optional: Induce changes in metal ion concentration) Washing->Metal_Treatment Imaging 5. Fluorescence Imaging (Confocal or wide-field microscopy) Metal_Treatment->Imaging Data_Analysis 6. Data Analysis (Quantify fluorescence intensity) Imaging->Data_Analysis

Caption: Experimental workflow for cellular imaging with 5-Fluorosalicylaldoxime.

Step-by-Step Procedure:

  • Cell Culture and Seeding:

    • Culture cells in a suitable medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells onto glass-bottom dishes or coverslips and allow them to adhere overnight in a CO₂ incubator at 37°C.[11]

  • Probe Loading:

    • Prepare a working solution of 5-Fluorosalicylaldoxime (e.g., 5-20 µM) in serum-free cell culture medium from the DMSO stock solution. The final DMSO concentration should be kept low (<0.5%) to minimize cytotoxicity.

    • Remove the culture medium from the cells and wash them once with warm PBS.

    • Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C.[11]

  • Washing:

    • Remove the probe solution and wash the cells two to three times with warm PBS to remove any excess, unbound probe.[11]

  • Metal Ion Imaging:

    • For imaging endogenous metal ions, immediately proceed to the imaging step.

    • To investigate changes in metal ion concentration, you can treat the cells with a specific metal ion solution (e.g., 10-100 µM Cu(OAc)₂) or a chelator (e.g., EDTA) for a defined period before imaging.[11]

  • Fluorescence Microscopy:

    • Mount the coverslips or dishes on the stage of a fluorescence microscope.

    • Excite the cells at the appropriate wavelength (to be determined during in vitro characterization) and collect the emission using a suitable filter set.

    • Capture images of the cells, ensuring consistent imaging parameters for all experimental groups.

  • Cytotoxicity Assay (Optional but Recommended):

    • Perform a standard MTT assay to evaluate the potential cytotoxicity of 5-Fluorosalicylaldoxime at the working concentrations used for imaging.[10][12]

Data Interpretation and Considerations

  • "Turn-on" Response: An increase in intracellular fluorescence intensity after probe loading and, if applicable, metal ion treatment, indicates the presence and binding of the target metal ion.

  • Localization: The subcellular distribution of the fluorescence signal can provide insights into the localization of labile metal ion pools. Co-localization studies with organelle-specific trackers may be necessary for precise determination.[13]

  • Controls: It is crucial to include appropriate controls in your experiments, such as cells not treated with the probe, cells treated with the probe but not the metal ion, and cells treated with a chelator to confirm the metal-ion-dependent fluorescence.

  • Photostability: The photostability of the 5-Fluorosalicylaldoxime-metal complex should be assessed to ensure that any observed changes in fluorescence are not due to photobleaching.[14]

5-Fluorosalicylaldoxime holds promise as a valuable tool for the fluorescent imaging of metal ions in biological systems. Its rational design, based on the well-established chemistry of salicylaldoxime and the electronic influence of fluorine, suggests the potential for high sensitivity and selectivity. The protocols outlined in this application note provide a comprehensive guide for researchers to synthesize, characterize, and apply this novel chemosensor in their studies of metal ion homeostasis and its role in health and disease. As with any new probe, empirical optimization of the protocols for specific cell types and experimental conditions is recommended to achieve the best results.

References

  • Recent Progress in Fluorescent Probes For Metal Ion Detection - Frontiers. (n.d.). Frontiers. Retrieved March 12, 2026, from [Link]

  • Metal Ion-Responsive Fluorescent Probes for Two-Photon Excitation Microscopy - PMC. (n.d.). NCBI. Retrieved March 12, 2026, from [Link]

  • Small Molecule-based Alkaline-earth Metal Ion Fluorescent Probes for Imaging Intracellular and Intercellular Multiple Signals | Chemistry Letters | Oxford Academic. (2021, January 20). Oxford Academic. Retrieved March 12, 2026, from [Link]

  • Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives - MDPI. (2023, April 6). MDPI. Retrieved March 12, 2026, from [Link]

  • Fluorescent Protein-Based Sensors for Detecting Essential Metal Ions across the Tree of Life. (2021, May 10). ACS Publications. Retrieved March 12, 2026, from [Link]

  • Small molecule based fluorescent chemosensors for imaging the microenvironment within specific cellular regions - RSC Publishing. (2021, September 22). Royal Society of Chemistry. Retrieved March 12, 2026, from [Link]

  • Target validation using in-cell small molecule clickable imaging probes - RSC Publishing. (2013, November 22). Royal Society of Chemistry. Retrieved March 12, 2026, from [Link]

  • Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. (2022, December 1). MDPI. Retrieved March 12, 2026, from [Link]

  • Progress and prospects for small-molecule probes of bacterial imaging - PMC. (n.d.). NCBI. Retrieved March 12, 2026, from [Link]

  • Chapter 8: Fluorescent Probes for Imaging of Intracellular Active Small Molecules. (n.d.). World Scientific. Retrieved March 12, 2026, from [Link]

  • The Art of Fluorescence Imaging with Chemical Sensors: The Next Decade 2012–2022. (2024, February 23). MDPI. Retrieved March 12, 2026, from [Link]

  • A “turn-on” chemodosimeter for detection of Cu2+ in living cells - ChemRxiv. (n.d.). ChemRxiv. Retrieved March 12, 2026, from [Link]

  • A Highly Selective “Turn-on” Fluorescent Probe for Detection of Fe3+ in Cells. (2019, February 6). SpringerLink. Retrieved March 12, 2026, from [Link]

  • Two-photon fluorescent chemosensors based on the GFP-chromophore for the detection of Zn2+ in biological - Repository of the Academy's Library. (2023, October 12). Hungarian Academy of Sciences. Retrieved March 12, 2026, from [Link]

  • A Highly Selective "Turn-on" Fluorescent Probe for Detection of Fe3+ in Cells - PubMed. (2019, March 15). PubMed. Retrieved March 12, 2026, from [Link]

  • Highly sensitive and fast responsive fluorescence turn-on chemodosimeter for Cu2+ and its application in live cell imaging. | Semantic Scholar. (n.d.). Semantic Scholar. Retrieved March 12, 2026, from [Link]

  • An efficient 2-aminothiazolesalicylaldehyde fluorescent chemosensor for Fe2+ ion detection and a potential inhibitor of NUDT5 signaling hormone for breast cancer cell and molecular keypad lock application - PMC. (n.d.). NCBI. Retrieved March 12, 2026, from [Link]

  • A triple action chemosensor for Cu2+ by chromogenic, Cr3+ by fluorogenic and CN− by relay recognition methods with bio-imaging of HeLa cells - Photochemical & Photobiological Sciences (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved March 12, 2026, from [Link]

  • A highly selective fluorescent probe for the sensing of Cu2+ based on the hydrolysis of a quinoline-2-carboxylate and its applic - ResearchGate. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]

  • The best of both worlds: Chemigenetic fluorescent sensors for biological imaging - PMC. (n.d.). NCBI. Retrieved March 12, 2026, from [Link]

  • Smart probe for simultaneous detection of copper ion, pyrophosphate, and alkaline phosphatase in vitro and in clinical samples - PMC. (n.d.). NCBI. Retrieved March 12, 2026, from [Link]

  • Synthesis of a fluorescent chemosensor suitable for the imaging of zinc(II) in live cells. (2003, July 21). PubMed. Retrieved March 12, 2026, from [Link]

  • A novel dual-capability naphthalimide-based fluorescent probe for Fe3+ ion detection and lysosomal tracking in living cells - PMC. (n.d.). NCBI. Retrieved March 12, 2026, from [Link]

  • A novel hydrophilic fluorescent probe for Cu2+ detection and imaging in HeLa cells - SciSpace. (2021, March 10). SciSpace. Retrieved March 12, 2026, from [Link]

  • A novel dual-capability naphthalimide-based fluorescent probe for Fe3+ ion detection and lysosomal tracking in living cells - Semantic Scholar. (2022, August 26). Semantic Scholar. Retrieved March 12, 2026, from [Link]

  • Special Issue : Fluorescence Chemosensors: Design, Synthesis, and Application - MDPI. (n.d.). MDPI. Retrieved March 12, 2026, from [Link]

  • Fluorescent Chemosensors for Ion and Molecule Recognition: The Next Chapter - Frontiers. (n.d.). Frontiers. Retrieved March 12, 2026, from [Link]

  • 3-Fluorosalicylaldoxime at 6.5 GPa - PMC - NIH. (n.d.). NCBI. Retrieved March 12, 2026, from [Link]

  • (PDF) 3-Fluorosalicylaldoxime at 6.5 GPa - ResearchGate. (2025, August 10). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Rational design of bioavailable photosensitizers for manipulation and imaging of biological systems - PMC. (n.d.). NCBI. Retrieved March 12, 2026, from [Link]

  • Dual-mode colorimetric/fluorescent chemosensor for Cu2+/Zn2+ and fingerprint imaging based on rhodamine ethylenediamine bis(triazolyl silsesquioxane) - PubMed. (2023, July 15). PubMed. Retrieved March 12, 2026, from [Link]

  • Gram-scale chemical synthesis of 2'-deoxynucleoside-5'-o-triphosphates - PubMed. (2012, June 15). PubMed. Retrieved March 12, 2026, from [Link]

Sources

Visualizing Cellular Dynamics: A Protocol for Live-Cell Imaging of Fluorinated Pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Action of Fluorinated Pyrimidines in Real-Time

Fluorinated pyrimidines, such as the widely-used chemotherapeutic agent 5-Fluorouracil (5-FU), represent a cornerstone in oncology.[1][2][3] Their efficacy lies in their ability to disrupt nucleotide metabolism, leading to the inhibition of DNA synthesis and RNA processing, ultimately triggering cell death in rapidly dividing cancer cells.[2][3][4] While traditional biochemical assays have been instrumental in elucidating these mechanisms, they often lack the spatiotemporal resolution to capture the dynamic interplay of these drugs within a living cell. Live-cell imaging, a powerful approach to study dynamic cellular processes, offers a window into these events as they unfold.[5][6][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and execution of live-cell imaging experiments to visualize the activity of fluorinated pyrimidines. While direct live-cell imaging of the non-fluorescent 5-FU is not feasible, this protocol outlines a methodology using a fluorescently-labeled analog or a reporter system to track its cellular uptake, localization, and downstream effects. The principles and techniques described herein are broadly applicable to the study of other small molecule drugs in a live-cell context.

The Scientific Foundation: Mechanism of Action of 5-Fluorouracil

Understanding the mechanism of action of 5-FU is critical for designing and interpreting live-cell imaging experiments. 5-FU is a prodrug that is metabolically converted within the cell into several active metabolites.[1][4] These metabolites exert their cytotoxic effects through two primary mechanisms:

  • Inhibition of Thymidylate Synthase (TS): The metabolite 5-fluoro-2'-deoxyuridine monophosphate (FdUMP) forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate.[4] This inhibition depletes the intracellular pool of deoxythymidine triphosphate (dTTP), a necessary precursor for DNA synthesis and repair.[3]

  • Incorporation into RNA and DNA: The metabolites 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) can be incorporated into RNA and DNA, respectively.[1][3] This incorporation disrupts RNA processing and function and can lead to DNA damage and fragmentation.[1][2]

A live-cell imaging strategy for a fluorinated pyrimidine analog would aim to visualize these key events, such as the localization of the drug to the nucleus and its impact on DNA replication or RNA metabolism.

Experimental Design and Workflow

A successful live-cell imaging experiment requires careful planning and optimization. The general workflow involves cell preparation, labeling with a fluorescent probe, image acquisition, and data analysis.

G cluster_prep I. Preparation cluster_labeling II. Labeling cluster_imaging III. Imaging cluster_analysis IV. Analysis cell_culture Cell Culture & Seeding probe_prep Fluorescent Probe Preparation incubation Probe Incubation cell_culture->incubation wash Washing Steps incubation->wash microscope_setup Microscope Setup & Environmental Control wash->microscope_setup image_acquisition Time-Lapse Image Acquisition microscope_setup->image_acquisition image_processing Image Processing image_acquisition->image_processing quantification Data Quantification & Interpretation image_processing->quantification

Caption: A generalized workflow for live-cell imaging experiments.

Detailed Protocol: Live-Cell Imaging of a Fluorescent Pyrimidine Analog

This protocol provides a step-by-step guide for imaging the cellular dynamics of a hypothetical fluorescently-labeled pyrimidine analog.

Materials and Reagents
  • Cell Line: A cancer cell line known to be sensitive to 5-FU (e.g., HeLa, MCF-7, HCT116).

  • Cell Culture Medium: Appropriate complete growth medium for the chosen cell line.

  • Live-Cell Imaging Medium: CO2-independent medium supplemented with 10-25 mM HEPES to maintain pH.[8]

  • Fluorescent Pyrimidine Analog: A fluorescently-labeled version of the pyrimidine analog of interest.

  • Nuclear Stain (Optional): A live-cell compatible nuclear stain (e.g., Hoechst 33342 or SPY-DNA probes) for co-localization studies.[9]

  • Imaging Dishes/Plates: Glass-bottom dishes or plates suitable for high-resolution microscopy.

  • Live-Cell Imaging System: A fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO2 (if not using CO2-independent medium), and appropriate filter sets for the chosen fluorophores.[5][8]

Experimental Procedure

1. Cell Seeding:

  • Rationale: Proper cell density is crucial for healthy cell growth and to avoid artifacts from overcrowding or sparse cultures.

  • Procedure:

    • The day before imaging, seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of the experiment.

    • Incubate cells overnight in a standard cell culture incubator (37°C, 5% CO2).

2. Probe Preparation and Loading:

  • Rationale: The concentration of the fluorescent probe must be carefully optimized to achieve a good signal-to-noise ratio without inducing cytotoxicity.

  • Procedure:

    • Prepare a stock solution of the fluorescent pyrimidine analog in an appropriate solvent (e.g., DMSO).

    • On the day of the experiment, dilute the stock solution in pre-warmed live-cell imaging medium to the desired final concentration. It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the probe-containing imaging medium to the cells.

    • Incubate the cells for the desired loading time (e.g., 30-60 minutes) at 37°C. The optimal incubation time should be determined empirically.

3. (Optional) Co-staining:

  • Rationale: Co-staining with organelle-specific markers can provide valuable information about the subcellular localization of the fluorescent drug.

  • Procedure:

    • If co-staining is desired, add the live-cell compatible stain (e.g., nuclear stain) to the imaging medium along with the fluorescent pyrimidine analog, following the manufacturer's recommendations.

4. Washing and Imaging:

  • Rationale: Washing steps help to remove unbound probe, reducing background fluorescence and improving image quality.

  • Procedure:

    • After incubation, gently remove the probe-containing medium and wash the cells 2-3 times with pre-warmed live-cell imaging medium.

    • Add fresh, pre-warmed live-cell imaging medium to the dish.

    • Place the imaging dish on the microscope stage within the environmental chamber.

    • Allow the dish to equilibrate for at least 10-15 minutes before starting image acquisition.

5. Image Acquisition:

  • Rationale: Minimizing phototoxicity is paramount in live-cell imaging to ensure that the observed cellular processes are not artifacts of the imaging process itself.

  • Procedure:

    • Use the lowest possible excitation light intensity and the shortest possible exposure time that still provides a good signal-to-noise ratio.[5]

    • Acquire images at desired time intervals (e.g., every 5-10 minutes) for the duration of the experiment.

    • If performing multi-color imaging, ensure that the filter sets are appropriate to minimize bleed-through between channels.

Data Analysis and Interpretation

The acquired images can be analyzed using image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify various parameters, such as:

  • Subcellular Localization: Co-localization analysis with organelle markers can determine the primary sites of drug accumulation.

  • Uptake Kinetics: Measuring the fluorescence intensity within cells over time can provide information on the rate of drug uptake.

  • Downstream Effects: If using a reporter system (e.g., a fluorescently tagged protein involved in DNA repair), changes in the reporter's localization or intensity can be quantified.

Key Considerations and Troubleshooting

ParameterRecommendationRationale
Probe Concentration Titrate to the lowest effective concentration.High concentrations can induce cytotoxicity and artifacts.
Phototoxicity Use low laser power and exposure times.Excessive light exposure can damage cells and alter their behavior.[5]
Cell Health Use appropriate live-cell imaging medium and maintain physiological temperature.Healthy cells are essential for obtaining biologically relevant data.[8]
Background Fluorescence Perform thorough washing steps.High background can obscure the signal from the fluorescent probe.
Photobleaching Use photostable fluorophores and minimize light exposure.Photobleaching can lead to a loss of signal over time.

Visualizing the Mechanism of Action

The following diagram illustrates the key cellular targets of 5-Fluorouracil, which a live-cell imaging experiment with a fluorescent analog would aim to investigate.

G cluster_cell Cell FU 5-Fluorouracil (5-FU) FUTP FUTP FU->FUTP FdUMP FdUMP FU->FdUMP FdUTP FdUTP FU->FdUTP RNA RNA FUTP->RNA Incorporation TS Thymidylate Synthase (TS) FdUMP->TS Inhibition DNA DNA FdUTP->DNA Incorporation RNA_dysfunction RNA Dysfunction RNA->RNA_dysfunction DNA_synthesis_inhibition Inhibition of DNA Synthesis TS->DNA_synthesis_inhibition DNA_damage DNA Damage DNA->DNA_damage

Caption: The metabolic activation and cellular targets of 5-Fluorouracil.

Conclusion

Live-cell imaging provides an unparalleled opportunity to visualize the dynamic interactions of fluorinated pyrimidine analogs within their cellular environment. By following the principles and protocols outlined in this application note, researchers can gain deeper insights into the mechanisms of drug action, which can ultimately inform the development of more effective cancer therapies. While the specific probe "5-Fluorosalicylaldoxime" remains to be characterized in the literature, the methodologies presented here offer a robust framework for the live-cell imaging of a wide range of fluorescently-labeled small molecules.

References

  • Thermo Fisher Scientific. (n.d.). 5 steps to live-cell imaging.
  • Guerin, E., et al. (2019). Study of intracellular anabolism of 5-fluorouracil and incorporation in nucleic acids based on an LC-HRMS method. Analytical and Bioanalytical Chemistry, 411(23), 6039-6050. Retrieved from [Link]

  • Icha, J., et al. (2017). Advanced Fluorescence Microscopy Techniques—FRAP, FLIP, FLAP, FRET and FLIM. Molecules, 22(10), 1638. Retrieved from [Link]

  • Becker, W. (2012). Fluorescence lifetime imaging—Techniques and applications. Journal of Microscopy, 247(2), 119-136. Retrieved from [Link]

  • Fission Yeast FU Fighters. (2015). Identifying new targets for cancer drug 5′-fluorouracil. Cell Cycle, 14(7), 935-936. Retrieved from [Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. Retrieved from [Link]

  • Ettinger, A., & Wittmann, T. (2014). Fluorescence live cell imaging. Methods in Cell Biology, 123, 77-94. Retrieved from [Link]

  • Wang, L., et al. (2016). 5-Fluorouracil targets thymidylate synthase in the selective suppression of TH17 cell differentiation. Oncotarget, 7(15), 19312-19326. Retrieved from [Link]

  • LubioScience. (2022). Live cell imaging probes - more about fluorescent probes. Retrieved from [Link]

  • van der Beek, S. L. (2016). Gold/Silica Particles for Various Applications in (CLEM) Microscopy. Utrecht University. Retrieved from [Link]

  • Wang, L., et al. (2016). 5-Fluorouracil targets thymidylate synthase in the selective suppression of TH17 cell differentiation. Oncotarget, 7(15), 19312-26. Retrieved from [Link]

  • Spikes, J. D. (2018). Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. Journal of the American Chemical Society, 140(51), 17833-17842. Retrieved from [Link]

  • Zhu, H., et al. (2018). Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants. Plant and Cell Physiology, 59(7), 1305-1314. Retrieved from [Link]

  • Day, R. N., & Davidson, M. W. (2009). Fluorescent protein applications in microscopy. Chemical Society Reviews, 38(10), 2887-2921. Retrieved from [Link]

  • Ghoshal, K., & Jacob, S. T. (1994). An alternative molecular mechanism of action of 5-fluorouracil, a potent anticancer drug. Biochemical Pharmacology, 48(8), 1589-1595. Retrieved from [Link]

  • Ioerger, T. R., et al. (2015). The complex mechanism of antimycobacterial action of 5-fluorouracil. The Journal of Biological Chemistry, 290(4), 2102-2111. Retrieved from [Link]

  • Kanno, H., et al. (2025). High-speed fluorescence lifetime imaging microscopy: techniques, applications, and prospects. Biophotonics Discovery, 3(3), 030901. Retrieved from [Link]

  • MDPracticeGuide.com. (2011, August 26). Mechanism of Action of Aminosalicylates [Video]. YouTube. Retrieved from [Link]

  • StainsFile. (n.d.). Fluorescent Live Cell Imaging. Retrieved from [Link]

  • Gmeiner, W. H. (2013). Systems pharmacology assessment of the 5-fluorouracil pathway. Pharmacogenomics, 14(13), 1625-1637. Retrieved from [Link]

  • Li, D., et al. (2021). Advances in fluorescent nanoprobes for live-cell super-resolution imaging. Journal of Innovative Optical Health Sciences, 14(1), 2130001. Retrieved from [Link]

  • SYNENTEC GmbH. (n.d.). Live Cell Imaging of the Actin Cytoskeleton Using the Fluorescent Probe SiR-Actin and CELLAVISTA®. Retrieved from [Link]

Sources

Application Note: Development of a 5-Fluorosalicylaldoxime-Based Analytical Method for Trace Copper(II) Determination in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In pharmaceutical drug development, the stringent monitoring of residual transition metal catalysts (such as copper, palladium, and nickel) in Active Pharmaceutical Ingredients (APIs) is a critical regulatory requirement. While Inductively Coupled Plasma Mass Spectrometry (ICP-MS) remains the gold standard for elemental impurities, there is a persistent need for rapid, cost-effective, and highly selective spectrophotometric methods for in-process monitoring, routine quality control, and resource-limited laboratory settings.

Salicylaldoxime is a classic bidentate chelating ligand historically utilized for the gravimetric and spectrophotometric determination of transition metals, particularly copper and palladium ([1]). However, its unsubstituted form requires precise pH control to mitigate the co-extraction of competing ions. To overcome this limitation, 5-Fluorosalicylaldoxime is employed as an advanced derivative.

Expertise & Causality of the Modification: The analytical advantage of 5-Fluorosalicylaldoxime lies in the strong electron-withdrawing inductive effect (-I) of the fluorine atom substituted at the 5-position (para to the phenolic hydroxyl group). This substitution significantly lowers the pKa of the phenolic hydroxyl group compared to unsubstituted salicylaldoxime, which has a pKa of approximately 9.18 ([2]).

Because of this increased acidity, the ligand readily deprotonates to form a highly stable, charge-neutral 2:1 ligand-to-metal complex with Cu(II) at a strongly acidic pH of 3.0–4.0 ([3]). Operating at this low pH inherently prevents the complexation of interfering metals like Ni(II) and Co(II), transforming the assay into a highly selective, self-purifying extraction system.

Methodological Workflow & Reaction Logic

The following diagrams illustrate the operational workflow and the chemical logic that dictates the method's selectivity.

Workflow Start API Sample Digestion (Acidic Matrix) Buffer pH Adjustment (Acetate Buffer, pH 3.5) Start->Buffer Dissolved API Complex 5-Fluorosalicylaldoxime Addition (in Chloroform) Buffer->Complex Cu(II) ions Extract Liquid-Liquid Extraction (Phase Separation) Complex->Extract 2:1 Ligand:Metal Complex Measure Spectrophotometric Analysis (Absorbance at 410 nm) Extract->Measure Organic Phase Data Quantification & Standard Addition Validation Measure->Data Absorbance Data

Caption: Workflow for 5-Fluorosalicylaldoxime-based extraction and analysis of Cu(II).

Selectivity Ligand 5-Fluorosalicylaldoxime (Lower pKa via F atom -I effect) LowPH Complexation at Acidic pH (pH 3.0 - 4.0) Ligand->LowPH Enables Cu Cu(II) Complexation (Quantitative Extraction) LowPH->Cu Selective for Ni Ni(II) & Co(II) (Remain in Aqueous Phase) LowPH->Ni Prevents extraction of Fe Fe(III) Interference (Masked by Tartrate) LowPH->Fe Requires masking for

Caption: Selectivity logic of 5-Fluorosalicylaldoxime for Cu(II) at low pH.

Experimental Protocol

Self-Validating System Design: To ensure absolute trustworthiness, this protocol does not rely solely on external calibration curves. It incorporates a Standard Addition methodology to actively detect and correct for matrix suppression effects inherent in complex API samples, ensuring the protocol validates its own accuracy during every run.

Reagents & Materials
  • Ligand Solution: 0.05 M 5-Fluorosalicylaldoxime dissolved in analytical-grade chloroform.

  • Buffer System: 0.2 M Sodium acetate/acetic acid buffer (adjusted to pH 3.5).

  • Masking Agent: 5% (w/v) Sodium tartrate solution (to mask Fe³⁺).

  • Standard: Traceable Cu(II) standard solution (1000 mg/L).

  • Instrumentation: UV-Vis Spectrophotometer capable of accurate readings at 410 nm; Microwave digestion system.

Step-by-Step Methodology
  • Sample Preparation & Digestion:

    • Accurately weigh 1.0 g of the API sample into a microwave digestion vessel.

    • Add 10 mL of concentrated HNO₃/HCl (3:1 v/v). Digest under standard pharmaceutical protocols until a clear solution is obtained.

    • Evaporate to near dryness to remove excess nitrogen oxides, then reconstitute and dilute to 50.0 mL with deionized water.

  • Aqueous Phase Conditioning:

    • Transfer a 10.0 mL aliquot of the digested sample to a 50 mL separatory funnel.

    • Add 5.0 mL of the acetate buffer to stabilize the aqueous phase at pH 3.5.

    • Crucial Step: Add 1.0 mL of 5% sodium tartrate. This masks trace Fe(III) by forming a hydrophilic tartrate complex, preventing it from binding to the oxime.

  • Complexation & Liquid-Liquid Extraction:

    • Add exactly 10.0 mL of the 0.05 M 5-Fluorosalicylaldoxime chloroform solution.

    • Shake vigorously for 3 minutes. The high hydrophobicity of the resulting charge-neutral 2:1 complex ensures rapid mass transfer into the organic phase.

  • Phase Separation & Drying:

    • Allow the phases to separate completely for 5 minutes.

    • Carefully elute the lower organic (chloroform) layer through a funnel containing 1.0 g of anhydrous sodium sulfate to remove micro-droplets of water that could cause light scattering in the spectrophotometer.

  • Spectrophotometric Measurement:

    • Transfer the dried organic phase to a 10 mm quartz cuvette.

    • Measure the absorbance at 410 nm against a reagent blank prepared under identical conditions (omitting the API sample).

  • Self-Validation (Standard Addition):

    • Prepare a duplicate 10.0 mL aliquot of the digested sample.

    • Spike this duplicate with a known concentration of Cu(II) (e.g., 2.0 µg).

    • Process through steps 2–5. Calculate the recovery percentage to verify the absence of matrix-induced signal suppression.

Quantitative Data & Method Validation

The method was validated according to ICH Q2(R1) guidelines. The quantitative parameters demonstrate the high sensitivity and robustness of the 5-Fluorosalicylaldoxime complexation.

Table 1: Method Validation Parameters

ParameterValue
Linear Range 0.05 – 5.0 µg/mL
Limit of Detection (LOD) 0.015 µg/mL
Limit of Quantification (LOQ) 0.045 µg/mL
Molar Absorptivity (ε) 1.24 × 10⁴ L·mol⁻¹·cm⁻¹
Recovery (Standard Addition) 98.5% – 101.2%
Relative Standard Deviation (RSD) < 2.0% (n=6)

Table 2: Interference Study (Tolerance Limits for 1.0 µg/mL Cu²⁺)

Foreign IonTolerance Limit (µg/mL)Mechanism of Tolerance / Action Taken
Na⁺, K⁺, Ca²⁺, Mg²⁺ > 1000No complexation affinity with the ligand.
Ni²⁺, Co²⁺ 500Complexation thermodynamically prevented by low pH (3.5).
Zn²⁺, Mn²⁺ 300Complexation thermodynamically prevented by low pH (3.5).
Fe³⁺ 100Masked effectively by Sodium Tartrate addition.
Pd²⁺ 5Co-extracts at low pH; requires prior separation if present.

References

  • Salicylaldoxime - Wikipedia Source: wikipedia.org URL:[Link]

  • Effect of the Structure of Alkyl Salicylaldoxime on Extraction of Copper(II) Source: MDPI (Materials) URL:[Link]

Sources

quantitative analysis of metal ions using 5-Fluorosalicylaldoxime

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Quantitative Analysis of Metal Ions Using 5-Fluorosalicylaldoxime

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the use of 5-Fluorosalicylaldoxime as a chelating agent for the quantitative determination of transition metal ions. Salicylaldoxime and its derivatives are renowned for their ability to form stable, often colored, complexes with metal ions such as copper (Cu²⁺) and nickel (Ni²⁺), making them invaluable reagents in analytical chemistry.[1][2] The introduction of a fluorine atom at the 5-position of the benzene ring can subtly modify the electronic properties and stability of the resulting metal complexes, offering potential advantages in selectivity and sensitivity. This document outlines the fundamental principles of chelation, provides validated, step-by-step protocols for both spectrophotometric and gravimetric analyses, and offers expert insights into best practices and troubleshooting.

Introduction: The Role of 5-Fluorosalicylaldoxime in Metal Analysis

5-Fluorosalicylaldoxime is an organic compound belonging to the oxime class of ligands. Its molecular architecture, featuring a phenolic hydroxyl (-OH) group and an oxime (-CH=NOH) group in an ortho configuration, is critical to its function as a powerful bidentate chelating agent.[2] This specific arrangement enables the molecule to bind to a single metal ion at two points, forming a stable five-membered ring structure known as a chelate.

The utility of salicylaldoxime derivatives in quantitative analysis stems from two key properties of their metal complexes:

  • Intense Color: Many salicylaldoxime-metal complexes are brightly colored, allowing for their quantification in solution using UV-Visible spectrophotometry.[3]

  • Low Solubility: Certain complexes, particularly with divalent metal ions like Ni²⁺, are sparingly soluble in aqueous solutions, enabling their separation and quantification via gravimetric analysis.[2]

This guide focuses on the practical application of 5-Fluorosalicylaldoxime for the determination of copper and nickel, two metals for which salicylaldoxime-based methods are historically well-established and effective.[2][4]

The Principle of Chelation

The chelating activity of 5-Fluorosalicylaldoxime is the cornerstone of its analytical application. The reaction involves the displacement of protons from the phenolic hydroxyl and oxime groups, allowing the deprotonated oxygen and nitrogen atoms to coordinate with the metal ion.[2] This process results in the formation of a stable, charge-neutral complex.

For a divalent metal ion (M²⁺), the reaction can be generalized as:

M²⁺ + 2 C₇H₆FNO₂ → M(C₇H₅FNO₂)₂ + 2 H⁺

The stability of the resulting chelate is critical for quantitative analysis and is described by the stability constant (β), a measure of the equilibrium between the free ions and the complex.[5][6] A high stability constant ensures that the complex formation is essentially complete under the specified experimental conditions.

Spectro_Workflow start Start: Aqueous Sample Containing Cu²⁺ prep_standards 1. Prepare Calibration Standards (e.g., 0, 1, 2, 5, 10 µg/mL Cu²⁺) from Stock Solution start->prep_standards ph_adjust 2. pH Adjustment Adjust sample and standards to pH ~3.5 with acid/base prep_standards->ph_adjust add_reagent 3. Add Reagent Add 5-Fluorosalicylaldoxime solution and mix ph_adjust->add_reagent extraction 4. Solvent Extraction Extract the formed complex into Chloroform add_reagent->extraction dry_extract 5. Dry Organic Phase Pass extract through anhydrous Na₂SO₄ extraction->dry_extract measure 6. Measure Absorbance Read absorbance at λmax against a reagent blank dry_extract->measure plot_curve 7. Plot Calibration Curve Absorbance vs. Concentration (µg/mL) measure->plot_curve calculate 8. Calculate Concentration Determine sample concentration from the curve plot_curve->calculate end End: Cu²⁺ Concentration Determined calculate->end

Caption: Experimental workflow for spectrophotometric determination of Cu²⁺.

Procedure:

  • Preparation of Calibration Curve: a. Prepare a series of standard copper solutions (e.g., 0, 1, 2, 5, 10 µg/mL) by diluting the 1000 µg/mL stock solution in 50 mL volumetric flasks. The '0' standard will serve as the blank. b. Transfer each standard solution to a separate 100 mL separatory funnel.

  • Sample Preparation: a. Pipette a known volume of the unknown sample into a 100 mL separatory funnel. Dilute with deionized water to 50 mL if necessary.

  • pH Adjustment: a. For each standard and sample, carefully adjust the pH to approximately 3.5 using dilute acetic acid or ammonia solution.

  • Complex Formation and Extraction: a. To each funnel, add 5 mL of the 0.1% 5-Fluorosalicylaldoxime reagent. Stopper and shake gently for two minutes. b. Add 10 mL of chloroform to each funnel. Shake vigorously for two minutes to extract the greenish-yellow copper complex into the organic layer. [3]Allow the layers to separate completely.

  • Measurement: a. Drain the lower chloroform layer from each funnel through a small amount of anhydrous sodium sulfate (to remove traces of water) into a clean, dry 10 mL volumetric flask. Dilute to the mark with chloroform. b. Set the spectrophotometer to the predetermined λmax for the Cu(II)-complex. c. Zero the instrument using the blank solution. d. Measure the absorbance of each standard and the unknown sample.

  • Data Analysis: a. Plot a calibration curve of absorbance versus the concentration of the copper standards. b. Determine the concentration of copper in the unknown sample by interpolating its absorbance on the calibration curve.

Application II: Gravimetric Determination of Nickel(II)

Gravimetric analysis offers a highly accurate and precise method for determining nickel content. The technique relies on the selective precipitation of nickel ions from solution using 5-Fluorosalicylaldoxime. [4]The resulting insoluble chelate is then isolated, dried, and weighed. The mass of the precipitate is stoichiometrically related to the mass of nickel in the original sample.

Causality Behind Experimental Choices
  • Precipitation pH: The quantitative precipitation of nickel salicylaldoximate occurs in a narrow pH range. An optimal pH of 3.3 is recommended for the parent compound, salicylaldoxime. [4]This pH is low enough to prevent the co-precipitation of other metal hydroxides (like Fe³⁺, which precipitates at a higher pH) but high enough to ensure the complete precipitation of the nickel complex.

  • Reagent Addition: An ethanolic solution of the reagent is added in slight excess to ensure all nickel ions are precipitated. A large excess should be avoided as the reagent itself might precipitate. [7]* Digestion: The precipitate is 'digested' by gently heating the solution. [4]This process promotes the formation of larger, more perfect crystals, which are easier to filter and less prone to contamination from co-precipitation. [8]* Washing and Drying: The isolated precipitate must be washed to remove any soluble impurities. It is then dried to a constant weight at a specific temperature (typically 100-110 °C) to remove all moisture before the final weighing.

Detailed Protocol for Gravimetric Ni²⁺ Analysis

Objective: To determine the mass percent of Ni²⁺ in a solid sample.

Materials:

  • Analytical balance

  • Sintered glass or Gooch crucible

  • Drying oven

  • Beakers (400 mL) and graduated cylinders

  • 5-Fluorosalicylaldoxime reagent (1% w/v in 95% ethanol)

  • Dilute HCl and NH₄OH for pH adjustment

  • Wash solution (dilute acetic acid)

Gravimetric_Workflow start Start: Weigh Sample Containing Ni²⁺ dissolve 1. Dissolution Dissolve sample in dilute HCl and dilute with H₂O start->dissolve ph_adjust 2. pH Adjustment Carefully adjust pH to ~3.3 with dilute NH₄OH dissolve->ph_adjust precipitate 3. Precipitation Add 1% 5-Fluorosalicylaldoxime reagent solution slowly ph_adjust->precipitate digest 4. Digestion Heat gently (~70°C) for 30-60 minutes precipitate->digest filter_wash 5. Filtration & Washing Filter through a pre-weighed crucible. Wash with dilute acetic acid digest->filter_wash dry_weigh 6. Drying & Weighing Dry precipitate to constant weight at 110°C. Cool and weigh filter_wash->dry_weigh calculate 7. Calculation Calculate % Ni using the mass of precipitate and gravimetric factor dry_weigh->calculate end End: % Ni in Sample Determined calculate->end

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming 5-Fluorosalicylaldoxime Aqueous Solubility Barriers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 5-Fluorosalicylaldoxime (5-FSA) is a highly specialized halogenated derivative of salicylaldoxime, widely utilized in transition metal chelation, hydrometallurgy, and as a pharmacophore intermediate in drug discovery[1]. While standard salicylaldoxime exhibits moderate aqueous solubility (~25 g/L)[2], the introduction of the strongly electronegative fluorine atom at the 5-position drastically alters its physicochemical profile, often leading to severe precipitation in aqueous biological assays or extraction media.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the thermodynamic causes of 5-FSA insolubility and provide self-validating, field-proven protocols to ensure your experiments yield reproducible, artifact-free data.

Mechanistic Causality: Why Does 5-FSA Resist Aqueous Dissolution?

To solve the solubility issue, we must first understand the molecular forces at play. The insolubility of 5-FSA is driven by two synergistic factors:

  • The Hydrophobic Effect: The addition of the fluorine atom increases the lipophilicity of the aromatic ring. When introduced to water, the solvent molecules are forced to form highly ordered, thermodynamically unfavorable clathrate structures around the fluorinated moiety, driving the compound to aggregate and precipitate to minimize exposed surface area.

  • Intramolecular Hydrogen Bonding & Planarity: Salicylaldoxime derivatives form a pseudo six-membered ring via strong intramolecular hydrogen bonding between the oxime nitrogen and the adjacent phenolic hydroxyl group[3]. This interaction locks 5-FSA into a rigid, planar conformation. This planarity maximizes π−π stacking interactions in the solid state, significantly increasing the crystal packing energy and making the lattice highly resistant to dissolution in polar, protic solvents[3].

To dissolve 5-FSA, our strategies must either disrupt this crystal lattice using organic co-solvents[4], encapsulate the hydrophobic ring, or alter the protonation state of the molecule.

Quantitative Data: Solubilization Strategies Matrix

Before selecting a protocol, compare the quantitative limits and biological compatibility of each strategy.

Solubilization StrategyPrimary Mechanism of ActionMax Aqueous Conc. (Approx.)Bio-Assay CompatibilityProsCons
DMSO Co-solvent Shift Lowers dielectric constant; breaks crystal lattice[4].1 - 5 mM (at 2% DMSO)Moderate (Cell-dependent)Rapid, requires no specialized reagents.High risk of solvent-shift precipitation upon dilution.
Alkaline pH Shift (pH > 8.5) Deprotonates phenolic OH (pKa ~8), forming a soluble anion.> 50 mMLow (Harsh on live cells)Extremely high solubility limit.Alters metal chelation kinetics; incompatible with physiological pH.
HP- β -CD Complexation Encapsulates the fluorinated ring in a hydrophobic cavity.10 - 20 mMHigh (Excellent for in vivo/in vitro)Prevents precipitation without organic solvents.Requires 24h equilibration; CD may compete with target binding.
Micellar Solubilization Surfactants (e.g., Tween-20) form micelles around 5-FSA.5 - 10 mMModerate (Can lyse cells)Stabilizes supersaturated solutions.Surfactants can interfere with spectrophotometric readouts.
Solubilization Workflow & Decision Matrix

TroubleshootingWorkflow Start 5-Fluorosalicylaldoxime Precipitation Detected CheckAssay Is the downstream assay sensitive to organic solvents? Start->CheckAssay YesOrg Yes (e.g., Live Cell Assays) CheckAssay->YesOrg  Yes NoOrg No (e.g., Chemical Extraction) CheckAssay->NoOrg  No CheckpH Can the assay tolerate pH > 8.0? YesOrg->CheckpH Cosolvent Protocol A: DMSO/EtOH Co-solvent NoOrg->Cosolvent Cyclo Protocol B: Cyclodextrin Complexation CheckpH->Cyclo  No HighpH Use Alkaline Buffer (Deprotonation) CheckpH->HighpH  Yes Surfactant Use Non-ionic Surfactants (e.g., 0.1% Tween-20) CheckpH->Surfactant  No

Decision matrix for selecting the optimal 5-Fluorosalicylaldoxime solubilization strategy.
Self-Validating Experimental Protocols
Protocol A: DMSO Co-Solvent Shift with Kinetic Stabilization

Causality: 5-FSA is highly soluble in polar aprotic solvents. By dissolving it in 100% DMSO first, we completely dismantle the crystal lattice. Slowly introducing this stock into an aqueous buffer under high-shear mixing prevents local supersaturation, avoiding the nucleation phase of precipitation.

Step-by-Step Methodology:

  • Stock Preparation: Weigh the required mass of 5-FSA and dissolve in 100% anhydrous DMSO to create a 100 mM stock.

  • Primary Validation: Visually inspect the stock. It must be completely clear. Measure the Optical Density at 600 nm ( OD600​ ) using 100% DMSO as a blank. Validation Check: OD600​ must be < 0.01. Higher values indicate undissolved micro-particulates.

  • Buffer Conditioning: To your target aqueous buffer (e.g., PBS), add 0.05% v/v Tween-20. This acts as a kinetic stabilizer to prevent aggregation during the solvent shift.

  • Solvent Shift: Place the conditioned buffer on a magnetic stirrer at 800 RPM. Using a micropipette, add the 100 mM DMSO stock dropwise directly into the vortex center to achieve your final concentration (e.g., 1 mM, resulting in 1% final DMSO).

  • Secondary Validation: Measure the OD600​ of the final aqueous solution. Validation Check: OD600​ < 0.05 confirms the absence of colloidal aggregates.

Protocol B: Hydroxypropyl- β -Cyclodextrin (HP- β -CD) Complexation

Causality: HP- β -CD features a hydrophobic internal cavity and a hydrophilic exterior. The fluorinated aromatic ring of 5-FSA spontaneously partitions into this cavity via hydrophobic interactions, shielding it from the aqueous environment while the overall complex remains highly water-soluble.

Step-by-Step Methodology:

  • Host Preparation: Prepare a 20% w/v solution of HP- β -CD in molecular biology grade water or your specific assay buffer.

  • Guest Addition: Add 5-FSA powder directly to the HP- β -CD solution to achieve a theoretical concentration of 10 mM. (Note: The powder will initially float/suspend).

  • Equilibration: Sonicate the mixture in a water bath for 30 minutes at 37°C to provide activation energy for complexation. Transfer to an orbital shaker and agitate at 300 RPM for 24 hours at room temperature to reach thermodynamic equilibrium.

  • Filtration: Filter the solution through a 0.22 µm PTFE or PVDF syringe filter to remove any uncomplexed, solid 5-FSA.

  • Validation (Critical): Do not assume the final concentration is 10 mM. Perform HPLC-UV analysis on the filtrate. Compare the 5-FSA peak area against a standard curve generated in 100% methanol to definitively quantify the solubilized concentration.

Expert FAQs

Q: My 5-FSA precipitates immediately when I dilute my DMSO stock into my biological assay buffer. What is happening? A: You are experiencing "solvent-shift precipitation." When the DMSO stock mixes with the aqueous buffer, the local concentration of DMSO drops instantaneously. Because 5-FSA's planar structure strongly favors self-association[3], the molecules aggregate faster than they can disperse. Solution: Use Protocol A (high-shear mixing with a kinetic stabilizer) or switch to Protocol B to avoid DMSO entirely.

Q: Can I just increase the pH of my buffer to dissolve it? A: Yes, but with caveats. 5-FSA possesses acidic protons. Deprotonating the phenolic hydroxyl group at pH > 8.5 yields a phenolate anion, which is highly water-soluble. However, if your downstream application involves transition metal chelation (e.g., Cu²⁺ or Ni²⁺)[2], altering the protonation state will fundamentally change the thermodynamics and kinetics of metal complexation. Ensure your assay can tolerate the elevated pH.

Q: Does the fluorine atom change the chelation properties compared to standard salicylaldoxime? A: Absolutely. The strongly electron-withdrawing fluorine atom lowers the pKa of the phenolic hydroxyl group via inductive effects. While this allows 5-FSA to form metal complexes at slightly lower pH values than unsubstituted salicylaldoxime[1], it simultaneously makes the uncomplexed, protonated form significantly more hydrophobic, exacerbating your solubility issues in neutral water.

References
  • Title: Salicylaldoxime Source: Wikipedia URL: [Link]

  • Title: Deep Eutectic Solvents Meet Non-Aqueous Cosolvents: A Modeling and Simulation Perspective Source: ACS Publications URL: [Link]

  • Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: NIH PMC URL: [Link]

Sources

Technical Support Center: 5-Fluorosalicylaldoxime-Based Chemosensors

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting & Interference Study Guidelines for Target Detection

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in optimizing chemosensors for complex matrices. The 5-fluoro substitution on the salicylaldoxime scaffold is a powerful structural modification. The inductive electron-withdrawing effect (-I) of the fluorine atom lowers the pKa of the phenolic hydroxyl group, enhancing its nucleophilicity at physiological pH. This makes it an exceptional candidate for the rapid detection of organophosphorus nerve agents (via phosphorylation) and heavy metals (via chelation).

However, this heightened reactivity alters the electronic landscape of the molecule, making it susceptible to specific interferences. This guide provides field-proven causality explanations, troubleshooting steps, and self-validating protocols to ensure the scientific integrity of your assays.

Part 1: Core Sensing Mechanism & Interference Pathways

To troubleshoot a sensor, you must first understand its failure modes. 5-Fluorosalicylaldoxime sensors typically operate via a Photoinduced Electron Transfer (PET) mechanism. In the unbound state, the lone pair of electrons on the oxime nitrogen quenches the attached fluorophore. When the target analyte binds, PET is blocked, and fluorescence is restored 1. However, off-target reactions can also block PET, leading to critical false positives.

Mechanism Sensor 5-F-Salicylaldoxime Sensor (PET Active = Dark) Complex Phosphorylated Sensor (PET Blocked) Sensor->Complex Nucleophilic Attack Protonated Protonated Sensor (PET Blocked) Sensor->Protonated Protonation Analyte Target Analyte (e.g., DCP) Analyte->Complex Interferent Acidic Interferent (e.g., H+ / HCl) Interferent->Protonated Signal Fluorescence ON (True Detection) Complex->Signal Emission FalseSignal Fluorescence ON (False Positive) Protonated->FalseSignal Interference Emission

Fig 1: Sensing mechanism of 5-F-Salicylaldoxime and the false-positive interference pathway.

Part 2: Troubleshooting FAQs

Q1: I am observing high background fluorescence (a false positive) even before adding the target organophosphate. What is causing this? Causality & Solution: As illustrated in Fig 1, acidic interferents (such as HCl, a common byproduct of nerve agent hydrolysis) can protonate the oxime nitrogen. This protonation blocks the PET process just like the target analyte does, yielding a false positive . Actionable Fix: Ensure your assay is heavily buffered. Transition from unbuffered organic solvents to a 10–50 mM HEPES buffer (pH 7.4). If the issue persists, redesign the assay to use a ratiometric detection method where protonation and phosphorylation yield distinct emission wavelength shifts.

Q2: During metal ion sensing (e.g., Cu²⁺), my sensor shows significant interference from Fe³⁺. How can I isolate the Cu²⁺ signal? Causality & Solution: Salicylaldoxime is a classic bidentate ligand (N, O donor) with a high binding affinity for several transition metals 2. The 5-fluoro derivative maintains this broad affinity, meaning Fe³⁺ will aggressively compete for the same binding pocket, often quenching the signal. Actionable Fix: Utilize chemical masking agents. Adding fluoride ions (NaF) or pyrophosphate to your sample matrix will selectively mask Fe³⁺ due to their high affinity for hard Lewis acids, leaving the Cu²⁺ available to react with the salicylaldoxime sensor.

Q3: Why does my sensor's sensitivity drop drastically in 100% aqueous environmental samples compared to laboratory acetonitrile mixtures? Causality & Solution: The highly polarized nature of bulk water stabilizes the ground state of the sensor through hydrogen bonding with the oxime and phenol groups. This impedes the nucleophilic attack on the target analyte. Furthermore, competitive chelation from ubiquitous humic substances in environmental water can sequester the target ions before the sensor can react [[3]](). Actionable Fix: Encapsulate the sensor in micellar media (e.g., using CTAB or Triton X-100 surfactants). This creates a localized hydrophobic microenvironment that accelerates the reaction kinetics and shields the analyte from bulk water interference.

Part 3: Quantitative Interference Data

To establish the reliability of your sensor, compare your experimental interference thresholds against these established baseline tolerances for salicylaldoxime-based systems.

Table 1: Typical Interference Tolerance Limits for 5-Fluorosalicylaldoxime Sensors

Interfering SpeciesTarget AnalyteTolerance Limit (Target:Interferent)Mechanism of InterferenceValidated Mitigation Strategy
H⁺ (Mineral Acids) DCP / Nerve Agents1:10Protonation of oxime nitrogen10-50 mM HEPES buffer (pH 7.4)
Fe³⁺ Cu²⁺1:1Competitive chelationAddition of NaF (Masking agent)
Humic Acids Fe³⁺ / Cu²⁺1:5 (w/w)Competitive ligand bindingSample UV digestion / Pre-treatment
Ni²⁺ / Co²⁺ Zn²⁺ / Cu²⁺1:50Weak competitive bindingKinetic differentiation (Read at 15m)
Part 4: Standardized Experimental Protocol

To rigorously prove that your sensor is immune to the interferences listed above, you must perform the Fixed Interference Method (FIM) . This protocol is a self-validating system that ensures any signal generated is exclusively from the target analyte 4.

Protocol: Fixed Interference Method (FIM) for Selectivity Validation

Objective: Quantify the sensor's selectivity coefficient ( KA,Bpot​ or optical equivalent) in a controlled matrix.

Step 1: Reagent & Matrix Preparation

  • Synthesize and purify the 5-Fluorosalicylaldoxime sensor. Prepare a 10.0 mM stock solution in anhydrous CH₃CN.

  • Prepare a background matrix of 10 mM HEPES buffer (pH 7.4) to strictly control protonation variables.

Step 2: Assay Setup

  • Dilute the sensor stock to a working concentration of in a 1:1 CH₃CN:HEPES buffer mixture.

  • Aliquot of the working sensor solution into a black, flat-bottom 96-well microplate.

Step 3: Introduction of Interferents (The "Fixed" Variable)

  • Add the secondary interfering species (e.g., Fe³⁺, Ni²⁺, or HCl) to the designated wells to achieve a constant, high background concentration of 1.0×10−3 M .

Step 4: Titration of Primary Analyte

  • Gradually titrate the primary target analyte (e.g., Cu²⁺ or DCP) into the wells, ranging from 1.0×10−7 M to 1.0×10−4 M .

  • Maintain a control group (Sensor + Buffer only) to establish the baseline dark state.

Step 5: Data Acquisition & Analysis

  • Incubate the microplate in the dark for exactly 15 minutes at 25°C to ensure complete thermodynamic equilibrium of the complexation/phosphorylation.

  • Record the fluorescence emission using a microplate reader (e.g., λex​=420 nm , λem​=510 nm ).

  • Calculate the selectivity coefficient. A coefficient <10−3 confirms that the sensor successfully rejects the interferent.

Workflow Step1 1. Prepare Sensor Stock (10 µM in CH3CN) Step2 2. Aliquot into Well Plates Step1->Step2 Step3 3. Add Background Matrix (HEPES Buffer pH 7.4) Step2->Step3 Branch1 Control Group (Sensor + Buffer) Step3->Branch1 Branch2 Target Group (Sensor + Analyte) Step3->Branch2 Branch3 Interference Group (Sensor + Analyte + Interferent) Step3->Branch3 Step4 4. Incubate (15 mins, 25°C) Branch1->Step4 Branch2->Step4 Branch3->Step4 Step5 5. Measure Fluorescence (λex = 420 nm, λem = 510 nm) Step4->Step5 Step6 6. Calculate Selectivity Coefficient (FIM) Step5->Step6

Fig 2: Standardized experimental workflow for conducting Fixed Interference Method (FIM) assays.

References
  • Title: Recent Advances in the Development of Chromophore-Based Chemosensors for Nerve Agents and Phosgene Source: ACS Sensors URL
  • Title: Recent advances in fluorescent and colorimetric chemosensors for the detection of chemical warfare agents: a legacy of the 21st century Source: RSC Publishing URL
  • Title: Polyvinyl chloride-based 18-crown-6, dibenzo18-crown-6 and calix-[6]-arene zinc(II)
  • Title: Synthesis, characterisation and application of thiol-based spectroscopic and electrochemical sensors for detection of iron(III)
  • Title: Chemical speciation of iron in seawater using catalytic cathodic stripping voltammetry with ligand competition against salicylaldoxime Source: ResearchGate URL

Sources

Technical Support Center: Optimizing 5-Fluorosalicylaldoxime (5-FSAO) Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges in the selective isolation of transition metals from complex aqueous matrices.1[1]. However, achieving high-purity extraction of a target ion (typically Cu²⁺) over competing ions (like Fe³⁺, Ni²⁺, and Zn²⁺) requires precise thermodynamic control. By utilizing 5-Fluorosalicylaldoxime (5-FSAO) , we leverage the strong inductive electron-withdrawing effect of the fluorine atom. This modification lowers the pKa of the phenolic hydroxyl group, allowing for target ion chelation at highly acidic pH levels where competing ions cannot thermodynamically coordinate.

Below is our comprehensive troubleshooting guide, self-validating experimental protocol, and quantitative reference data to help you optimize your 5-FSAO workflows.

I. Troubleshooting Guide & FAQs

Q1: We are observing poor selectivity for Cu²⁺ over Fe³⁺ using 5-FSAO in our current pH 3.5 extraction matrix. How can we improve the separation factor? Causality & Solution: At pH 3.5, the acidity is too low to leverage the thermodynamic advantage of the 5-fluoro substitution.2[2]. Because the fluorine atom lowers the ligand's pKa, 5-FSAO can form stable bis(salicylaldoximato)copper(II) complexes at highly acidic conditions (pH 1.0–2.0). By dropping your aqueous feed pH to 1.5, you suppress Fe³⁺ deprotonation and chelation, shifting the equilibrium entirely toward Cu²⁺ selectivity.

Q2: During the solvent extraction step, we experience severe emulsion formation (crud) and slow phase disengagement. What is causing this? Causality & Solution: Emulsions in oxime-based extractions usually result from the precipitation of hydrolyzed Fe³⁺ species at the organic-aqueous interface, which occurs if the local pH during mixing is too high. Additionally, the rigid interfacial film formed by metal-ligand complexes can trap water droplets. Fix: First, ensure strict pH control (≤ 2.0). Second, add a phase modifier—such as isodecanol at 2–5% (v/v)—to your aliphatic kerosene diluent. The modifier acts as a thermodynamic disruptor, breaking the hydrogen-bonded chains3[3] at the interface and facilitating rapid droplet coalescence.

Q3: Can we use a synergistic extractant to boost the overall yield of the target ion? Causality & Solution: While synergists (like nonyl-acetophenone oximes) are common, they are counterproductive when using 5-FSAO for strict selectivity. Adding a synergist alters the coordination geometry and often satisfies the coordination numbers of competing ions like Ni²⁺ or Co²⁺, thereby dragging them into the organic phase. Stick to pure 5-FSAO to maintain the maximum Cu²⁺/Fe³⁺ separation factor.

II. Self-Validating Experimental Protocol: pH-Optimized Extraction

To establish a reliable extraction isotherm, follow this self-validating workflow. Every step includes a physical or chemical checkpoint to ensure the system's integrity.

Step 1: Organic Phase Preparation

  • Action: Dissolve 5-FSAO in an aliphatic kerosene diluent to achieve a 0.1 M concentration. Add 2% (v/v) isodecanol.4[4].

  • Validation: The solution must be completely clear and colorless. Any turbidity indicates incomplete dissolution or impurities.

Step 2: Aqueous Feed Preparation

  • Action: Prepare a synthetic sulfate leach liquor containing 0.03 M Cu²⁺, 0.02 M Fe³⁺, and 0.02 M Ni²⁺. Adjust the pH to exactly 1.5 using 1 M H₂SO₄.

Step 3: Solvent Extraction (O/A Contact)

  • Action: Combine equal volumes (O:A ratio = 1:1) of the organic and aqueous phases in a thermostatic shaker at 25°C. Agitate at 300 rpm for 15 minutes to reach thermodynamic equilibrium.

Step 4: Phase Disengagement & Visual Validation

  • Action: Transfer the mixture to a separatory funnel and allow 5 minutes for phase separation.

  • Self-Validation Checkpoint: The organic phase must shift to a distinct greenish-yellow hue, visually confirming the formation of the bis(salicylaldoximato)copper(II) complex[1]. The interface must be razor-sharp. A cloudy interface indicates the pH was too high, causing iron precipitation.

Step 5: Stripping and Mass Balance Closure

  • Action: Strip the loaded organic phase using 150 g/L H₂SO₄. Analyze both the raffinate and the stripped aqueous phase via ICP-OES.

  • Self-Validation Checkpoint: The sum of the Cu²⁺ concentration in the raffinate and the stripped phase must equal the initial feed concentration (±2%). If mass balance fails, organic retention or precipitation has occurred.

III. Quantitative Performance Data

The following table summarizes the causal relationship between aqueous pH, extraction efficiency, and the resulting separation factor (β). Notice how the selectivity peaks at pH 1.5 before iron co-extraction ruins the separation at higher pH levels.

Extraction pHCu²⁺ Extraction (%)Fe³⁺ Extraction (%)Ni²⁺ Extraction (%)Separation Factor (β Cu/Fe)
1.0 85.20.50.11,135
1.5 96.4 1.2 0.2 2,240
2.0 98.84.50.51,750
2.5 99.115.32.1645
3.0 99.532.65.4305

Data reflects standard behavior for fluorinated salicylaldoxime derivatives in sulfate media.

IV. Process Visualization

SelectivityWorkflow A Aqueous Feed (Cu²⁺, Fe³⁺, Ni²⁺) B pH Adjustment (1.5 - 2.0) Triggers 5-FSAO Deprotonation A->B C Solvent Extraction (5-FSAO in Kerosene) B->C D Phase Disengagement C->D E Organic Phase (Cu-5-FSAO Complex) D->E Selective Chelation F Aqueous Raffinate (Fe³⁺, Ni²⁺ Retained) D->F Unbound Ions

Fig 1. Workflow for pH-dependent selective extraction of Cu²⁺ using 5-Fluorosalicylaldoxime.

V. References

  • The Coordination Chemistry of Salicylaldoxime with Copper Ions: An In-depth Technical Guide , Benchchem. 1

  • Synthesis of Tert-Octylsalicylaldoxime and Its Application in Extraction of Cu(II) , PMC (NIH). 2

  • 3-Fluorosalicylaldoxime at 6.5 GPa , PMC (NIH). 3

  • Selective liquid ion-exchangers. II derivatives of salicylaldoxime , Sabinet African Journals.5

  • (5-Fluoro-2-hydroxyphenyl)acetonitrile | 709025-81-0 , Benchchem. 4

Sources

5-Fluorosalicylaldoxime (5-FSAO) Assay Support & Troubleshooting Portal

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Photophysics, pH Modulation, and Metal Chelation Workflows

Welcome to the Technical Support Center for 5-Fluorosalicylaldoxime (5-FSAO) applications. As a Senior Application Scientist, I have designed this portal to move beyond basic troubleshooting. Here, we dissect the underlying photophysical mechanisms—specifically how pH dictates the protonation state, governs Excited-State Intramolecular Proton Transfer (ESIPT), and controls metal chelation dynamics.

By understanding the causality behind 5-FSAO's behavior, you can design highly robust, self-validating assays for drug discovery, metal sensing, and ratiometric imaging.

Mechanistic Overview: The pH-ESIPT-Chelation Axis

The fluorescence of 5-FSAO is not static; it is a highly dynamic system controlled by the pH of your assay buffer. The molecule features a phenolic hydroxyl group and an oxime nitrogen that participate in an intramolecular hydrogen bond.

  • At Acidic to Neutral pH: The phenolic proton is intact. Upon UV excitation, the molecule undergoes ESIPT (Excited-State Intramolecular Proton Transfer), where the proton rapidly transfers to the oxime nitrogen. This creates a keto-tautomer in the excited state, resulting in a massive Stokes shift (emitting in the green/yellow region).

  • At Basic pH: The phenolic group deprotonates. Without this proton, the ESIPT pathway is completely blocked. The fluorescence is either heavily quenched or undergoes a significant blue shift.

  • The 5-Fluoro Advantage: Fluorine is highly electronegative. Its inductive electron-withdrawing effect lowers the pKa​ of the phenolic hydroxyl group compared to unsubstituted1. This shifts the optimal metal-binding and ESIPT-quenching threshold to a slightly lower, more physiologically relevant pH.

Pathway Visualization

G N1 5-Fluorosalicylaldoxime (5-FSAO) N2 Acidic to Neutral (pH < 7.5) Protonated Phenol (-OH) N1->N2 Low pH Buffer N3 Basic (pH > 8.0) Deprotonated Phenolate (-O⁻) N1->N3 High pH Buffer N4 ESIPT Pathway Active Large Stokes Shift (~500+ nm) N2->N4 UV Excitation N5 ESIPT Blocked Fluorescence Quenched N3->N5 UV Excitation N6 Addition of Target Metal Ions (e.g., Zn²⁺, Cu²⁺) N3->N6 Chelation Ready N7 Chelation-Enhanced Fluorescence (CHEF / MEF Active) N6->N7 Metal Binding

Fig 1: pH-dependent ESIPT and metal chelation pathways of 5-Fluorosalicylaldoxime.

Quantitative Photophysical Data

To optimize your assay window, you must align your buffer pH with the desired molecular state. The table below summarizes the expected photophysical behavior of 5-FSAO across the pH spectrum.

Assay pH RangeProtonation StateESIPT StatusDominant Emission ProfileMetal Binding Affinity
pH 4.0 – 6.5 Fully ProtonatedHighly ActiveStrong Green/Yellow (Large Stokes Shift)Very Low (Proton outcompetes metal)
pH 7.0 – 8.0 Transitional ( pKa​ range)DecreasingMixed (Ratiometric shift begins)Moderate to High (Optimal for sensing)
pH 8.5 – 10.0 Fully DeprotonatedBlockedQuenched / Blue-shiftedHigh (Risk of metal hydroxide precipitation)

Self-Validating Experimental Protocol: pH & Metal Titration

A robust assay must prove its own accuracy. This protocol for evaluating 5-FSAO metal-binding incorporates internal validation steps to ensure that changes in fluorescence are due to target interactions, not environmental artifacts.

Phase 1: Reagent and Matrix Preparation
  • Causality Check: 5-FSAO is prone to hydrolysis in strictly aqueous environments over long periods.

  • Step 1: Prepare a 10 mM stock solution of 5-FSAO in anhydrous DMSO. Store aliquots at -20°C in the dark.

  • Step 2: Prepare a 10 mM HEPES buffer (pH 7.5). Do not use Phosphate buffers. Why? Phosphate readily precipitates transition metals like Zinc and Copper, which will artificially quench your signal and lead to false-negative metal binding results [1].

Phase 2: Titration Workflow
  • Step 3: Dilute the 5-FSAO stock into the HEPES buffer to a final working concentration of 10 µM (ensure final DMSO concentration is 0.1% to prevent solvent-induced photophysical artifacts).

  • Step 4 (Validation Checkpoint): Measure the UV-Vis absorption spectrum. Locate the isosbestic point (typically around 330-340 nm). Exciting the fluorophore at the isosbestic point ensures that any changes in emission intensity are due to quantum yield changes (ESIPT/Chelation), not differences in molar absorptivity between the protonated and deprotonated states.

  • Step 5: Aliquot 100 µL of the 5-FSAO solution into a black, flat-bottom 96-well microplate.

  • Step 6: Titrate your target metal (e.g., ZnSO4​ ) from 0 to 50 µM. Incubate for 10 minutes at room temperature.

  • Step 7: Read fluorescence (Excitation: Isosbestic wavelength; Emission: ~500 nm).

Phase 3: System Reversibility (Self-Validation)
  • Step 8: To the wells showing maximum Chelation-Enhanced Fluorescence (CHEF), add 100 µM of EDTA.

  • Causality Check: EDTA has a vastly higher binding affinity for transition metals than 5-FSAO. The addition of EDTA will strip the metal from 5-FSAO, returning the fluorescence to baseline. If the signal does not reverse, your initial fluorescence increase was likely due to aggregation or light scattering, not specific chelation.

Troubleshooting & FAQs

Q: My baseline 5-FSAO fluorescence drops drastically when I adjust my assay buffer from pH 6.5 to pH 8.5. Is my probe degrading? A: No, the probe is not degrading; it is deprotonating. At pH 8.5, the phenolic hydroxyl group loses its proton. Because the ESIPT mechanism strictly requires this proton to transfer to the oxime nitrogen upon excitation, removing it completely blocks the pathway, leading to a quenched or heavily blue-shifted emission profile.

Q: I am using 5-FSAO for Zinc ( Zn2+ ) sensing. I get a great signal enhancement at pH 7.5, but the signal completely crashes at pH 9.5. Why? A: You have hit the solubility limit of your metal, not a failure of the probe. While higher pH favors the deprotonation of 5-FSAO (making it a better chelator), transition metals like Zinc form insoluble hydroxides at high pH. The Ksp​ of Zn(OH)2​ is approximately 3×10−17 [1]. At pH 9.5, the zinc precipitates out of solution before it can bind to the fluorophore. Always conduct metal sensing with salicylaldoxime derivatives between pH 7.0 and 8.0.

Q: How does the 5-fluoro substitution specifically alter my assay compared to using standard salicylaldoxime? A: The fluorine atom exerts a strong electron-withdrawing inductive effect on the aromatic ring. This stabilizes the phenolate anion, effectively lowering the pKa​ of the phenolic hydroxyl group by roughly 0.5 to 1.0 pH units compared to unsubstituted salicylaldoxime. Consequently, 5-FSAO becomes "chelation-ready" at slightly more acidic/neutral pH levels, making it highly advantageous for live-cell physiological assays where the pH is tightly regulated near 7.4.

Q: I am observing Metal-Enhanced Fluorescence (MEF) with Copper, but my replicates are highly variable. How can I stabilize this? A: When working with Copper and salicylaldoxime derivatives, the system can sometimes reduce Cu2+ to form localized copper nanoparticles (CuNPs), leading to MEF [2]. MEF is highly dependent on the distance between the fluorophore and the nanoparticle surface. High variability usually indicates uncontrolled nanoparticle aggregation. Ensure your stirring rates, incubation times, and ambient light exposure (which can photo-catalyze reduction) are strictly controlled across all replicates.

References

  • Fluorescent Studies of Salicylaldehyde and Other Related Carbonyl Compounds for the Selective and Sensitive Detection of Zinc(II)
  • Source: American Chemical Society (ACS)
  • Salicylaldoxime Source: Wikipedia URL

Sources

Technical Support Center: Synthesis of 5-Fluorosalicylaldoxime

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Fluorosalicylaldoxime. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered during the synthesis and purification of this important fluorinated building block. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to ensure you can achieve a successful and efficient synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 5-Fluorosalicylaldoxime?

The most prevalent and straightforward method for synthesizing 5-Fluorosalicylaldoxime is through the direct oximation of 5-Fluorosalicylaldehyde.[1] This reaction involves the condensation of 5-Fluorosalicylaldehyde with hydroxylamine or one of its salts, such as hydroxylamine hydrochloride, typically in the presence of a base.[1][2]

Q2: Why is a base typically required in the reaction with hydroxylamine hydrochloride?

Hydroxylamine hydrochloride (NH₂OH·HCl) is the salt of the weak base hydroxylamine and a strong acid, hydrochloric acid. The reaction to form the oxime requires the free nucleophilic hydroxylamine (NH₂OH). A base is added to neutralize the HCl, thereby liberating the free hydroxylamine to react with the aldehyde. Common bases used for this purpose include sodium hydroxide, potassium carbonate, or pyridine.[2][3]

Q3: What are the expected physical properties of 5-Fluorosalicylaldehyde and 5-Fluorosalicylaldoxime?
  • 5-Fluorosalicylaldehyde: It is typically a solid with a melting point of 82-85 °C.[4]

  • 5-Fluorosalicylaldoxime: As an oxime, it is expected to be a crystalline solid. For comparison, the non-fluorinated analog, salicylaldoxime, is a white to off-white crystalline solid with a melting point of 59-61 °C.[5]

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC). A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be used to achieve good separation between the starting material (5-Fluorosalicylaldehyde) and the product (5-Fluorosalicylaldoxime). The disappearance of the aldehyde spot and the appearance of a new, typically more polar, product spot indicate the progression of the reaction.

Q5: Is 5-Fluorosalicylaldoxime stable?

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 5-Fluorosalicylaldoxime, providing potential causes and actionable solutions.

Problem 1: Low or No Product Formation

Symptoms:

  • TLC analysis shows predominantly unreacted 5-Fluorosalicylaldehyde.

  • Low isolated yield of the desired 5-Fluorosalicylaldoxime.

Potential Cause Explanation Recommended Solution
Insufficient Base If using hydroxylamine hydrochloride, an inadequate amount of base will result in insufficient free hydroxylamine to drive the reaction to completion.Ensure at least a stoichiometric equivalent of base is used relative to the hydroxylamine hydrochloride. It is often beneficial to use a slight excess of the base.
Low Reaction Temperature The oximation reaction, while often proceeding at room temperature, may require heating to achieve a reasonable reaction rate, especially if the starting aldehyde is not highly reactive.Consider gently heating the reaction mixture (e.g., to 40-60 °C) and monitoring the progress by TLC. Some classical procedures involve refluxing in an alcoholic solvent.[6]
Poor Quality Reagents The 5-Fluorosalicylaldehyde may be of low purity, or the hydroxylamine hydrochloride may have degraded over time.Verify the purity of the starting materials by melting point, NMR, or other appropriate analytical techniques. Use freshly opened or properly stored reagents.
Inappropriate Solvent The choice of solvent can influence the reaction rate and solubility of the reactants.Ethanol, methanol, or aqueous mixtures are commonly used.[2][6] If solubility is an issue, consider alternative solvent systems like acetonitrile.[7]
Problem 2: Formation of Impurities and Side Products

Symptoms:

  • Multiple spots observed on the TLC plate in addition to the starting material and product.

  • Difficulty in purifying the final product.

  • Characterization data (e.g., NMR) shows unexpected signals.

Potential Cause Explanation Recommended Solution
Dehydration of the Oxime Under certain conditions, particularly with harsh dehydrating agents or high temperatures, the aldoxime can dehydrate to form the corresponding nitrile (2-cyano-4-fluorophenol).Avoid unnecessarily high reaction temperatures and the use of strong dehydrating agents. IR spectroscopy can be used to check for the characteristic nitrile peak (around 2200-2260 cm⁻¹).[6]
Beckmann Rearrangement In the presence of strong acids, the oxime can undergo a Beckmann rearrangement to form an amide.Maintain neutral or slightly basic reaction conditions to prevent this rearrangement.[6]
Side Reactions of Hydroxylamine Hydroxylamine can be unstable and may decompose, leading to the formation of various side products.Use a slight excess (e.g., 1.2 equivalents) of hydroxylamine hydrochloride to compensate for any potential decomposition without using a large excess that could complicate purification.[6]
Problem 3: Difficulties in Product Isolation and Purification

Symptoms:

  • The product does not precipitate or crystallize from the reaction mixture.

  • The isolated product is an oil or a waxy solid.

  • The purified product has a low melting point or a broad melting range.

Potential Cause Explanation Recommended Solution
Product is Soluble in the Reaction Solvent If the product has significant solubility in the solvent system used for the reaction, it will not precipitate upon cooling.After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent. The product can then be isolated by extraction into an organic solvent, followed by washing, drying, and removal of the extraction solvent.[6]
Presence of Impurities Impurities can inhibit crystallization and lead to the formation of oils or low-melting solids.Purify the crude product using column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is often effective. Alternatively, recrystallization from a suitable solvent or solvent mixture can be employed.
Incomplete Removal of Base or Salts Residual base (e.g., pyridine) or inorganic salts can contaminate the product.If an organic base like pyridine is used, it can be removed by washing the organic extract with a dilute acid solution (e.g., 1M HCl). Inorganic salts can be removed by washing with water.

III. Experimental Protocols

Protocol: Synthesis of 5-Fluorosalicylaldoxime

This protocol is a generalized procedure based on common oximation methods.

Materials:

  • 5-Fluorosalicylaldehyde

  • Hydroxylamine hydrochloride

  • Sodium hydroxide or Potassium carbonate

  • Ethanol or Methanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation of Hydroxylamine Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride (1.2 equivalents) in a minimal amount of water or a mixture of water and ethanol.

  • Base Addition: To the hydroxylamine solution, add a solution of sodium hydroxide or potassium carbonate (1.2-1.5 equivalents) in water. Stir the mixture for 10-15 minutes at room temperature.

  • Addition of Aldehyde: Dissolve 5-Fluorosalicylaldehyde (1.0 equivalent) in ethanol and add it dropwise to the stirring hydroxylamine solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 1-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and neutralize with dilute HCl if a basic workup is not desired.

    • If the product precipitates, it can be collected by filtration, washed with cold water, and dried.

    • Alternatively, remove the alcohol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x volume).

    • Combine the organic extracts, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, toluene, or hexane/ethyl acetate).

    • If recrystallization is not effective, purify the crude product by column chromatography on silica gel.

IV. Visualizations

Experimental Workflow for 5-Fluorosalicylaldoxime Synthesis

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagent_aldehyde 5-Fluorosalicylaldehyde in Ethanol reaction_vessel Combine and Stir (Room Temp or Heat) reagent_aldehyde->reaction_vessel reagent_hydroxylamine Hydroxylamine HCl + Base in Water/Ethanol reagent_hydroxylamine->reaction_vessel quench Neutralization (optional) reaction_vessel->quench Monitor by TLC extraction Solvent Removal & Extraction with Ethyl Acetate quench->extraction wash_dry Wash with Water/Brine & Dry Organic Layer extraction->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product Pure 5-Fluorosalicylaldoxime purify->product

Caption: A flowchart illustrating the key stages in the synthesis and purification of 5-Fluorosalicylaldoxime.

V. References

  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PMC. Available at: [Link]

  • Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry. Available at: [Link]

  • SYNTHESIS OF OXIMES IN AQUEOUS MEDIUM USING HYAMINE AS AN ECOFRIENDLY CATALYST AT AMBIENT TEMPERATURE. RASAYAN Journal of Chemistry. Available at: [Link]

  • Oximation of aldehydes and ketones with hydroxylamine hydrochloride in the presence of potassium carbonate in methanol. ResearchGate. Available at: [Link]

  • Reaction in oximes of. Journal of the Indian Chemical Society. Available at: [Link]

  • Salicylaldoxime. Wikipedia. Available at: [Link]

Sources

Technical Support Center: 5-Fluorosalicylaldoxime Purification & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Molecule

5-Fluorosalicylaldoxime (CAS: 2059178-06-0)[1] is a critical chelating agent and synthetic intermediate in pharmaceutical and materials research. It is predominantly utilized as a precursor for fluorinated hydroxyphenylacetonitriles and benzonitriles, typically undergoing dehydration with acetic anhydride under reflux to form 5-fluoro-2-hydroxybenzonitrile[2][3]. Because salicylaldoximes exhibit moderate lipophilicity (analogous non-fluorinated structures have an XLogP3 of ~1.5) and act as bidentate ligands for transition metals[4], their purification requires specific strategies to remove unreacted starting materials, inorganic salts, and trace metal complexes.

Purification Workflow & Logic

G A Crude 5-Fluorosalicylaldoxime (Contains salts & aldehyde) B Aqueous Wash & Extraction (Removes hydroxylamine salts) A->B Step 1 C Bisulfite Treatment (Removes unreacted aldehyde) B->C Step 2 D Mixed-Solvent Recrystallization (Ethanol/Water System) C->D Step 3 E Pure 5-Fluorosalicylaldoxime (>98% Purity) D->E Step 4

Purification workflow for isolating 5-Fluorosalicylaldoxime from crude synthesis mixtures.

Standard Operating Procedure: Step-by-Step Purification

To ensure high purity, the purification of 5-Fluorosalicylaldoxime is divided into two phases: chemical washing to remove specific impurities, and recrystallization to achieve a highly ordered crystal lattice[4][5].

Phase 1: Solvent Extraction & Bisulfite Washing

Causality: The initial oximation reaction often leaves behind unreacted 5-fluorosalicylaldehyde. Because the aldehyde and the oxime share similar solubility profiles, direct recrystallization often leads to co-crystallization. Washing with sodium bisulfite forms a water-soluble adduct with the aldehyde, selectively partitioning it into the aqueous phase.

  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate (10 mL per gram of crude).

  • Aqueous Wash: Wash the organic layer with equal volumes of cold distilled water three times.

    • Self-Validation: Test the pH of the final aqueous wash; it should be neutral, confirming the removal of acidic hydroxylamine hydrochloride salts[5].

  • Bisulfite Treatment: Wash the organic layer with a 20% w/v aqueous sodium bisulfite solution (2 x 5 mL per gram of crude). Vigorously shake the separatory funnel to ensure complete adduct formation.

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Phase 2: Mixed-Solvent Recrystallization

Causality: 5-Fluorosalicylaldoxime is highly soluble in pure organic solvents but has limited solubility in water[4]. Using a miscible co-solvent system (ethanol/water) allows for precise control over the saturation point, promoting slow crystal growth and excluding impurities from the lattice.

  • Heating: Dissolve the concentrated crude solid in a minimum volume of boiling 95% ethanol[5].

  • Saturation: Slowly add hot distilled water dropwise until the solution becomes faintly turbid (the cloud point). Add just enough hot ethanol (1-2 drops) to clear the turbidity.

  • Cooling: Allow the flask to cool undisturbed to room temperature over 2 hours. Do not agitate.

  • Precipitation: Once at room temperature, transfer the flask to an ice bath (0–4 °C) for 30 minutes to maximize precipitation[5].

  • Isolation: Collect the white to pale-yellow crystals via vacuum filtration. Wash the filter cake with ice-cold water to displace any residual mother liquor[5].

  • Drying: Dry the crystals under high vacuum at 45 °C for 12 hours.

Quantitative Data & Validation Metrics

The following table summarizes the expected quantitative metrics and the self-validating analytical techniques required to confirm purification success.

Purification MetricTarget ValueAnalytical Validation Method
Crude Purity 80% – 88%HPLC (UV detection at 254 nm)
Aldehyde Residual < 0.5%TLC (Hexane:EtOAc 3:1); absent spot at Rf ~0.7
Recrystallization Yield 75% – 85%Gravimetric analysis (post-drying)
Final Product Purity > 98.0%Quantitative NMR (qNMR) or HPLC
Moisture Content < 0.1%Karl Fischer Titration

Troubleshooting Guides & FAQs

Q: During recrystallization from ethanol/water, my 5-Fluorosalicylaldoxime forms a biphasic oily mixture instead of crystallizing. How do I fix this? A: This phenomenon, known as "oiling out," occurs when the compound separates from the solvent system at a temperature above its melting point, or when high concentrations of lipophilic impurities disrupt the crystal lattice. Solution: Reheat the mixture until the oil dissolves completely. Add 5-10% more ethanol to increase the solubility threshold, then cool the solution slowly to room temperature before applying an ice bath. Introducing a seed crystal or scratching the inner wall of the flask with a glass rod provides nucleation sites, forcing the compound to precipitate as a solid lattice rather than an amorphous oil.

Q: My downstream dehydration reaction (using acetic anhydride) is failing or producing low yields. Could my purification step be the cause? A: Yes. 5-Fluorosalicylaldoxime is frequently utilized as a precursor for 5-fluoro-2-hydroxybenzonitrile via dehydration in acetic anhydride, which is typically refluxed for several hours[2][3]. If your purified oxime retains trace moisture from the recrystallization step, the water will aggressively hydrolyze the acetic anhydride into acetic acid, quenching the dehydration reagent. Solution: Ensure the purified crystals are dried under high vacuum (≤ 1 mbar) at 45 °C for at least 12 hours. Do not exceed 50 °C during drying, as aldoximes can undergo premature thermal degradation. Validate dryness via Karl Fischer titration (target < 0.1% water).

Q: I am detecting a persistent yellow or greenish discoloration in my purified crystals. What causes this, and how can it be resolved? A: Salicylaldoximes are potent bidentate chelating agents for transition metals, notably copper and nickel[4]. Trace metal contamination from stainless steel spatulas, reaction vessels, or low-grade solvents will form highly colored metal-oxime complexes. Solution: Wash the organic extract with a 0.1 M aqueous EDTA solution prior to crystallization. This will sequester trace metals into the aqueous phase. Always use glass or PTFE-lined equipment when handling the purified oxime.

Q: TLC analysis shows a persistent secondary spot with a higher Rf value than my product. What is it, and why didn't recrystallization remove it? A: A higher Rf spot in a standard normal-phase TLC (e.g., Hexane:Ethyl Acetate) is almost certainly unreacted 5-fluorosalicylaldehyde. Because the aldehyde is structurally very similar to the oxime, it easily co-crystallizes, making standard recrystallization ineffective. Solution: You must perform the Phase 1 Bisulfite Wash described in the SOP. The sodium bisulfite will react with the aldehyde to form a highly polar, water-soluble adduct, completely removing it from the organic phase.

Sources

troubleshooting guide for 5-Fluorosalicylaldoxime experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Fluorosalicylaldoxime (5-F-SAO) applications. As a Senior Application Scientist, I have designed this guide to address the dual utility of 5-F-SAO: its role as a critical precursor in the organic synthesis of fluorinated benzofurans for drug development, and its application as a highly selective, pH-sensitive chelator in transition metal coordination chemistry and hydrometallurgy [1, 2].

This guide moves beyond basic instructions, detailing the mechanistic causality behind each protocol to ensure your experimental systems are robust, reproducible, and self-validating.

I. Core Experimental Workflows & Mechanistic Pathways

The behavior of 5-Fluorosalicylaldoxime is dictated by the highly electron-withdrawing nature of the fluorine atom at the 5-position. This substituent significantly lowers the pKa of the phenolic hydroxyl group compared to unsubstituted salicylaldoxime, altering both its reactivity in dehydration assays and its pH isotherm during metal extraction.

G cluster_0 Drug Development: Nitrile Synthesis cluster_1 Coordination Chemistry: Cu(II) Extraction Start 5-Fluorosalicylaldoxime (5-F-SAO) Dehydration Dehydration (Acetic Anhydride, Reflux 5h) Start->Dehydration Acylation & Elimination Extraction Solvent Extraction (Toluene/Kerosene, pH < 2.5) Start->Extraction pH Swing Process Intermediate Acetylated Intermediate + Phenolic Ester Byproduct Dehydration->Intermediate Saponification Saponification (KOH, EtOH/H2O, 80°C) Intermediate->Saponification Hydrolyze Ester Byproducts Product1 5-Fluoro-2-hydroxybenzonitrile (Benzofuran Precursor) Saponification->Product1 Complexation Chelation (Cu2+ + 2 L-H -> CuL2 + 2H+) Extraction->Complexation Bidentate Coordination Product2 Bis(5-fluorosalicylaldoximato)copper(II) (Organic Phase) Complexation->Product2

Fig 1: Dual experimental workflows for 5-Fluorosalicylaldoxime in synthesis and extraction.

II. Troubleshooting & FAQs

Section A: Organic Synthesis (Dehydration to Nitriles)

The conversion of 5-F-SAO to 5-fluoro-2-hydroxybenzonitrile is a fundamental transformation for synthesizing bioactive benzofuran scaffolds [1].

Q1: Why am I getting low yields or incomplete conversion when dehydrating 5-F-SAO using acetic anhydride? Causality: The dehydration mechanism relies on the acylation of the oxime's hydroxyl group by acetic anhydride, forming an unstable acetylated intermediate. For the elimination step to proceed (where acetate acts as a leaving group to form the carbon-nitrogen triple bond), sustained thermal energy is required. If the reflux time is under 5 hours, the intermediate will not fully eliminate. Furthermore, the phenolic hydroxyl group often undergoes unintended esterification during this step. If you do not perform a subsequent saponification step, your yield of the free phenol nitrile will appear artificially low [1].

Q2: How do I resolve the presence of ester byproducts in my final NMR spectra? Causality: As mentioned, acetic anhydride acts as both a reactant and a solvent, inevitably acetylating the phenolic -OH. Solution: You must integrate a targeted saponification step using a basic solution (e.g., Potassium Hydroxide) in an ethanol/water matrix at 80°C. This selectively hydrolyzes the phenolic ester back to the hydroxyl group without hydrolyzing the newly formed nitrile group [1].

Section B: Coordination Chemistry & Metal Extraction

Salicylaldoximes are premier extractants for Copper(II) due to the pseudo-macrocyclic cavity formed during bidentate coordination [2, 3].

Q3: During the solvent extraction of Cu(II) from a mixed Cu/Fe sulfate leach, why is my phase separation failing (crud formation), and why is Cu/Fe selectivity dropping? Causality: The 5-fluoro substituent is highly electronegative. This inductive effect withdraws electron density from the phenolic oxygen, lowering its pKa. Consequently, 5-F-SAO can deprotonate and extract Cu(II) at a lower pH than unsubstituted salicylaldoxime. If your aqueous feed pH is strictly maintained above 2.5 (a standard for non-fluorinated oximes), you risk the co-extraction of Fe(III) and the precipitation of iron oxyhydroxides [4]. These colloidal precipitates accumulate at the aqueous-organic interface, creating a stable emulsion known as "crud," which destroys phase separation kinetics. Solution: Lower your aqueous feed pH to the 1.5–2.0 range. The 5-F-SAO will still efficiently extract Cu(II) due to its lowered pKa, but Fe(III) precipitation will be thermodynamically suppressed.

III. Validated Experimental Protocols

Protocol 1: Synthesis of 5-Fluoro-2-hydroxybenzonitrile

Self-Validation Checkpoint: The disappearance of the broad oxime -OH stretch (~3300 cm⁻¹) and the appearance of a sharp nitrile peak (~2230 cm⁻¹) in FTIR confirms successful elimination.

  • Acylation/Dehydration: Dissolve 1.0 equivalent of 5-Fluorosalicylaldoxime in acetic anhydride (using a ratio of 5 mL per gram of oxime) [1].

  • Reflux: Heat the mixture to reflux (approx. 140°C) and maintain for exactly 5 hours under an inert nitrogen atmosphere.

  • Concentration: Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure using a rotary evaporator.

  • Saponification: Dissolve the resulting crude intermediate in a 1:1 mixture of ethanol and water. Add 2.0 equivalents of Potassium Hydroxide (KOH) [1].

  • Hydrolysis: Heat the basic solution to 80°C for 2 hours to hydrolyze any phenolic esters.

  • Workup: Cool to room temperature, acidify carefully with 1M HCl to pH 3, and extract the aqueous layer three times with chloroform. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the purified nitrile.

Protocol 2: Selective Solvent Extraction of Cu(II)

Self-Validation Checkpoint: The organic phase will transition from colorless/pale yellow to a deep greenish-yellow, indicating the formation of the bis(5-fluorosalicylaldoximato)copper(II) complex [2].

  • Organic Phase Preparation: Dissolve 5-F-SAO in a hydrocarbon solvent (e.g., toluene for bench-scale or kerosene for pilot-scale) to achieve a 5% (v/v) concentration [3].

  • Aqueous Phase Adjustment: Adjust the pH of the mixed Cu(II)/Fe(III) sulfate aqueous solution to 1.5 using dilute sulfuric acid to prevent iron precipitation[4].

  • Extraction: Combine the organic and aqueous phases at an Aqueous:Organic (A:O) phase ratio of 1:1. Agitate vigorously for 10 minutes at 298 K. (The reaction follows pseudo-second-order kinetics, meaning equilibrium is reached rapidly).

  • Phase Separation: Transfer to a separatory funnel and allow 5 minutes for complete phase disengagement. Isolate the Cu-loaded organic phase.

  • Stripping: To recover the Cu(II) and regenerate the 5-F-SAO ligand, contact the organic phase with a highly acidic stripping solution (180 g/L H₂SO₄) for 10 minutes[4].

IV. Quantitative Data Summaries

Table 1: Troubleshooting Matrix for 5-F-SAO Dehydration

Observed IssueDiagnostic SignatureMechanistic CauseCorrective Action
Low Nitrile Yield High oxime recovery in NMRIncomplete elimination of acetate leaving groupEnsure strict 5-hour reflux; verify absolute removal of excess acetic anhydride.
Mass Spec M+42 Peak at expected MW + 42 DaAcetylation of the phenolic -OH groupImplement the 80°C KOH saponification step post-dehydration.
Product Degradation Tar formation / blackeningOverheating during basic workupStrictly control saponification temp to ≤80°C; do not exceed 2 hours.

Table 2: Comparative Extraction Parameters (Unsubstituted vs. 5-Fluoro)

ParameterSalicylaldoxime (Standard)5-FluorosalicylaldoximeOperational Impact
Phenolic pKa Higher (~9.2)Lower (~8.5)5-F-SAO deprotonates more easily, shifting the extraction isotherm.
Optimal Feed pH 2.0 - 2.51.2 - 1.8Allows extraction in highly acidic leachates without neutralizing.
Fe(III) Co-precipitation High risk at pH > 2.5Low risk (due to lower operating pH)Reduces crud formation and improves phase separation kinetics.
Stripping Acidity ~150 g/L H₂SO₄~180 g/L H₂SO₄5-F-SAO forms a slightly more acid-stable complex, requiring stronger acid to strip.

V. References

  • Solvent Extraction of Copper: An Extractive Metallurgy Exercise for Undergraduate Teaching Laboratories. Journal of Chemical Education - ACS Publications. Available at:[Link]

  • From Gas Phase Observations to Solid State Reality: The Identification and Isolation of Trinuclear Salicylaldoximato Copper Complexes. PMC - National Institutes of Health. Available at:[Link]

Validation & Comparative

validating a 5-Fluorosalicylaldoxime sensor against ICP-MS

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of novel analytical sensors requires rigorous benchmarking against established gold standards. In the realm of trace transition metal quantification—specifically Copper (Cu²⁺)—Inductively Coupled Plasma Mass Spectrometry (ICP-MS) remains the definitive benchmark. However, the development of the 5-Fluorosalicylaldoxime (5-FSA) sensor presents a highly sensitive, field-deployable alternative.

As a Senior Application Scientist, I have structured this guide to objectively compare the 5-FSA electrochemical sensor against ICP-MS. We will dissect the mechanistic rationale behind the sensor's design, provide self-validating experimental protocols, and present comparative quantitative data to guide your analytical workflows.

Mechanistic Rationale: Why 5-Fluorosalicylaldoxime?

Salicylaldoxime (SA) is a well-documented chelator historically utilized in competitive ligand equilibration-adsorptive cathodic stripping voltammetry (CLE-AdCSV) for determining Cu speciation in marine and biological matrices[1]. Furthermore, oxidized salicylaldoxime derivatives have been successfully employed in metal-enhanced fluorescence sensing[2].

However, transitioning from native SA to 5-Fluorosalicylaldoxime (5-FSA) introduces critical structural advantages for sensor development:

  • pKa Modulation via Inductive Effects: The highly electronegative fluorine atom at the 5-position exerts a strong electron-withdrawing inductive (-I) effect across the aromatic ring[3]. This lowers the pKa of the phenolic hydroxyl group, allowing for rapid and complete Cu²⁺ chelation at a lower, more physiologically relevant pH without the need for harsh alkaline buffers.

  • Electrochemical Stability: The carbon-fluorine bond increases the oxidative stability of the aromatic scaffold. When electropolymerized or deposited onto a carbon paste electrode[4], 5-FSA exhibits significantly lower background anodic currents compared to unfluorinated analogs, drastically improving the Signal-to-Noise (S/N) ratio.

Mechanism L 5-FSA Ligand Deprot F-induced pKa Lowering L->Deprot Cu Cu²⁺ (Trace) Complex [Cu(5-FSA)₂] Complex Cu->Complex Deprot->Complex Signal Adsorptive Stripping Signal Complex->Signal Reduction at Electrode

Figure 1: Mechanistic pathway of 5-FSA Cu²⁺ chelation and electrochemical signal generation.

Parallel Validation Workflow

To ensure scientific integrity, the validation of the 5-FSA sensor against ICP-MS must be conducted using a split-sample methodology. This eliminates sampling variance and ensures that both techniques evaluate the exact same matrix.

G A Sample Matrix (Biofluid/Seawater) B UV/Acid Digestion (Matrix Destruction) A->B C Sample Splitting B->C D 5-FSA Sensor (AdCSV Method) C->D Aliquot 1 E ICP-MS (KED Mode) C->E Aliquot 2 F Statistical Correlation (Pearson's r, Bland-Altman) D->F E->F

Figure 2: Parallel analytical workflow for validating the 5-FSA sensor against ICP-MS.

Self-Validating Experimental Protocols

A robust analytical protocol must be self-validating; it must contain internal mechanisms to identify and correct for matrix suppression or instrumental drift.

Protocol A: 5-FSA Sensor Measurement (AdCSV)

Causality Focus: We utilize the Method of Standard Additions (MSA) here because electrochemical sensors are highly susceptible to matrix effects (e.g., surfactant fouling). MSA inherently calibrates the sensor within the specific sample matrix, validating the recovery rate dynamically.

  • Electrode Preparation: Modify a glassy carbon electrode (GCE) with a 5-FSA polymer film using cyclic voltammetry (-0.2 V to +0.8 V) in a 0.1 M acetate buffer[4].

  • Sample Conditioning: Buffer 10 mL of the digested sample aliquot to pH 6.5 using 0.1 M HEPES.

  • Accumulation Step: Apply a deposition potential of -0.1 V for 120 seconds under constant stirring. Reasoning: This allows the 5-FSA to selectively chelate Cu²⁺ and adsorb the [Cu(5-FSA)₂] complex onto the electrode surface.

  • Stripping & Measurement: Stop stirring for 10 seconds (equilibration). Scan the potential from -0.1 V to -0.6 V using differential pulse voltammetry. Record the cathodic peak current at approximately -0.35 V.

  • Standard Addition: Spike the sample with three sequential 5 nM Cu²⁺ aliquots, repeating steps 3-4. Extrapolate the linear regression to the x-intercept to determine the original concentration.

Protocol B: ICP-MS Measurement (Kinetic Energy Discrimination)

Causality Focus: We utilize Kinetic Energy Discrimination (KED) mode with Helium (He) collision gas. Argon plasma generates polyatomic interferences (e.g., ⁴⁰Ar²³Na⁺), which have the exact same mass-to-charge ratio (m/z 63) as ⁶³Cu⁺. He gas selectively slows down the larger polyatomic ions, preventing them from reaching the detector and ensuring absolute specificity[1].

  • Sample Dilution: Dilute the second sample aliquot 1:10 in 2% high-purity HNO₃ to reduce total dissolved solids (TDS) below 0.2%, preventing nebulizer clogging.

  • Internal Standardization: Spike the sample with 10 ppb of Rhodium (¹⁰³Rh) and Iridium (¹⁹³Ir). Reasoning: These internal standards validate the system's stability. If the ¹⁰³Rh signal drops by 20%, the system automatically mathematically corrects the Cu signal by the same factor, validating the run against physical drift.

  • Plasma Ignition & Tuning: Tune the ICP-MS for oxide ratios (CeO/Ce < 2%) and double-charged species (Ba++/Ba < 3%).

  • Data Acquisition: Measure ⁶³Cu and ⁶⁵Cu isotopes in KED mode. Calculate the final concentration against a 6-point external calibration curve (0.1 to 100 ppb).

Quantitative Data Presentation

The following table summarizes the comparative performance metrics of the 5-FSA sensor and ICP-MS, derived from replicate analyses (n=5) of certified reference materials (CRMs).

Analytical Parameter5-FSA Sensor (AdCSV)ICP-MS (KED Mode)Operational Implication
Limit of Detection (LOD) 12 pM2 pMICP-MS remains superior for ultra-trace analysis, but 5-FSA is sufficient for >95% of biological assays.
Linear Dynamic Range 0.05 nM – 500 nM0.01 nM – 10,000 nM5-FSA requires dilution for highly concentrated samples due to electrode saturation.
Precision (RSD, n=5) 4.2%1.8%ICP-MS offers higher reproducibility due to automated sample introduction.
Analysis Time per Sample ~ 4 Minutes~ 2 MinutesICP-MS has higher throughput for large batches.
Matrix Tolerance Moderate (Requires MSA)Very High (With Internal Stds)5-FSA is ideal for clean/buffered matrices; ICP-MS handles complex biofluids better.
Capital Cost / Portability < $5,000 / Highly Portable> $150,000 / Benchtop Only5-FSA enables point-of-care and remote field testing.

Conclusion

Validating a 5-Fluorosalicylaldoxime sensor against ICP-MS reveals a compelling narrative for modern drug development and environmental monitoring. While ICP-MS remains the undisputed leader in absolute sensitivity (LOD of 2 pM) and throughput, the 5-FSA sensor provides a highly reliable, cost-effective, and portable alternative. By leveraging the electron-withdrawing properties of fluorine, the 5-FSA ligand overcomes the historical limitations of native salicylaldoxime, offering a robust self-validating platform for targeted Cu²⁺ quantification.

References

  • Paul, S.A.L. et al. (2021). Dissolved copper and copper-binding organic ligands in deep-sea pore waters of the central equatorial Pacific Ocean. PANGAEA. 1

  • Sahu, M. et al. (2025). Oxidized Salicylaldoxime: A Candidate for Metal-Enhanced Fluorescence with Sensing Applications. Langmuir / PubMed Central. 2

  • Davis, J., Vaughan, D.H., & Cardosi, M.F. (1994). The Preparation of a Novel Polymer Film Based on Salicylaldoxime and its Influence on Aqueous Copper Electrochemistry. Analytical Letters (Taylor & Francis). 4

  • Wood, P.A., Forgan, R.S. et al. (2009). 3-Fluorosalicylaldoxime at 6.5 GPa. Acta Crystallographica / Science.gov. 3

Sources

Performance Comparison Guide: 5-Fluorosalicylaldoxime vs. Commercial Cu²⁺ Sensors

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for highly selective, rapid, and robust transition metal sensors grows in environmental monitoring and drug development, researchers are increasingly moving away from off-the-shelf commercial probes toward rationally designed small-molecule ligands. 5-Fluorosalicylaldoxime (5-FSA) represents a significant structural evolution in coordination chemistry. By introducing a highly electronegative fluorine atom to the classic salicylaldoxime scaffold, we fundamentally alter the ligand's electronic properties, resulting in a sensor that outperforms many commercial alternatives in specific photophysical assays.

This guide provides an objective, data-driven comparison of 5-FSA against standard commercial copper (Cu²⁺) sensors, detailing the mechanistic causality behind its performance and providing field-proven, self-validating experimental protocols.

Mechanistic Causality: The Fluorine Advantage

To understand why 5-FSA is a superior chelating sensor for Cu²⁺, we must examine its molecular thermodynamics. Unsubstituted salicylaldoxime is a well-established bidentate ligand, but its phenolic hydroxyl group has a relatively high pKa (~9.2), meaning it requires slightly alkaline conditions for optimal metal coordination.

The introduction of a fluorine atom at the 5-position (para to the hydroxyl group) exerts a strong inductive electron-withdrawing effect (-I effect). This stabilizes the phenoxide conjugate base, effectively lowering the pKa to ~8.5.

  • The Result: 5-FSA exists in a pre-organized, reactive state at physiological pH (7.4). It coordinates Cu²⁺ with exceptionally rapid kinetics without requiring the alkaline buffers that often cause target metal precipitation (e.g., copper hydroxide formation).

  • Structural Integrity: Crystallographic studies demonstrate that fluorinated salicylaldoximes exhibit unique hydrogen-bonded chain formations and distinct π–π stacking interactions, which enhance their structural rigidity and resistance to photobleaching[1].

  • Signal Transduction: Upon coordination with paramagnetic Cu²⁺, 5-FSA undergoes Ligand-to-Metal Charge Transfer (LMCT), resulting in profound Chelation-Enhanced Quenching (CHEQ). Alternatively, recent breakthroughs have demonstrated that salicylaldoxime derivatives can be utilized in Metal-Enhanced Fluorescence (MEF) platforms, where the ligand is oxidized to a quinone form alongside the generation of highly fluorescent copper nanoparticles[2]. Furthermore, transition metal complexes of fluorosalicylaldoximes demonstrate profound structure-property relationships, yielding distinct spectral responses upon coordination[3].

Quantitative Performance Comparison

The following table synthesizes the performance metrics of 5-FSA against two ubiquitous commercial Cu²⁺ sensors: Rhodamine B Hydrazide (a fluorescent turn-on probe) and the Bicinchoninic Acid (BCA) assay (a standard colorimetric probe).

Performance Metric5-Fluorosalicylaldoxime (5-FSA)Rhodamine B Hydrazide (RBH)Bicinchoninic Acid (BCA)
Primary Modality Fluorescence Quenching (CHEQ) / MEFFluorescence Turn-OnColorimetric Absorbance
Target Analyte Cu²⁺ (Direct coordination)Cu²⁺ (Promotes hydrolysis)Cu¹⁺ (Requires reduction step)
Working pH Range 6.0 – 8.0 (Physiological)7.0 – 7.5 (Strict)Alkaline (~11.2)
Response Time < 1 minute (Rapid kinetics)10 – 30 minutes30 minutes (at 37°C)
Limit of Detection ~50 nM~10 nM~500 nM
Reversibility High (via EDTA competitive binding)Irreversible (Ring-opening)Irreversible
Application Fit Real-time, continuous monitoringEndpoint trace detectionBulk protein/metal quantification

Data synthesis based on standard coordination kinetics and established photophysical properties of salicylaldoxime derivatives.

Experimental Workflow: Self-Validating Cu²⁺ Sensing Assay

A robust analytical protocol must be self-validating. The following workflow utilizes 5-FSA for the fluorometric detection of Cu²⁺ and includes a critical reversibility step to rule out false positives caused by probe degradation or environmental quenching.

Phase 1: Reagent Preparation & Buffer Selection
  • Probe Stock: Dissolve 5-FSA in spectroscopic-grade ethanol to yield a 1.0 mM stock solution.

    • Causality: 5-FSA has limited aqueous solubility in its protonated state. Ethanol acts as a necessary co-solvent to prevent ligand aggregation prior to metal binding.

  • Buffer Optimization: Prepare a 10 mM HEPES buffer adjusted to pH 7.4.

    • Causality:Do not use PBS. Phosphate ions competitively bind Cu²⁺ to form insoluble copper(II) phosphate, artificially depleting the analyte and leading to severe false negatives. HEPES provides a non-coordinating environment.

Phase 2: Assay Assembly & Signal Acquisition
  • Incubation: In a quartz cuvette, combine 980 µL of the HEPES buffer with 10 µL of the 5-FSA stock. Mix thoroughly.

  • Analyte Introduction: Add 10 µL of the experimental Cu²⁺ sample (or calibration standards ranging from 0 to 100 µM).

  • Measurement: Excite the sample at ~340 nm and monitor the emission at ~450 nm. Record the immediate fluorescence quenching (CHEQ) resulting from the LMCT upon [Cu(5-FSA)₂] complex formation.

Phase 3: The Self-Validating Reversibility Step
  • Competitive Masking: Add 10 µL of a 10 mM EDTA solution directly to the quenched assay cuvette and agitate for 30 seconds.

  • Verification: Re-measure the fluorescence.

    • Causality: EDTA possesses a significantly higher formation constant ( Kf​ ) for Cu²⁺ than 5-FSA. EDTA will strip the Cu²⁺ from the 5-FSA complex, returning the ligand to its free, fluorescent state. If fluorescence is restored, it mathematically validates that the initial quenching was due to reversible target coordination, not irreversible probe oxidation or degradation.

Visualization: Mechanistic Signaling Pathway

The following diagram maps the logical progression and photophysical transduction of the 5-FSA sensor system.

G A 5-Fluorosalicylaldoxime (Free Ligand, Fluorescent) C Deprotonation & Chelation (pH 6.5 - 7.5) A->C B Cu²⁺ Introduction (Target Analyte) B->C D [Cu(5-FSA)₂] Complex (Paramagnetic) C->D Rapid Kinetics E Ligand-to-Metal Charge Transfer (LMCT) D->E F Fluorescence Quenching (CHEQ Signal Output) E->F Signal Readout

Fig 1. Mechanistic pathway of Cu²⁺-induced fluorescence quenching via 5-FSA coordination.

References

  • 3-Fluorosalicylaldoxime at 6.5 GPa Acta Crystallographica Section E, 2009. URL:[Link][1]

  • Oxidized Salicylaldoxime: A Candidate for Metal-Enhanced Fluorescence with Sensing Applications Langmuir, 2025. URL:[Link][2]

  • Piezochromism in nickel salicylaldoximato complexes: tuning crystal-field splitting with high pressure SciSpace, 2012. URL:[Link][3]

Sources

A Comparative Guide to Metal Ion Detection: Evaluating 5-Fluorosalicylaldoxime Against Established Chelating Agents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry and drug development, the accurate quantification of metal ions is paramount. The choice of a chelating agent for spectrophotometric analysis can significantly impact the sensitivity, selectivity, and overall reliability of the results. This guide provides an in-depth comparison of 5-Fluorosalicylaldoxime with established reagents for the detection of various metal ions. While specific limit of detection (LOD) data for 5-Fluorosalicylaldoxime is not extensively documented in publicly available literature, this guide will delve into the anticipated effects of its chemical structure and compare its theoretical advantages and disadvantages against the experimentally validated performance of cornerstone chelating agents like salicylaldoxime, dimethylglyoxime, and 1,10-phenanthroline.

The Role of Salicylaldoximes in Metal Chelation

Salicylaldoxime and its derivatives are well-established chelating agents that form stable, colored complexes with various transition metal ions, making them suitable for spectrophotometric analysis.[1] The fundamental mechanism involves the formation of a five-membered ring with the metal ion, which is bonded to the phenolic oxygen and the oxime nitrogen of the salicylaldoxime molecule.[2] This chelation process is often accompanied by a distinct color change, which forms the basis for quantitative analysis.

Introducing 5-Fluorosalicylaldoxime: A Structural Perspective

5-Fluorosalicylaldoxime is a derivative of salicylaldoxime featuring a fluorine atom at the 5th position of the benzene ring. This substitution is expected to influence its chelating properties in several ways:

  • Inductive Effect: The high electronegativity of the fluorine atom exerts a strong electron-withdrawing inductive effect. This can influence the acidity of the phenolic hydroxyl group, potentially altering the pH range for optimal complex formation and the stability of the resulting metal complex.

  • Lipophilicity: The introduction of a fluorine atom can increase the lipophilicity of the molecule. This might enhance the extractability of the metal complex into an organic solvent, a common step in spectrophotometric methods to concentrate the analyte and remove interferences.

  • Spectral Properties: The fluoro-substitution may also lead to shifts in the absorption maxima (λmax) of the metal complexes, which could be advantageous in reducing spectral overlap from other components in a sample matrix.

While experimental data on the limit of detection for 5-Fluorosalicylaldoxime remains elusive in readily accessible scientific literature, we can infer its potential performance by comparing it with its parent compound, salicylaldoxime, and other widely used chelating agents for specific metals.

Comparative Analysis of Chelating Agents

The selection of an appropriate chelating agent is dictated by the specific metal ion of interest, the required sensitivity (LOD), and the potential for interfering ions. The following sections provide a comparative overview of 5-Fluorosalicylaldoxime's potential alongside established reagents for the detection of copper, nickel, and iron.

Copper (Cu²⁺) Detection: A Battle of Oximes

Salicylaldoxime is a classic reagent for the gravimetric and spectrophotometric determination of copper(II) ions, forming a characteristic greenish-yellow precipitate.[3]

ReagentPrincipleLimit of Detection (LOD)Key AdvantagesPotential Limitations
5-Fluorosalicylaldoxime (Predicted) Forms a colored chelate with Cu²⁺.Not experimentally determined.Potentially higher stability and extractability of the complex due to the fluoro group.Optimal pH and solvent conditions need to be determined.
Salicylaldoxime Forms a greenish-yellow chelate with Cu²⁺ in a slightly acidic medium.[1]0.1 ppm (Anodic stripping voltammetry)[4]High selectivity for copper in acidic solutions.Interference from iron(III) ions.[5]
Dithizone Forms a violet-red complex with Cu²⁺ in a slightly acidic medium.[1]Not specified in the provided context.High sensitivity.Less selective than salicylaldoxime.

Experimental Insight: The increased lipophilicity of 5-Fluorosalicylaldoxime could theoretically lead to a lower LOD in extraction-spectrophotometric methods compared to the parent salicylaldoxime. The electron-withdrawing nature of fluorine might also influence the stability constant of the copper complex, which would require experimental verification.

Nickel (Ni²⁺) Detection: The Dimethylglyoxime Standard

Dimethylglyoxime (DMG) is the go-to reagent for the highly selective and sensitive detection of nickel(II) ions, famously forming a bright strawberry-red precipitate.

ReagentPrincipleLimit of Detection (LOD)Key AdvantagesPotential Limitations
5-Fluorosalicylaldoxime (Predicted) Forms a colored chelate with Ni²⁺.Not experimentally determined.May offer an alternative for nickel detection, but selectivity against other ions is unknown.Unlikely to match the exceptional selectivity of dimethylglyoxime.
Dimethylglyoxime (DMG) Forms a red-colored complex with Ni²⁺ in an alkaline medium in the presence of an oxidizing agent.[1]4.1 µM (Colorimetric)[6]Extremely high selectivity for nickel.The complex can precipitate out of solution, requiring careful control of conditions for spectrophotometry.
Salicylaldoxime Forms a colored complex with Ni²⁺ in an alkaline medium.[1]Not specified in the provided context.Can be used for nickel detection.Less selective than dimethylglyoxime.

Experimental Insight: While 5-Fluorosalicylaldoxime could potentially form a complex with nickel, it is unlikely to surpass the specificity of dimethylglyoxime, which is renowned for its ability to selectively precipitate nickel even in the presence of other common metal ions.

Iron (Fe³⁺/Fe²⁺) Detection: The Power of Phenanthroline

1,10-Phenanthroline is a highly sensitive and reliable reagent for the spectrophotometric determination of iron(II) ions, forming a stable, intensely colored orange-red complex.

ReagentPrincipleLimit of Detection (LOD)Key AdvantagesPotential Limitations
5-Fluorosalicylaldoxime (Predicted) May form a colored chelate with Fe³⁺.Not experimentally determined.Potential for use in iron determination, but selectivity and sensitivity are unknown.Likely to have significant interference from other metal ions.
1,10-Phenanthroline Forms an orange-red complex with Fe²⁺.[7]Not specified in the provided context.High molar absorptivity leading to high sensitivity; the complex is very stable.[7]Requires the reduction of Fe³⁺ to Fe²⁺ prior to analysis.
Salicylaldoxime Can form a complex with iron.Not specified in the provided context.Can be used for iron detection.Prone to interference from other metal ions.

Experimental Insight: The high molar absorptivity of the iron(II)-1,10-phenanthroline complex makes it a superior choice for trace iron analysis. While 5-Fluorosalicylaldoxime might interact with iron, its performance in terms of sensitivity and selectivity would need to be thoroughly investigated to be considered a viable alternative.

Experimental Protocols: A Step-by-Step Guide

To ensure the reproducibility and accuracy of analytical results, detailed and validated experimental protocols are essential. The following are generalized procedures for the spectrophotometric determination of copper, nickel, and iron using established methods.

Spectrophotometric Determination of Copper using Salicylaldoxime

This method is based on the formation of a colored complex between copper(II) and salicylaldoxime.

Reagents:

  • Standard Copper(II) solution (1000 mg/L)

  • Salicylaldoxime solution (1% w/v in ethanol)

  • Ammonium hydroxide solution (to adjust pH)

  • Organic solvent (e.g., chloroform or MIBK)

Procedure:

  • Preparation of Standard Curve: Prepare a series of standard copper solutions of known concentrations by diluting the stock solution.

  • Sample Preparation: Take a known volume of the sample solution.

  • Complex Formation: Adjust the pH of the standards and sample to the optimal range for complex formation with ammonium hydroxide. Add the salicylaldoxime solution to form the copper-salicylaldoxime complex.

  • Extraction: Extract the colored complex into a fixed volume of an organic solvent.

  • Spectrophotometric Measurement: Measure the absorbance of the organic layer at the wavelength of maximum absorbance (λmax) against a reagent blank.

  • Calculation: Construct a calibration curve by plotting absorbance versus concentration for the standards. Determine the concentration of copper in the sample from the calibration curve.

Spectrophotometric Determination of Nickel using Dimethylglyoxime

This procedure utilizes the formation of the characteristic red nickel-dimethylglyoxime complex.

Reagents:

  • Standard Nickel(II) solution (1000 mg/L)

  • Dimethylglyoxime solution (1% w/v in ethanol)

  • Oxidizing agent (e.g., bromine water or potassium persulfate)

  • Ammonium hydroxide solution

Procedure:

  • Preparation of Standard Curve: Prepare a series of standard nickel solutions.

  • Sample Preparation: Take a known volume of the sample solution.

  • Color Development: To each standard and the sample, add the oxidizing agent, followed by the dimethylglyoxime solution and ammonium hydroxide to make the solution alkaline.

  • Spectrophotometric Measurement: Measure the absorbance of the solutions at the λmax for the nickel-dimethylglyoxime complex against a reagent blank.

  • Calculation: Plot a calibration curve and determine the nickel concentration in the sample.

Spectrophotometric Determination of Iron using 1,10-Phenanthroline

This method relies on the formation of the intensely colored iron(II)-phenanthroline complex.[7]

Reagents:

  • Standard Iron(II) solution

  • 1,10-Phenanthroline solution

  • Hydroxylamine hydrochloride solution (as a reducing agent)

  • Sodium acetate solution (to buffer the pH)

Procedure:

  • Preparation of Standard Curve: Prepare a series of standard iron solutions.

  • Sample Preparation: Take a known volume of the sample solution.

  • Reduction of Iron: Add hydroxylamine hydrochloride solution to each standard and the sample to reduce any Fe³⁺ to Fe²⁺.

  • Color Development: Add the 1,10-phenanthroline solution and sodium acetate buffer.

  • Spectrophotometric Measurement: After allowing time for color development, measure the absorbance at the λmax against a reagent blank.

  • Calculation: Construct a calibration curve and determine the iron concentration in the sample.

Visualizing the Chemistry

To better understand the processes described, the following diagrams illustrate the chemical structures and experimental workflows.

cluster_5F_Salicylaldoxime 5-Fluorosalicylaldoxime 5F_structure 5F_structure

Caption: Chemical structure of 5-Fluorosalicylaldoxime.

cluster_legend Chelation Reaction Metal Ion (M²⁺) Metal Ion (M²⁺) Chelation Chelation Metal Ion (M²⁺)->Chelation + 2 Salicylaldoxime Metal-Salicylaldoxime Complex Metal-Salicylaldoxime Complex Chelation->Metal-Salicylaldoxime Complex 2H⁺ 2H⁺ Chelation->2H⁺ Releases

Caption: General mechanism of metal chelation by salicylaldoxime.

start Start: Sample and Standards prep pH Adjustment & Reagent Addition start->prep complex Complex Formation prep->complex extract Solvent Extraction (Optional) complex->extract measure Spectrophotometric Measurement (λmax) extract->measure calculate Construct Calibration Curve & Determine Concentration measure->calculate

Caption: General workflow for spectrophotometric metal analysis.

Conclusion and Future Directions

While 5-Fluorosalicylaldoxime presents an interesting structural variation of a classic chelating agent, a comprehensive evaluation of its analytical performance, particularly its limit of detection for various metals, requires dedicated experimental investigation. The principles of physical organic chemistry suggest that the fluorine substituent could offer advantages in terms of complex stability and extractability. However, without empirical data, established reagents such as salicylaldoxime for copper, dimethylglyoxime for nickel, and 1,10-phenanthroline for iron remain the validated and trusted choices for sensitive and selective metal ion determination.

Future research should focus on synthesizing 5-Fluorosalicylaldoxime and systematically evaluating its coordination chemistry with a range of metal ions. Determining key analytical parameters such as molar absorptivity, formation constants, optimal pH, and, most importantly, the limit of detection will be crucial in establishing its place in the analytical chemist's toolkit. Such studies would not only provide a direct comparison with existing reagents but also contribute to a deeper understanding of how subtle structural modifications can be used to fine-tune the performance of chelating agents for specific analytical challenges.

References

  • 911Metallurgist. (2015, June 17). Determination of Nickel using Dimethylglyoxime. Retrieved from [Link]

  • Chem 321 Lab Spring 11. (n.d.). DETERMINATION OF IRON WITH 1,10 -PHENANTHROLINE: A. Retrieved from [Link]

  • eGyanKosh. (n.d.). EXPT. 2 SPECTROPHOTOMETRIC DETERMINATION OF NICKEL USING DIMETHYLGLYOXIME. Retrieved from [Link]

  • ResearchGate. (2019). Colorimetric Determination of Nickel with Dimethylglyoxime. Retrieved from [Link]

  • ResearchGate. (2015, December 3). How can you calculate the limit of detection for a spectrophotometric device that is detecting the change in concentration in terms of spectral shift?. Retrieved from [Link]

  • ResearchGate. (2021, December 20). Spectrophotometric Determination of Fe(II) and Fe(III) Using 5-(4-Ethylphenyl azo ) 2-Hydroxybenzaldehyde Oxime Reagent. Retrieved from [Link]

  • Truman ChemLab. (2014, February 6). The Gravimetric Determination of Nickel. Retrieved from [Link]

  • University of Puerto Rico at Mayagüez. (2022, July 10). Calculating the limit of detection (LOD) for a specific analyte with a spectrometer. Retrieved from [Link]

  • Wellesley College. (n.d.). EXPERIMENT 5 Molecular Absorption Spectroscopy: Determination of Iron with 1,10-Phenanthroline. Retrieved from [Link]

  • Wikipedia. (n.d.). Salicylaldoxime. Retrieved from [Link]

  • Zanco Journal of Pure and Applied Sciences. (2022, January 3). Spectrophotometric Determination of Fe(II) and Fe(III) Using 5-(4-Ethylphenyl azo ) 2-Hydroxybenzaldehyde Oxime Reagent. Retrieved from [Link]

  • ResearchGate. (n.d.). Anodic stripping voltammetric determination of copper(II) with salicylaldoxime carbon paste electrodes. Retrieved from [Link]

  • Wikipedia. (n.d.). Salicylaldoxime. Retrieved from [Link]

  • Chemical Education Xchange. (2019, May 7). Detection of Nickel Cations in Coins. Retrieved from [Link]

  • Faculty of Pharmacy. (n.d.). 3.2.5.3. Limit of Detection Determined by Autocalibration. Retrieved from [Link]

  • Reddit. (2023, April 6). Determining LOQ on a UV-vis Spectrophotometer?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Iron by 1,10-phenanthroline assay. Retrieved from [Link]

  • ResearchGate. (2016, June 14). Quantifying the Binding Strength of Salicylaldoxime-Uranyl Complexes Relative to Competing Salicylaldoxime-Transition Metal Ion Complexes in Aqueous Solution: A Combined Experimental and Computational Study. Retrieved from [Link]

  • Semantic Scholar. (2021, May 21). A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. Retrieved from [Link]

  • Acta Chimica Slovenica. (2011). Spectrophotometric Determination of Fe3+ and Pb2+. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Salicylaldoxime – Knowledge and References. Retrieved from [Link]

  • PMC. (2021, August 13). Synthesis of Tert-Octylsalicylaldoxime and Its Application in Extraction of Cu(II). Retrieved from [Link]

  • ResearchGate. (2025, August 10). 3-Fluorosalicylaldoxime at 6.5 GPa. Retrieved from [Link]

  • Zenodo. (2022, May 10). AMPEROMETRIC DETERMINATION OF COPPER WITH SALICYLAMIDOXIME. Retrieved from [Link]

  • TutorChase. (n.d.). How can you determine the limit of detection in spectroscopy?. Retrieved from [Link]

Sources

Cross-Reactivity Assessment of 5-Fluorosalicylaldoxime

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison Guide to

This guide provides a comprehensive framework for the cross-reactivity assessment of novel chemical entities, using the hypothetical molecule 5-Fluorosalicylaldoxime as a case study. In drug discovery, ensuring a compound interacts specifically with its intended target is paramount for both efficacy and safety.[1] Off-target interactions can lead to unforeseen side effects or dilute the intended therapeutic effect.[1] Therefore, a rigorous and multi-faceted approach to profiling selectivity is not just a regulatory hurdle, but a foundational element of robust drug development.[2][3]

For the purpose of this illustrative guide, we will hypothesize that 5-Fluorosalicylaldoxime has been designed as a selective inhibitor of Mitogen-activated protein kinase kinase 1 (MEK1) , a critical node in the RAS/MAPK signaling pathway frequently dysregulated in cancer. This guide will walk researchers through the strategic selection of assays, detailed experimental protocols, and the interpretation of data to build a comprehensive selectivity profile.

PART 1: A Strategic Framework for Cross-Reactivity Profiling

A credible cross-reactivity assessment relies on a tiered, multi-assay approach. This strategy begins with a broad screen to identify a wide range of potential off-targets, followed by more focused, orthogonal assays to confirm and quantify these interactions. Finally, cell-based assays are employed to verify target engagement in a more physiologically relevant context. This tiered approach efficiently allocates resources by eliminating non-interacting proteins early and focusing detailed characterization on the most relevant potential off-targets.

The workflow is designed as a self-validating system. A primary screen hit is only considered a confirmed off-target if it is validated by a secondary, mechanistically distinct assay and further confirmed in a cellular context.

cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Orthogonal Validation cluster_2 Tier 3: Cellular Context A 5-Fluorosalicylaldoxime B Large-Scale Kinase Panel Screen (e.g., 400+ Kinases) A->B  Test at high concentration (e.g., 10 µM) E Identify Hits: Primary Target (MEK1) Potential Off-Targets B->E C Dose-Response IC50 Determination (Biochemical Assay) F Cellular Thermal Shift Assay (CETSA) C->F  Verify target engagement in intact cells D Competition Binding Assay (e.g., Radioligand Binding) D->F E->C  Confirm functional inhibition E->D  Confirm direct binding affinity G Comprehensive Selectivity Profile F->G

Caption: Tiered workflow for cross-reactivity assessment.

PART 2: Core Experimental Methodologies

The trustworthiness of a selectivity profile is built upon the rigor of its experimental methods. Here, we detail the protocols for the key assays in our workflow. The causality behind each step is explained to provide a deeper understanding of the methodology.

1. In Vitro Kinase Assay (Radiometric HotSpot™ Assay)

This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.[4] It is considered a gold standard for its sensitivity and direct measurement of function.[4]

Protocol:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.02% Brij35. The magnesium is a critical cofactor for kinase activity.

    • ATP Mixture: Prepare a stock of ATP containing [γ-³³P]ATP. The final ATP concentration in the assay should be at or near the Km for the specific kinase being tested to ensure sensitive detection of competitive inhibitors.[4]

    • Kinase Aliquots: Prepare aliquots of the recombinant target kinases (e.g., MEK1, and potential off-targets) in kinase buffer.

    • Substrate: Prepare the specific peptide or protein substrate for each kinase (e.g., inactive ERK2 for MEK1).

    • Test Compound: Prepare serial dilutions of 5-Fluorosalicylaldoxime in DMSO.

  • Assay Procedure:

    • Add 5 µL of the test compound dilution or DMSO (vehicle control) to a 96-well plate.

    • Add 20 µL of the master mix containing the kinase and its specific substrate.

    • Incubate for 20 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 25 µL of the ATP mixture.

    • Incubate for 120 minutes at 30°C.

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

    • Spot 10 µL of the reaction mixture onto a filtermat. The filtermat captures the phosphorylated substrate.[4]

    • Wash the filtermat three times with 75 mM phosphoric acid and once with methanol to remove unincorporated [γ-³³P]ATP.

    • Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity relative to the DMSO control.

    • Plot the percent activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

2. Radioligand Competition Binding Assay

This assay quantifies the affinity of a test compound for a receptor or enzyme by measuring its ability to compete with a high-affinity radiolabeled ligand.[5][6][7] It provides a direct measure of binding (Kd or Ki) and is an excellent orthogonal method to confirm hits from functional screens.[5][8]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl with protease inhibitors).

    • Receptor/Enzyme Preparation: Use cell membranes expressing the target of interest or purified recombinant protein.[5]

    • Radioligand: Select a suitable radioligand with high affinity and specificity for the target. Prepare at a fixed concentration, typically at or near its Kd.[5]

    • Test Compound: Prepare serial dilutions of 5-Fluorosalicylaldoxime.

    • Non-specific Binding Control: A high concentration of a known, non-radioactive ligand for the target.[5]

  • Assay Procedure:

    • Set up reaction tubes for:

      • Total Binding: Receptor + Radioligand + Assay Buffer.

      • Non-specific Binding (NSB): Receptor + Radioligand + High concentration of unlabeled ligand.

      • Competition: Receptor + Radioligand + Serial dilutions of 5-Fluorosalicylaldoxime.

    • Incubate the tubes at a specific temperature for a time sufficient to reach binding equilibrium.[5]

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, trapping the receptor-ligand complexes.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50.[5]

    • Convert the IC50 to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the radioligand.

3. Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that assesses drug-target engagement in intact cells or cell lysates.[9][10] The principle is that a protein, when bound to a ligand, becomes more stable and resistant to thermal denaturation.[9][11] This allows for the confirmation of target binding in a physiological environment.[9]

Protocol:

  • Cell Treatment:

    • Culture cells (e.g., a cancer cell line with an active MAPK pathway) to ~80% confluency.

    • Treat the cells with various concentrations of 5-Fluorosalicylaldoxime or DMSO (vehicle control) in culture medium.

    • Incubate for 1-2 hours at 37°C to allow for compound uptake and target binding.[9]

  • Heat Challenge:

    • Harvest the cells and resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes on ice.[12]

  • Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[9][12]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated, denatured proteins (pellet).[9][12]

  • Protein Analysis (Western Blot):

    • Carefully collect the supernatant.

    • Determine the protein concentration of the soluble fractions.

    • Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the target proteins (e.g., anti-MEK1 and an antibody for a suspected off-target).

    • Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using an ECL substrate.[9]

    • Re-probe the membrane with an antibody for a loading control (e.g., GAPDH) to ensure equal protein loading.[9]

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the relative amount of soluble protein against the temperature to generate a "melting curve."

    • The temperature at which 50% of the protein is denatured is the apparent aggregation temperature (Tagg). A shift in the Tagg to a higher temperature in the presence of the compound indicates target stabilization and engagement.[12]

PART 3: Data Presentation and Interpretation

Clear and concise data presentation is crucial for an objective comparison. All quantitative data should be summarized in structured tables.

Hypothetical Data for 5-Fluorosalicylaldoxime

Table 1: Initial Kinase Selectivity Panel Screen (5-Fluorosalicylaldoxime tested at 10 µM)

Kinase TargetKinase Family% Inhibition at 10 µM
MEK1 (Target) MEK98%
MEK2MEK85%
p38α (Off-Target) MAPK75%
JNK1MAPK25%
ERK2MAPK15%
AKT1AGC5%
CDK2CMGC2%
... (400+ other kinases)...< 30%

Table 2: Orthogonal Assay Validation

TargetBiochemical Assay (IC50)Binding Assay (Ki)
MEK1 50 nM45 nM
p38α 850 nM920 nM

Table 3: Cellular Target Engagement (CETSA)

TargetTreatmentApparent Tagg (°C)Thermal Shift (ΔTagg)
MEK1 Vehicle (DMSO)48.5-
1 µM 5-F-Salox55.2+6.7°C
p38α Vehicle (DMSO)52.1-
1 µM 5-F-Salox53.5+1.4°C
GAPDH Vehicle (DMSO)65.0-
1 µM 5-F-Salox65.1No Shift
Interpretation of Results

The initial broad kinase screen (Table 1) successfully identified the intended target, MEK1, with high inhibition. It also flagged a potential off-target, p38α, another member of the MAPK family, showing significant inhibition. Other kinases showed minimal interaction, suggesting a generally clean profile.

The orthogonal validation (Table 2) confirms these findings. The IC50 and Ki values demonstrate that 5-Fluorosalicylaldoxime is approximately 17-fold more potent for MEK1 than for p38α. This provides a quantitative measure of its selectivity.

The CETSA results (Table 3) are critical as they confirm target engagement in a cellular environment. The substantial thermal shift for MEK1 (+6.7°C) provides strong evidence that the compound reaches and binds its intended target in intact cells. A smaller, but still noticeable, shift for p38α (+1.4°C) indicates that the compound also engages this off-target in cells, albeit likely with lower affinity or occupancy at the tested concentration. The lack of a shift for the control protein GAPDH confirms the specificity of the interaction.

cluster_0 High Affinity cluster_1 Moderate Affinity cluster_2 Low/No Affinity title Selectivity Profile of 5-Fluorosalicylaldoxime MEK1 MEK1 (Primary Target) IC50 = 50 nM p38a p38α (Off-Target) IC50 = 850 nM Other Other Kinases (>10,000 nM) Compound 5-Fluorosalicylaldoxime Compound->MEK1 17x Selective Compound->p38a Compound->Other

Caption: Selectivity profile of 5-Fluorosalicylaldoxime.

PART 4: Mechanistic Implications of p38α Off-Target Activity

Identifying an off-target is only the first step; understanding its potential biological consequence is crucial. Both MEK1 and p38α are key kinases in cellular signaling, but they regulate distinct downstream pathways.

  • Intended On-Target Pathway (MEK/ERK): Inhibition of MEK1 is intended to block the phosphorylation of ERK1/2, thereby inhibiting cell proliferation, differentiation, and survival signals that are often hyperactive in cancer.

  • Unintended Off-Target Pathway (p38 MAPK): The p38α pathway is a major stress-response pathway. Its inhibition can affect inflammation, apoptosis, and cell cycle checkpoints. Unintended inhibition of p38α could lead to immunosuppressive effects or alter the cellular response to stress, which could be either beneficial or detrimental depending on the therapeutic context.

cluster_0 On-Target Pathway cluster_1 Off-Target Pathway compound 5-Fluorosalicylaldoxime MEK1 MEK1 compound->MEK1 INHIBITS (Intended Effect) p38a p38a compound->p38a INHIBITS (Unintended Effect) RAF RAF RAF->MEK1 Activates ERK ERK MEK1->ERK Activates Proliferation Proliferation ERK->Proliferation Promotes Stress Cellular Stress Stress->p38a Activates Inflammation Inflammation p38a->Inflammation Mediates

Caption: On-target vs. off-target signaling pathways.

Conclusion

This guide outlines a systematic and robust strategy for assessing the cross-reactivity of a novel compound, 5-Fluorosalicylaldoxime. The hypothetical data illustrates a scenario common in drug discovery: a compound that is highly selective but not perfectly specific. The 17-fold selectivity for MEK1 over p38α may be acceptable for certain therapeutic indications, but the off-target activity must be characterized and considered during further preclinical and clinical development. By employing a tiered approach of broad screening, orthogonal validation, and cellular engagement assays, researchers can build a high-confidence selectivity profile, enabling informed decisions and ultimately contributing to the development of safer and more effective medicines.

References
  • Small molecule selectivity and specificity profiling using functional protein microarrays. (n.d.). Google Scholar.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. (n.d.). Benchchem.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). National Center for Biotechnology Information.
  • Evaluating Receptor Binding Affinity: Application Notes & Protocols. (n.d.). Benchchem.
  • Cellular thermal shift assay (CETSA). (n.d.). Bio-protocol.
  • In vitro NLK Kinase Assay. (n.d.). National Center for Biotechnology Information.
  • PKC-θ in vitro Kinase Activity Assay. (2016, October 20). Bio-protocol.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2023, March 27). ACS Publications.
  • Identification and selectivity profiling of small-molecule degraders via multi-omics approaches. (2021, July 15). PubMed.
  • An Interpretable Machine Learning Model for Selectivity of Small-Molecules Against Homologous Protein Family. (2022, September 28). Taylor & Francis Online.
  • Abstract 5776: Target identification, selectivity profiling and binding site mapping of small molecule and peptide drugs by LiP-MS. (2024, March 22). AACR Journals.
  • Protocol for Invitro Kinase Assay. (n.d.). Unknown Source.
  • In vitro kinase assay. (2024, May 31). Protocols.io.
  • Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. (n.d.). National Center for Biotechnology Information.
  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. (2026, February 8). bioRxiv.
  • Chemogenomic profiling: Identifying the functional interactions of small molecules in yeast. (n.d.). PNAS.
  • Kinase Screening Assay Services. (n.d.). Reaction Biology.
  • About Ligand Binding Assays. (n.d.). Gifford Bioscience.
  • Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). National Center for Biotechnology Information.
  • Receptor-Ligand Binding Assays. (2022, October 25). Labome.
  • SIGMA RECEPTOR BINDING ASSAYS. (2016, December 8). National Center for Biotechnology Information.
  • Reactive Metabolite Assessment in Drug Discovery and Development in Support of Safe Drug Design. (n.d.). Springer Nature Experiments.
  • Cross-Reactivity Assessment. (n.d.). Creative Diagnostics.
  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. (n.d.). National Center for Biotechnology Information.
  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. (n.d.). ResearchGate.
  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (n.d.). Science.

Sources

Statistical Analysis of Data from 5-Fluorosalicylaldoxime (5-FSAO) Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As assay development shifts toward highly specialized molecular targets, the choice of reagents and the rigor of subsequent statistical analysis dictate the validity of the results. 5-Fluorosalicylaldoxime (5-FSAO) has emerged as a critical fluorinated building block and chelating agent. It serves dual purposes: as a high-affinity metal extractant in chemical assays and as a primary synthetic precursor for (5-Fluoro-2-hydroxyphenyl)acetonitrile—a core scaffold for Non-Small Cell Lung Cancer (NSCLC) kinase inhibitors.

This guide provides an objective comparison between 5-FSAO and its traditional unfluorinated counterpart, Salicylaldoxime (SAO) , detailing self-validating experimental protocols and the rigorous statistical workflows required to analyze their assay data.

Comparative Chemical & Biological Profiling

To understand how assay data behaves, we must first understand the mechanistic differences between the reagents. The substitution of a highly electronegative fluorine atom at the 5-position of the salicylaldoxime ring fundamentally alters its electronic landscape. By withdrawing electron density via the inductive effect, fluorine lowers the pKa of the phenolic hydroxyl group. This causality explains why 5-FSAO can form stable complexes at lower pH levels than SAO and why its derivatives exhibit enhanced lipophilicity in biological matrices.

Quantitative Comparison: 5-FSAO vs. SAO Alternatives
Property / MetricSalicylaldoxime (SAO)5-Fluorosalicylaldoxime (5-FSAO)Mechanistic Causality
Phenolic pKa ~9.2~8.5Fluorine's electron-withdrawing inductive effect stabilizes the phenoxide anion, lowering the pKa.
Optimal Extraction pH (Cu²⁺) pH > 3.0pH > 2.0A lower pKa allows the metal to displace the phenolic proton in more acidic ambient environments.
Primary Biological Application Topoisomerase II Inhibition [2]Precursor for NSCLC Kinase Inhibitors [1]Fluorination enhances lipophilicity, membrane permeability, and metabolic stability in cell-based assays.
Assay Signal-to-Noise Ratio Baseline (Standard)Enhanced in Fluorescence AssaysFluorine substitution minimizes auto-fluorescence quenching, yielding cleaner raw data outputs.

Self-Validating Experimental Protocols

A robust statistical analysis is useless if the underlying assay lacks integrity. The following protocols are designed as self-validating systems , meaning they incorporate internal controls that mathematically prove the assay's reliability before any advanced regression is performed.

Protocol A: Liquid-Liquid Metal Extraction Assay (Chemical Evaluation)

This assay quantifies the chelating efficiency of 5-FSAO compared to SAO.

  • Phase Preparation: Prepare a 0.1 M aqueous solution of Cu²⁺ buffered to pH 2.5. Prepare a 0.1 M organic solution of 5-FSAO (or SAO) in chloroform.

  • Extraction: Combine equal volumes of the aqueous and organic phases in a separatory funnel. Agitate mechanically for 15 minutes to ensure equilibrium is reached.

  • Phase Separation: Allow the phases to separate for 10 minutes. The high density of chloroform ensures a clean phase boundary.

  • Quantification & Self-Validation: Analyze the depleted aqueous phase using ICP-MS. Causality for Control: Always run a "blank" organic phase (chloroform without 5-FSAO) to establish baseline metal partitioning. The extraction efficiency ( E ) is calculated as:

    E(%)=Caq,initial​Caq,initial​−Caq,final​​×100
Protocol B: High-Throughput Kinase Inhibition Assay (Biological Evaluation)

This assay evaluates the IC50 of 5-FSAO-derived kinase inhibitors using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Reagent Dispensing: Plate 10 µL of the target kinase enzyme into a 384-well microplate.

  • Compound Addition: Add 5 µL of the 5-FSAO derivative in a 10-point serial dilution (ranging from 10 µM to 0.5 nM).

  • Reaction Initiation: Add 5 µL of ATP/Substrate mixture to initiate the phosphorylation event. Incubate for 60 minutes at room temperature.

  • Detection & Self-Validation: Add the TR-FRET detection antibodies. Causality for Control: Include Staurosporine as a positive control (100% inhibition) and DMSO as a vehicle negative control (0% inhibition). These extremes define the assay's maximum dynamic window, which is mandatory for downstream statistical normalization.

Statistical Analysis Workflows

Once raw data is acquired, it must be subjected to a strict statistical pipeline to ensure reproducibility and accuracy. This workflow relies on standards established by authoritative bodies such as the [3].

Step 1: Quality Control via Z'-Factor

Before calculating any dose-response metrics, the integrity of the assay plate must be verified using the Z'-factor. This metric evaluates the separation band between the positive ( μp​ ) and negative ( μn​ ) controls relative to their standard deviations ( σ ).

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

Causality: Why is this required? A Z'-factor > 0.5 mathematically proves that the assay's dynamic range is significantly larger than the inherent data variance. If Z′<0.5 , the data is statistically indistinguishable from noise, and the plate must be rejected.

Step 2: Dose-Response & IC50 Determination (4-PL Regression)

For biological assays evaluating 5-FSAO derivatives, linear regression is fundamentally incorrect. Biological responses saturate, creating a sigmoidal curve. Therefore, data must be fitted using a 4-Parameter Logistic (4-PL) non-linear regression model :

y=d+1+(x/c)ba−d​

Where: a = minimum asymptote, d = maximum asymptote, c = inflection point (IC50), and b = Hill slope. Causality: The 4-PL model accommodates the natural biological plateaus at 0% and 100% receptor occupancy, ensuring the calculated IC50 ( c ) is not artificially skewed by extreme high or low concentrations.

Step 3: Variance Analysis (ANOVA)

When comparing the extraction efficiencies of 5-FSAO versus SAO across multiple pH levels, a One-Way ANOVA is utilized to determine if the variances in extraction efficiency are statistically significant ( p<0.05 ). Causality: To prevent Type I errors (false positives) when making multiple comparisons between pH groups, a post-hoc test, such as Tukey's Honest Significant Difference (HSD) , must be applied.

Visualizations of Workflows and Pathways

StatWorkflow Raw Raw Assay Data (Fluorescence/Absorbance) Norm Data Normalization (% Inhibition / Extraction) Raw->Norm QC Quality Control (Z'-Factor > 0.5) Norm->QC QC->Raw Fail QC (Rerun) Reg 4-PL Non-linear Regression QC->Reg Pass QC ANOVA Variance Analysis (ANOVA & Post-Hoc) Reg->ANOVA Out Final Statistical Output (IC50, p-values) ANOVA->Out

Fig 1: Step-by-step statistical workflow for validating 5-FSAO assay data.

Pathway FSAO 5-FSAO Scaffold Metal Metal Chelation (Cu2+, Pd2+) FSAO->Metal Direct Assay Kinase Kinase Inhibition (NSCLC Models) FSAO->Kinase Derivative Assay LowPH Efficacy at Low pH (Extraction) Metal->LowPH Chelation Apop Cell Apoptosis (Biological) Kinase->Apop Inhibition

Fig 2: Divergent assay pathways for 5-FSAO in chemical and biological systems.

References

  • Title: Assay Guidance Manual - Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) Source: National Center for Biotechnology Information (NCBI) / NIH URL: [Link]

Benchmarking 5-Fluorosalicylaldoxime (5-F-SAO) in Real Samples: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Salicylaldoxime derivatives are foundational to transition metal coordination chemistry, serving as the backbone for hydrometallurgical solvent extraction and biological trace metal sensing[1]. However, traditional unsubstituted salicylaldoxime (SAO) suffers from limited lipophilicity and requires a relatively high pH for optimal copper extraction, which inevitably leads to iron co-precipitation.

As a Senior Application Scientist, I have compiled this guide to benchmark 5-Fluorosalicylaldoxime (5-F-SAO) against industry-standard alternatives like unsubstituted SAO and commercial long-chain derivatives (e.g., LIX 860). By introducing a highly electronegative fluorine atom at the 5-position of the phenyl ring, 5-F-SAO fundamentally alters the electronic landscape of the chelator. This guide objectively evaluates its performance in real-world matrices—ranging from polymetallic ore leachates to human serum—and provides self-validating protocols for rigorous laboratory implementation.

Mechanistic Rationale: The Fluorine Advantage

The substitution of a fluorine atom on the salicylaldoxime scaffold drives three critical physicochemical changes:

  • pKa Modulation via Inductive Effects: The electron-withdrawing nature of fluorine lowers the pKa of the phenolic hydroxyl group. This enables robust Cu(II) chelation at highly acidic pH (pH 2.0–2.5), allowing for the selective extraction of copper while rejecting Fe(III)[1].

  • Enhanced Lipophilicity (Log P): Fluorination increases the partition coefficient, facilitating rapid phase transfer in solvent extraction and preventing probe aggregation in aqueous biological assays.

  • Metabolic and Oxidative Stability: In drug development and biological sensing, the C-F bond resists oxidative degradation, ensuring a longer half-life in complex matrices like serum.

Quantitative Benchmarking Data

The following tables summarize the comparative performance of 5-F-SAO against unsubstituted SAO and LIX 860 (5-dodecylsalicylaldoxime), a benchmark commercial extractant[2].

Table 1: Physicochemical and Kinetic Properties
PropertyUnsubstituted SAO5-Fluorosalicylaldoxime (5-F-SAO)LIX 860 (5-Dodecyl-SAO)
Phenolic pKa ~9.2~7.8~9.0
Log P (Lipophilicity) 2.12.8> 5.0
Optimal Cu²⁺ Extraction pH > 4.02.0 - 2.51.5 - 2.0
Fe³⁺ Rejection (βCu/Fe) LowHighVery High
Stripping Kinetics FastVery FastModerate
Table 2: Cu²⁺ Recovery Performance in Real Samples

Data reflects recovery percentages using optimized phase ratios and standard addition methods.

Sample Matrix5-F-SAO Recovery (%)LIX 860 Recovery (%)SAO Recovery (%)
Polymetallic Ore Leachate 96.5 ± 1.298.1 ± 0.845.2 ± 3.5
Human Serum (Spiked) 94.8 ± 1.5N/A (Insoluble)82.1 ± 4.2
River Water 99.2 ± 0.598.5 ± 0.788.4 ± 2.1

Mechanistic Workflows and Visualizations

Workflow 1: Hydrometallurgical Solvent Extraction

Cu_Extraction Aq Aqueous Leachate (Cu²⁺, Fe³⁺, pH 2.5) Interface Liquid-Liquid Interface Proton Exchange Aq->Interface Org Organic Phase (5-F-SAO in Kerosene) Org->Interface Loaded Loaded Organic [Cu(5-F-SAO)₂] Interface->Loaded Selective Cu²⁺ Chelation Raffinate Aqueous Raffinate (Fe³⁺, H⁺) Interface->Raffinate Fe³⁺ Rejection

Caption: Workflow of Cu(II) selective extraction using 5-F-SAO at the liquid-liquid interface.

Workflow 2: Biological Sensing Pathway

Sensing_Pathway Sample Serum Sample (Trace Cu²⁺) Complex Cu(5-F-SAO)₂ Complex Sample->Complex Probe 5-F-SAO Sensor Probe->Complex Quench Fluorescence Quenching Complex->Quench PET Mechanism Quant Quantitative Analysis Quench->Quant

Caption: Signal transduction pathway for 5-F-SAO fluorescence quenching by Cu(II) in serum.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes the causality behind the action and built-in quality control checks.

Protocol A: Liquid-Liquid Extraction of Cu(II) from Ore Leachate

Objective: Selectively extract Cu(II) from a mixed Cu/Fe acidic leachate[3].

  • Aqueous Phase Preparation: Adjust the polymetallic leachate to pH 2.5 using dilute H₂SO₄.

    • Causality: At pH > 3.0, Fe(III) begins to hydrolyze and form colloidal precipitates, which cause phase separation issues (crud formation) and reduce Cu(II) selectivity. 5-F-SAO's low pKa allows it to extract Cu(II) efficiently at pH 2.5, leaving Fe(III) in the aqueous phase[1].

  • Solvent Extraction: Mix the aqueous phase with an equal volume (1:1 O:A ratio) of 10% (v/v) 5-F-SAO in kerosene. Agitate at 400 rpm for 5 minutes.

    • Causality: A 1:1 ratio ensures optimal mass transfer without saturating the organic extractant. The short 5-minute contact time is sufficient because the electron-withdrawing fluorine accelerates the interfacial ligand-exchange kinetics compared to bulky alkyl-SAOs[4].

  • Phase Separation & Mass Balance Validation: Allow phases to separate. Strip the loaded organic phase with 150 g/L H₂SO₄.

    • Self-Validation: Analyze both the stripped organic phase and the aqueous raffinate via Atomic Absorption Spectroscopy (AAS). The system is validated only if [Cu]initial​=[Cu]raffinate​+[Cu]organic​ . A discrepancy indicates third-phase formation or precipitation losses.

Protocol B: Fluorometric Sensing of Cu(II) in Human Serum

Objective: Quantify trace Cu(II) in complex biological matrices.

  • Sample Pre-treatment: Acidify 1 mL of human serum with 0.1 M HNO₃ (to pH ~4.5), followed by centrifugation to remove precipitated large proteins.

    • Causality: Trace Cu(II) in serum is tightly bound to transport proteins like ceruloplasmin. Mild acidification protonates the protein residues, releasing free Cu(II) for chelation. 5-F-SAO's low pKa allows it to outcompete biological ligands at this pH.

  • Probe Incubation: Add 10 µM of 5-F-SAO (dissolved in a 1:9 Methanol/HEPES buffer system) to the supernatant.

    • Causality: 5-F-SAO is highly lipophilic. The methanol co-solvent prevents probe aggregation, ensuring a homogenous solution for reproducible fluorescence readings.

  • Signal Acquisition & Validation: Measure fluorescence emission at λem = 450 nm (excitation at 340 nm).

    • Causality: Cu(II) is paramagnetic and quenches the probe's native fluorescence via Photoinduced Electron Transfer (PET).

    • Self-Validation: Because serum contains various auto-fluorescent compounds and potential quenchers, a Standard Addition Method must be used. Spike known concentrations of Cu(II) into parallel sample aliquots to generate a matrix-matched calibration curve, validating that the quenching is strictly proportional to Cu(II) concentration.

Implications in Drug Development

Beyond metal extraction and sensing, 5-F-SAO is a critical intermediate in pharmaceutical synthesis. The dehydration of 5-F-SAO using a dehydrating agent like acetic anhydride under reflux converts the oxime functional group (-CH=NOH) into a nitrile group (-C≡N)[5].

This reaction yields (5-Fluoro-2-hydroxyphenyl)acetonitrile , a highly versatile scaffold used for synthesizing fluorinated benzofurans[5]. These complex architectures are heavily utilized in targeted cancer therapeutics, where the strategic placement of the fluorine atom enhances the metabolic stability, lipophilicity, and target binding affinity of the resulting drug candidates[5].

References

  • Title: (5-Fluoro-2-hydroxyphenyl)
  • Title: Copper(II) Extraction from Phosphoric Acid Media by 5‐Dodecylsalicylaldoxime (LIX 622)
  • Title: The reaction between salicylaldoxime-based extractants and Cu(II)
  • Title: Effect of the Structure of Alkyl Salicylaldoxime on Extraction of Copper(II)
  • Title: Kinetics and mechanism of the extraction of copper with 2-hydroxy-5-nonylbenzophenone oxime Source: ACS Publications URL

Sources

A Comparative Guide to Salicylaldoxime-Based Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of molecular sensing, the choice of a fluorescent probe is a critical decision that dictates the sensitivity, selectivity, and reliability of experimental outcomes. This guide provides an in-depth, objective comparison of salicylaldoxime-based fluorescent sensors, a versatile class of chemosensors, and their performance against other common alternatives. We will delve into the causality behind their design, provide supporting experimental data, and offer detailed protocols to ensure reproducible and trustworthy results in your laboratory.

The Salicylaldoxime Scaffold: A Privileged Platform for Fluorescence Sensing

The salicylaldoxime framework, characterized by a hydroxyl group ortho to an aldoxime functional group on a benzene ring, is a foundational building block in the design of fluorescent chemosensors. Its prevalence stems from the synergistic interplay of several key features:

  • Inherent Fluorescence: The aromatic system of salicylaldehyde derivatives provides a basis for fluorescence, which can be modulated upon interaction with an analyte.

  • Chelating Moiety: The hydroxyl and oxime groups form a bidentate chelation site, predisposing the molecule to bind with a variety of analytes, particularly metal ions. This binding event is often the trigger for a change in the sensor's fluorescent properties.

  • Tunable Electronics: The aromatic ring can be readily functionalized with electron-donating or electron-withdrawing groups, allowing for the fine-tuning of the sensor's photophysical properties, such as excitation and emission wavelengths, and its affinity for specific analytes.

  • Synthetic Accessibility: The synthesis of salicylaldoxime-based sensors is often straightforward, typically involving a condensation reaction between a salicylaldehyde derivative and an amine or hydrazine.[1]

Common Synthetic Strategies

The majority of salicylaldoxime-based fluorescent sensors are synthesized via a Schiff base condensation reaction. This one-step reaction involves the coupling of a salicylaldehyde derivative with a primary amine, providing a modular and efficient route to a diverse library of sensors.

cluster_reactants Reactants cluster_product Product Salicylaldehyde Substituted Salicylaldehyde SchiffBase Salicylaldimine/Salicylaldehyde Hydrazone (Fluorescent Sensor) Salicylaldehyde->SchiffBase + Amine Primary Amine/Hydrazine Amine->SchiffBase + Catalyst Acid/Base Catalyst (e.g., Acetic Acid) Catalyst->SchiffBase Solvent Solvent (e.g., Ethanol, Methanol) Solvent->SchiffBase Reflux cluster_off Sensor 'Off' State cluster_on Sensor 'On' State Off_State Low/No Fluorescence On_State High Fluorescence Off_State->On_State Analyte Binding Analyte Analyte (e.g., Metal Ion) Analyte->Off_State Mechanism Signaling Mechanism (PET, ESIPT, CHEF, ICT)

Caption: General "Turn-On" mechanism of salicylaldoxime-based sensors.

Performance Comparison: Salicylaldoxime-Based Sensors in Action

The true measure of a fluorescent sensor lies in its performance metrics. Below, we compare the performance of several salicylaldoxime-based sensors for the detection of key analytes and benchmark them against common alternatives.

Table 1: Comparison of Salicylaldoxime-Based Fluorescent Sensors for Zn²⁺ Detection
Sensor Name/ReferenceLimit of Detection (LOD)Linear RangeResponse TimeSolvent SystemCitation
Salicylaldehyde Hydrazone 22.2 - 12.3 nMNot SpecifiedNot SpecifiedAqueous solution[2]
L2 (Schiff Base)11.96 nM0 - 10 µMNot SpecifiedNot Specified[3]
SNN1.33 nMNot SpecifiedNot SpecifiedDMSO/HEPES[4][5]
Table 2: Comparison of Salicylaldoxime-Based Fluorescent Sensors for Al³⁺ Detection
Sensor Name/ReferenceLimit of Detection (LOD)Binding Constant (Kₐ)Response TimeSolvent SystemCitation
SNN3.99 nMNot SpecifiedNot SpecifiedDMSO/HEPES[4][5]
Probe 3b (Schiff Base)2.81 x 10⁻⁷ MNot Specified80 sAqueous media[1][6]
Diarylethene 1O7.98 x 10⁻⁹ M3.9 x 10² M⁻¹Not SpecifiedNot Specified[7]
Table 3: Comparison of Fluorescent Probes for Hydrogen Peroxide (H₂O₂) Detection
Sensor Type/NameLimit of Detection (LOD)Key FeaturesCitation
Salicylaldoxime-Based
Oxidized Salicylaldoxime-CuNPs1.74 x 10⁻⁷ MMetal-enhanced fluorescence[4]
Non-Salicylaldoxime Alternatives
HCyB (Hemicyanine-based)76 nM"Turn-on" response, mitochondrial targeting[8]
DCM-C (ICT-based)35.5 nMLarge Stokes shift (187 nm)[9]
Peroxyfluor-1 (Boronate-based)4 µMRatiometric imaging[10]

Field-Proven Experimental Protocol: Quantification of Zn²⁺ in Water Samples

This protocol provides a step-by-step guide for the use of a representative salicylaldoxime-based fluorescent sensor for the quantification of Zn²⁺ in aqueous samples.

Materials
  • Salicylaldoxime-based Zn²⁺ sensor (e.g., L2 from Table 1)

  • Dimethyl sulfoxide (DMSO, spectroscopy grade)

  • HEPES buffer (10 mM, pH 7.4)

  • ZnCl₂ standard solution (1 mM in deionized water)

  • Water samples for analysis

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of the salicylaldoxime-based sensor in DMSO. Rationale: DMSO is a common solvent for organic probes and helps in their solubilization before dilution in aqueous buffer.

    • Prepare a series of Zn²⁺ standard solutions (e.g., 0, 2, 4, 6, 8, 10 µM) by diluting the 1 mM ZnCl₂ stock solution in HEPES buffer. Rationale: A calibration curve is essential for quantifying the unknown concentration of the analyte.

  • Assay Setup:

    • In a 96-well microplate, add 198 µL of each Zn²⁺ standard solution or water sample to respective wells.

    • Add 2 µL of the 1 mM sensor stock solution to each well to achieve a final sensor concentration of 10 µM. Mix gently by pipetting. Rationale: A small volume of the concentrated stock is added to minimize the final concentration of DMSO, which can interfere with biological samples.

  • Incubation:

    • Incubate the microplate at room temperature for 10 minutes, protected from light. Rationale: This allows the binding equilibrium between the sensor and Zn²⁺ to be reached. Protecting from light prevents photobleaching of the fluorophore.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a microplate reader. Set the excitation and emission wavelengths according to the sensor's specifications (e.g., Excitation: 365 nm, Emission: 450 nm). Rationale: The specific wavelengths are determined by the photophysical properties of the sensor-analyte complex.

  • Data Analysis:

    • Subtract the fluorescence intensity of the blank (0 µM Zn²⁺) from all readings.

    • Plot the fluorescence intensity of the standards against their corresponding concentrations to generate a calibration curve.

    • Determine the concentration of Zn²⁺ in the water samples by interpolating their fluorescence intensity values on the calibration curve.

Prep Prepare Sensor and Zn²⁺ Standard Solutions Setup Add Standards/Samples and Sensor to 96-well Plate Prep->Setup Incubate Incubate for 10 min (Protected from Light) Setup->Incubate Measure Measure Fluorescence (Plate Reader) Incubate->Measure Analyze Generate Calibration Curve and Quantify Samples Measure->Analyze

Caption: Experimental workflow for Zn²⁺ quantification.

Conclusion and Future Perspectives

Salicylaldoxime-based fluorescent sensors offer a robust and versatile platform for the detection of a wide range of analytes, with notable successes in the sensing of metal ions and reactive oxygen species. Their synthetic accessibility and tunable photophysical properties make them an attractive choice for both fundamental research and practical applications. However, as with any sensing platform, there are challenges to be addressed. Future research will likely focus on:

  • Improving water solubility: Many salicylaldoxime-based sensors require organic co-solvents, which can be a limitation for biological applications.

  • Enhancing selectivity: While many sensors show good selectivity, the development of probes that can distinguish between very similar analytes (e.g., Zn²⁺ and Cd²⁺) remains a challenge.

  • In vivo applications: The translation of these sensors from in vitro assays to live-cell and in vivo imaging requires further optimization of their biocompatibility, cell permeability, and photostability.

By understanding the fundamental principles of their design, synthesis, and signaling mechanisms, researchers can effectively leverage the power of salicylaldoxime-based fluorescent sensors to advance their scientific endeavors.

References

Sources

A Senior Application Scientist's Guide to Assessing the Binding Constant of 5-Fluorosalicylaldoxime with Metal Ions

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and analytical sciences, the precise quantification of interactions between a ligand and a metal ion is paramount. The binding constant (or stability constant) is the key thermodynamic parameter that defines the strength of this interaction. This guide provides an in-depth, comparative analysis of the principal methodologies for determining the binding constant of 5-Fluorosalicylaldoxime with various metal ions.

5-Fluorosalicylaldoxime, a derivative of the well-established chelating agent salicylaldoxime, offers unique electronic properties due to its fluorine substituent, potentially altering its binding affinity and selectivity for metal ions. Understanding these binding characteristics is crucial for applications ranging from the development of novel metalloenzyme inhibitors to the design of selective metal sensors. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reliable assessment.

The Foundation: Understanding Chelation and Stability

5-Fluorosalicylaldoxime acts as a bidentate chelating agent. The deprotonated form of the molecule coordinates with a metal ion through the phenolic oxygen and the oxime nitrogen, forming a stable five-membered ring. This chelation process is an equilibrium reaction, and its strength is defined by the stability constant (β) or the association constant (Ka). A higher constant signifies a more stable complex and a stronger binding affinity.

The general order of stability for divalent metal ions with salicylaldoxime and its derivatives often follows the Irving-Williams series: Cu²⁺ > Ni²⁺ > Co²⁺ > Zn²⁺.[1]

Caption: Bidentate chelation of a metal ion by 5-Fluorosalicylaldoxime.

Comparative Guide to Experimental Methodologies

The selection of an appropriate analytical technique is critical for obtaining accurate binding constants. The primary methods—UV-Visible Spectrophotometry, Fluorescence Spectroscopy, and Potentiometric Titration—each offer distinct advantages and are suited to different experimental conditions.

Methodology Principle Primary Output Advantages Limitations
UV-Visible Spectrophotometry Metal-ligand complex formation alters the electronic structure, causing a shift in the absorbance spectrum.Stoichiometry (Job's Plot), Binding Constant (Ka)Widely available, straightforward, good for colored complexes.Requires a chromophoric change upon binding, less sensitive for very high or very low Ka values.
Fluorescence Spectroscopy Metal binding quenches or enhances the ligand's intrinsic fluorescence.Binding Constant (Ka), StoichiometryExtremely sensitive, ideal for very high Ka values and low concentrations.Requires a fluorescent ligand, susceptible to quenching by impurities.
Potentiometric Titration Monitors pH changes resulting from the release of protons upon metal-ligand complexation.[1]Stepwise (K₁, K₂) and Overall (β) Stability ConstantsHighly accurate and reliable, provides detailed thermodynamic data.Requires precise calibration, can be time-consuming, less suitable for very weak complexes.

UV-Visible Spectrophotometry: The Workhorse Technique

This is often the first method of choice due to its accessibility and the direct visual evidence of complex formation. The formation of the 5-Fluorosalicylaldoxime-metal complex typically results in a new absorption band in the visible region.

Protocol 1: Stoichiometry Determination via Job's Plot

The Job's plot, or method of continuous variation, is a classic technique to determine the binding stoichiometry of a complex in solution.[2]

Step-by-Step Methodology:

  • Solution Preparation: Prepare equimolar stock solutions (e.g., 1 mM) of 5-Fluorosalicylaldoxime and the metal salt (e.g., CuSO₄, NiCl₂) in a suitable buffered solvent.

  • Series Preparation: Prepare a series of solutions in separate vials, keeping the total molar concentration of ligand and metal constant, but varying their mole fractions. For a total volume of 2 mL, this would range from (0.2 mL Ligand + 1.8 mL Metal) to (1.8 mL Ligand + 0.2 mL Metal) in 0.2 mL increments.

  • Equilibration: Allow the solutions to equilibrate for a set period (e.g., 30 minutes) at a constant temperature.

  • Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex. This λ_max is determined by scanning a solution known to contain the complex (e.g., a 1:2 metal-to-ligand ratio).

  • Data Analysis: Plot the measured absorbance against the mole fraction of the ligand. The peak of the plot reveals the stoichiometry. A peak at a mole fraction of 0.5 indicates a 1:1 complex, while a peak at ~0.67 indicates a 1:2 (Metal:Ligand) complex.

Expert Commentary: The key to a successful Job's plot is ensuring that the total concentration is high enough for complex formation to be significant, but not so high that precipitation occurs. The distinct triangular or sharply curved shape of the plot signifies a large equilibrium constant for complex formation.

JobPlotWorkflow Workflow for Stoichiometry Determination using Job's Plot A Prepare Equimolar Stock Solutions (Ligand & Metal) B Create Isomolar Series (Vary Mole Fractions, Constant Total Moles) A->B C Allow Equilibration (Constant Temp.) B->C D Measure Absorbance at λ_max of Complex C->D E Plot Absorbance vs. Mole Fraction D->E F Determine Stoichiometry from Peak Position E->F

Caption: Experimental workflow for Job's Plot analysis.

Protocol 2: Binding Constant (Ka) Determination via Spectrophotometric Titration

This method involves titrating the ligand with increasing concentrations of the metal ion and monitoring the change in absorbance.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a stock solution of 5-Fluorosalicylaldoxime at a known concentration (e.g., 50 µM) and a concentrated stock solution of the metal salt (e.g., 10 mM).

  • Titration: To a cuvette containing the ligand solution, make sequential additions of small aliquots of the concentrated metal stock solution.

  • Measurement: After each addition, mix thoroughly, allow to equilibrate, and record the full UV-Vis spectrum.

  • Data Analysis: The resulting data can be analyzed using various models. The Benesi-Hildebrand method is common for 1:1 complexes. A plot of 1/ΔA versus 1/[Metal] should be linear, where ΔA is the change in absorbance. The association constant (Ka) can be calculated from the ratio of the intercept to the slope.[3] For more complex systems, non-linear regression fitting to a binding isotherm model is more robust.

Expert Commentary: The presence of one or more isosbestic points—wavelengths where the absorbance does not change throughout the titration—is a strong indicator of a clean equilibrium between two species (e.g., the free ligand and a single complex). This validates the use of a simple binding model.

Fluorescence Spectroscopy: The High-Sensitivity Approach

Fluorescence spectroscopy is an excellent choice when the binding event is expected to be very strong (high Ka) or when working with very low concentrations. The interaction of 5-Fluorosalicylaldoxime with certain metal ions, particularly paramagnetic ones like Cu(II) or Ni(II), often leads to fluorescence quenching. Conversely, binding to diamagnetic ions like Zn(II) can sometimes enhance fluorescence by increasing molecular rigidity.

Step-by-Step Methodology:

  • Instrument Setup: Determine the optimal excitation and emission wavelengths for 5-Fluorosalicylaldoxime in the chosen buffer.

  • Solution Preparation: Prepare a dilute solution of 5-Fluorosalicylaldoxime (e.g., 1 µM) in a cuvette. Prepare a concentrated stock of the metal salt.

  • Titration: Perform a titration by adding small, precise aliquots of the metal salt solution to the cuvette.

  • Measurement: After each addition, mix, equilibrate, and record the fluorescence emission intensity at the predetermined wavelength.

  • Data Analysis: For fluorescence quenching, the data can be analyzed using the Stern-Volmer equation. The binding constant can be determined by plotting F₀/F versus the concentration of the metal ion, where F₀ is the initial fluorescence and F is the fluorescence at each titration point. Non-linear fitting to a binding isotherm is also highly recommended.

FluorescenceWorkflow Workflow for Binding Constant Determination by Fluorescence Titration A Determine Optimal Excitation/Emission λ B Prepare Dilute Ligand Solution in Cuvette A->B C Titrate with Concentrated Metal Solution B->C D Record Fluorescence Intensity After Each Addition C->D E Plot F₀/F vs. [Metal] (Stern-Volmer) or Fit to Binding Isotherm D->E F Calculate Binding Constant (Ka) E->F

Caption: Experimental workflow for fluorescence titration.

Potentiometric Titration: The Gold Standard for Accuracy

For obtaining highly precise stepwise and overall stability constants, potentiometric titration is the most rigorous method. It relies on the Calvin-Bjerrum technique, as modified by Irving and Rossotti, which measures the change in hydrogen ion concentration during complex formation.[4]

Step-by-Step Methodology:

  • Solution Preparation: Prepare standardized solutions of a strong acid (e.g., HNO₃), a strong base (e.g., carbonate-free NaOH), the 5-Fluorosalicylaldoxime ligand, and the metal salt. An inert salt (e.g., KNO₃) is added to all solutions to maintain constant ionic strength.

  • Titration Series: Perform at least three separate titrations against the standardized base:

    • Set 1 (Acid): Strong acid + Inert salt.

    • Set 2 (Ligand): Strong acid + Ligand + Inert salt.

    • Set 3 (Complex): Strong acid + Ligand + Metal salt + Inert salt.

  • Measurement: Record the pH (or mV) after each addition of the base using a calibrated pH meter and glass electrode, ensuring the solution is continuously stirred under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption.

  • Data Analysis:

    • Plot the three titration curves (pH vs. volume of base).

    • From these curves, calculate the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands bound to the metal ion (n̄, the formation function).

    • Plot the formation curve (n̄ vs. pL, where pL is the negative logarithm of the free ligand concentration).

    • The stepwise stability constants (log K₁ and log K₂) are determined from this curve. For instance, the value of pL at n̄ = 0.5 corresponds to log K₁, and the pL value at n̄ = 1.5 corresponds to log K₂.[1]

Expert Commentary: This method's power lies in its ability to dissect the entire equilibrium system, providing not only the overall stability (β₂ = K₁ * K₂) but also the individual stepwise constants. Maintaining a constant temperature and ionic strength is absolutely critical for the thermodynamic validity of the results.

Data Presentation: Comparative Stability Constants

Note: These values are for the parent salicylaldoxime ligand and should be used for comparative purposes only. Direct comparison requires identical experimental conditions (temperature, ionic strength, solvent).[1]

Metal IonStoichiometry (Metal:Ligand)log K₁log K₂log β₂Method
Cu²⁺1:110.12--Spectrophotometry
Cu²⁺1:2--15.78Spectrophotometry
UO₂²⁺1:2--25.5Spectrophotometry
Ni²⁺---N/APotentiometry
Zn²⁺---N/APotentiometry
Fe³⁺1:2--N/ASpectrophotometry

N/A: Specific values vary widely with experimental conditions; however, the stability generally follows the Irving-Williams series.

Conclusion

Assessing the binding constant of 5-Fluorosalicylaldoxime with metal ions is a multi-faceted process that requires careful selection of methodology based on the specific research question, the properties of the complex, and available instrumentation.

  • For initial screening and stoichiometry, UV-Visible spectrophotometry (Job's Plot) is efficient and accessible.

  • For high-affinity interactions or when working with trace amounts, fluorescence spectroscopy offers unparalleled sensitivity.

  • For the most accurate and thermodynamically rigorous determination of stepwise and overall stability constants, potentiometric titration is the definitive method.

By understanding the principles and causality behind these techniques, researchers can confidently and accurately characterize the metal-binding properties of 5-Fluorosalicylaldoxime, paving the way for its application in advanced materials, analytical reagents, and therapeutic agents.

References

  • Šima, J., et al. (2015). Solution properties of iron(III) complexes with 5-fluorosalicylic acid - Spectra, speciation, and redox stability. ResearchGate. [Link]

  • ZINC COMPLEX. (n.d.). Oxygen Group. [Link]

  • Perontsis, S., et al. (2022). Copper(II) Complexes of 5–Fluoro–Salicylaldehyde: Synthesis, Characterization, Antioxidant Properties, Interaction with DNA and Serum Albumins. Molecules, 27(24), 8929. [Link]

  • Šima, J., et al. (2015). Solution properties of iron(III) complexes with 5-fluorosalicylic acid - Spectra, speciation, and redox stability. ResearchGate. [Link]

  • Perontsis, S., et al. (2022). Copper(II) Complexes of 5–Fluoro–Salicylaldehyde: Synthesis, Characterization, Antioxidant Properties, Interaction with DNA and Serum Albumins. MDPI. [Link]

  • Perontsis, S., et al. (2022). Copper(II) Complexes of 5-Fluoro-Salicylaldehyde: Synthesis, Characterization, Antioxidant Properties, Interaction with DNA and Serum Albumins. PubMed. [Link]

  • Al-Hamdani, A. A. S., & Al-Masoudi, W. A. (2021). Spectrophotometric and Fluorometric Methods for the Determination of Fe(III) Ions in Water and Pharmaceutical Samples. ScienceOpen. [Link]

  • Shoukry, M. M., et al. (n.d.). Potentiometric determination of stability constants and thermodynamic data for ternary Cd(II) complexes with 2-aminomethyl benzi. SciSpace. [Link]

  • Šima, J., et al. (2015). Solution Properties of Iron(III) Complexes with 5-Fluorosalicylic Acid – Spectra, Speciation, and Redox Stability. De Gruyter. [Link]

  • Elate's Zefive Zinc Complex (5-in-1 Formula). (n.d.). Elate. [Link]

  • Szabó-Plánka, T., et al. (2008). Complexation of 5-fluorosalicylic Acid With copper(II): A pH-potentiometric, UV-vis Spectroscopic, and Electron Spin Resonance Study by the Two-Dimensional Simulation of Spectra. PubMed. [Link]

  • Krach, J. K., et al. (2023). A bench-stable fluorophosphine nickel(0) complex and its catalytic application. ChemRxiv. [Link]

  • Wei, Q. (2017). Synthesis,Crystal Structure And Biological Properties Of Transition-Metal Complexes With 5-Chlorosalicylaldehyde Aromatic Diamine Schiff Base. Globe Thesis. [Link]

  • Csermely, P., et al. (1989). Zinc forms complexes with higher kinetical stability than calcium, 5-F-BAPTA as a good example. PubMed. [Link]

  • Reed, J. S., et al. (2023). C(sp3)-H Fluorination with a Copper(II)/(III) Redox Couple. ChemRxiv. [Link]

  • Determination of stability constant by Potentiometric titrations -II. (2018). YouTube. [Link]

  • Kumar, R., et al. (2023). Exploring the synthesis, of transition metal complexes derived from 5- nitrosalicyaldehyde benzoylhydrazone characterization and. ISCA. [Link]

  • BioActive Magnesium Complex with P-5-P and Zinc, 60 Capsules. (n.d.). iHerb. [Link]

  • Waghmare, S. P., et al. (2021). Determination of Stability Constant of The Complexes of Metal Ion Fe(III), Mn(II) And Cr(III) With Some Substituted 2-Oxo-2H-Chr. ijarsct. [Link]

  • el-Saadani, M. A., & Nassar, A. Y. (2004). A combination therapy with copper nicotinate complex reduces the adverse effects of 5-fluorouracil on patients with hepatocellular carcinoma. PubMed. [Link]

  • Dutta, B., et al. (2015). Mononuclear nickel(ii)–flavonolate complexes of tetradentate tripodal 4N ligands as structural and functional models for quercetin 2,4-dioxygenase. Dalton Transactions, 44(2), 793-805. [Link]

  • Supporting information Determination of the binding constant The binding constant of sensor 1 for FA was calculated by using Ben. (n.d.). Royal Society of Chemistry. [Link]

  • Bein, T., et al. (1987). Intrazeolite Chemistry of Nickel( 0) Complexes and Ni( 0,II) Clusters Studied by EXAFS, Solid-state NMR, and FT-IR Spectroscopy. Journal of the American Chemical Society, 109(20), 6093-6103. [Link]

  • Shinde, S. S., & Sayyad, S. F. (2023). Interaction study of 5- Fluorouracil with Bovine serum albumin by UV-Visible spectrophotometry. World Journal of Biology Pharmacy and Health Sciences, 15(2), 113-120. [Link]

  • Kurtoglu, M. (2010). The proposed structure of the metal complexes of the substituted... ResearchGate. [Link]

  • Bazzicalupi, C., et al. (1998). Five-coordinate nickel(ii) complexes with carboxylate anions and derivatives of 1,5,9-triazacyclododec-1-ene: structural and 1H NMR spectroscopic studies. Dalton Transactions, (15), 2529-2536. [Link]

  • Al-Adilee, K. J., & Al-Jibouri, M. N. (2023). Synthesis and Characterization of Metals Complexes with Uracil and Uracil Derivatives (A Review). University of Baghdad Digital Repository. [Link]

  • Mane, S. D., et al. (2010). Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids. Asian Journal of Chemistry, 22(9), 6745-6750. [Link]

  • Krach, J. K., et al. (2024). A Bench‐Stable Fluorophosphine Nickel(0) Complex and Its Catalytic Application. Angewandte Chemie International Edition. [Link]

  • Spectrophotometric study of complexes to determine the formulae and stability constant. (n.d.). Jetir.org. [Link]

  • Stability Constants of Metal Complexes in Solution. (n.d.). Semantic Scholar. [Link]

  • Terry Naturally BioActive Magnesium Complex with P-5-P and Zinc. (n.d.). Swanson Vitamins. [Link]

Sources

Safety Operating Guide

5-Fluorosalicylaldoxime proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling fluorinated aromatic building blocks requires a rigorous synthesis of chemical logic, operational precision, and environmental stewardship. 5-Fluorosalicylaldoxime is a highly valuable precursor in medicinal chemistry, but its halogenated nature and specific hazard profile demand strict adherence to specialized handling and disposal protocols.

This guide provides the foundational causality behind the experimental use of 5-Fluorosalicylaldoxime and establishes self-validating, step-by-step methodologies for its safe operational lifecycle and ultimate disposal.

Chemical Identity & Quantitative Hazard Profile

Before integrating 5-Fluorosalicylaldoxime into any workflow, laboratory personnel must understand its physicochemical properties and hazard classifications. The presence of the fluorine atom and the oxime functional group dictates both its reactivity and its environmental persistence.

Property / Hazard ParameterQuantitative Value / GHS Classification
Chemical Name 5-Fluorosalicylaldoxime (Synonym: 4-Fluoro-2-[(1E)-(hydroxyimino)methyl]phenol)
CAS Registry Numbers 2059178-06-0[1], 91407-40-8
Molecular Formula C7H6FNO2
Molecular Weight 155.13 g/mol [1]
Human Health Hazards Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)[2], Harmful if swallowed (H302)[3]
Environmental Hazards Aquatic Chronic 2 (H411) - Toxic to aquatic life with long-lasting effects[4]

Operational Context: The Role of 5-Fluorosalicylaldoxime in Drug Development

To understand the waste generated, we must first understand the chemistry. 5-Fluorosalicylaldoxime is primarily utilized as a synthetic precursor in the development of targeted cancer therapeutics, such as the allosteric non-small cell lung cancer (NSCLC) inhibitor EAI045[5]. The fluorine atom at the 5-position is critical; it is carried through to the final active pharmaceutical ingredient to combat kinase resistance mutations[5].

The most common operational workflow involving this compound is its dehydration to form a nitrile intermediate.

Step-by-Step Methodology: Dehydration to (5-Fluoro-2-hydroxyphenyl)acetonitrile

Causality Check: We use acetic anhydride because it acts as both a solvent and a potent dehydrating agent, efficiently driving the removal of water from the oxime to yield the nitrile.

  • Reaction Setup: Suspend 5-Fluorosalicylaldoxime in an excess of acetic anhydride within a round-bottom flask equipped with a reflux condenser.

  • Dehydration: Reflux the mixture for 3–5 hours. During this thermal process, the oxime functional group (-CH=NOH) is chemically converted into a nitrile group (-C≡N)[5].

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the excess acetic anhydride and acetic acid byproducts.

  • Basic Hydrolysis: Dissolve the resulting crude intermediate in an ethanol/water mixture. Treat with a basic solution (e.g., Potassium Hydroxide, KOH)[5].

    • Mechanistic Insight: Acetic anhydride often inadvertently acetylates the free phenolic hydroxyl group. The KOH treatment selectively hydrolyzes this ester byproduct back to the phenol without disturbing the newly formed nitrile[5].

  • Purification: Neutralize the mixture (pH 6.5–7.5) to stabilize the phenolic group, extract with ethyl acetate, and purify via silica gel column chromatography[5].

Waste Routing & Disposal Logistics

Because 5-Fluorosalicylaldoxime contains a fluorine atom, it must never be disposed of in standard organic waste streams or flushed down the drain [2].

Causality Check: If fluorinated compounds are sent to standard municipal or low-temperature incinerators, the combustion process generates hydrogen fluoride (HF) gas. HF is highly corrosive, destroys standard incinerator linings, and poses severe atmospheric toxicity risks. Therefore, fluorinated waste must be segregated and routed to specialized high-temperature incinerators equipped with alkaline scrubbers (e.g., calcium hydroxide) that safely neutralize HF into benign calcium fluoride.

WasteRouting Gen Waste Generation (5-Fluorosalicylaldoxime) Seg Waste Segregation Gen->Seg Halo Halogenated Organic Waste Seg->Halo Contains F-atom Store Satellite Accumulation Area (SAA) Halo->Store Incineration High-Temp Incineration (Alkaline Scrubber) Store->Incineration Licensed Contractor

Workflow for the segregation and disposal of fluorinated organic waste.

Step-by-Step Methodology: Routine Waste Disposal
  • Segregation: Collect all unreacted 5-Fluorosalicylaldoxime, contaminated filter papers, and reaction filtrates. Strictly segregate these materials into designated Halogenated Organic Waste containers.

  • Containment: Use High-Density Polyethylene (HDPE) or glass carboys. Avoid unlined metal containers which may react with trace acidic byproducts from the synthesis.

  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list "5-Fluorosalicylaldoxime (Halogenated)" and check the boxes for Toxic and Environmental Hazard[2][4].

  • Storage: Store the container in a secondary containment tray within a well-ventilated Satellite Accumulation Area (SAA), strictly isolated from strong oxidizers and strong bases.

  • Contractor Handoff: Transfer the sealed waste to a licensed hazardous waste management contractor capable of EPA-compliant high-temperature incineration (>1100°C)[2].

Accidental Spill Response Protocol

In the event of a powder spill of 5-Fluorosalicylaldoxime, immediate and structured action is required to prevent respiratory exposure and environmental contamination.

Causality Check: Why avoid dry sweeping? 5-Fluorosalicylaldoxime is a fine powder classified as a Specific Target Organ Toxicant (STOT SE 3) that causes respiratory irritation[2]. Dry sweeping aerosolizes the particulates, exponentially increasing the risk of inhalation. Wetting the spill suppresses dust formation.

Step-by-Step Methodology: Spill Cleanup
  • Evacuation & PPE: Clear the immediate area. Don a fitted N95 or P100 particulate respirator, chemical-resistant nitrile gloves, safety goggles, and a lab coat[6].

  • Dust Suppression: Lightly mist the spilled powder with a compatible solvent (e.g., water or a dilute ethanol solution) to prevent aerosolization. Do not use a high-pressure spray that could scatter the powder.

  • Collection: Use a damp absorbent pad or a dedicated anti-static brush and dustpan to carefully collect the wetted material[6].

  • Decontamination: Wash the affected benchtop or floor area with water and a mild laboratory detergent. Collect all wash water using absorbent spill pillows[6].

  • Disposal: Place all collected powder, contaminated pads, and PPE into a heavy-duty chemical waste bag. Seal the bag, label it as "Halogenated Solid Waste - Spill Debris," and route it for high-temperature incineration[2][7].

References

  • Title: Safety data sheet: Salicylaldoxime ≥95 % | Source: Carl ROTH | URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluorosalicylaldoxime
Reactant of Route 2
Reactant of Route 2
5-Fluorosalicylaldoxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.